molecular formula C27H28FNO5S B589831 trans-R-138727MP CAS No. 929211-64-3

trans-R-138727MP

Cat. No.: B589831
CAS No.: 929211-64-3
M. Wt: 497.581
InChI Key: HNPJXQKTFJGUSO-RGEXLXHISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trans-R-138727MP, also known as this compound, is a useful research compound. Its molecular formula is C27H28FNO5S and its molecular weight is 497.581. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2Z)-2-[1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-[2-(3-methoxyphenyl)-2-oxoethyl]sulfanylpiperidin-3-ylidene]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28FNO5S/c1-34-20-6-4-5-18(13-20)23(30)16-35-24-11-12-29(15-19(24)14-25(31)32)26(27(33)17-9-10-17)21-7-2-3-8-22(21)28/h2-8,13-14,17,24,26H,9-12,15-16H2,1H3,(H,31,32)/b19-14-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNPJXQKTFJGUSO-RGEXLXHISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)CSC2CCN(CC2=CC(=O)O)C(C3=CC=CC=C3F)C(=O)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)C(=O)CSC\2CCN(C/C2=C/C(=O)O)C(C3=CC=CC=C3F)C(=O)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28FNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40676127
Record name (2Z)-(1-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-{[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl}piperidin-3-ylidene)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40676127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

497.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

929211-64-3
Record name (2Z)-(1-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-{[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl}piperidin-3-ylidene)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40676127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on trans-R-138727MP: A Potent, Irreversible P2Y12 Receptor Antagonist

Introduction

In the landscape of antiplatelet therapy, the P2Y12 receptor stands out as a pivotal target for mitigating the risks of thrombotic events, particularly in patients with acute coronary syndromes (ACS) and those undergoing percutaneous coronary intervention (PCI).[1][2][3] This G protein-coupled receptor, predominantly expressed on the surface of platelets, plays a central role in the amplification of platelet activation and the subsequent formation of stable thrombi.[2][3][4] The development of P2Y12 receptor antagonists has been a cornerstone of modern cardiovascular medicine.[1][5] Among these, the thienopyridine class of drugs has seen significant evolution, leading to agents with improved efficacy and more predictable pharmacodynamic profiles.

This technical guide provides a comprehensive overview of this compound, the active metabolite of the third-generation thienopyridine prodrug, prasugrel.[6][7][8] We will delve into the intricate mechanism of action, the pharmacological profile, and the key experimental methodologies used to characterize this potent antagonist. This document is intended for researchers, scientists, and drug development professionals seeking a deep, technical understanding of this important antiplatelet agent.

The P2Y12 Receptor Signaling Pathway

The P2Y12 receptor is activated by adenosine diphosphate (ADP), which is released from the dense granules of activated platelets.[2][9] Upon ADP binding, the P2Y12 receptor couples to the inhibitory G-protein, Gi. This initiates a signaling cascade that has two primary effects: the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels, and the activation of the PI3 kinase (PI3K) pathway.[3][10] The reduction in cAMP alleviates the inhibition of platelet activation, while PI3K activation leads to the activation of the glycoprotein IIb/IIIa receptor, the final common pathway for platelet aggregation.[2][10][11] The sustained activation of the P2Y12 receptor is crucial for the formation of a stable platelet plug.[4][12]

P2Y12_Signaling_Pathway cluster_platelet Platelet Membrane ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Binds Gi Gi Protein P2Y12->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits PI3K PI3 Kinase Gi->PI3K Activates cAMP ↓ cAMP AC->cAMP Converts ATP ATP ATP->AC GPIIbIIIa_inactive Inactive GPIIb/IIIa cAMP->GPIIbIIIa_inactive Inhibits activation PI3K->GPIIbIIIa_inactive Leads to activation of GPIIbIIIa_active Active GPIIb/IIIa GPIIbIIIa_inactive->GPIIbIIIa_active Aggregation Platelet Aggregation GPIIbIIIa_active->Aggregation Mediates

Caption: The P2Y12 receptor signaling cascade in platelets.

Prasugrel and the Generation of this compound

Prasugrel is an orally administered prodrug that requires metabolic activation to exert its antiplatelet effect.[6][13][14] This bioactivation is a highly efficient, two-step process.[15] Following oral administration, prasugrel is rapidly hydrolyzed by intestinal carboxylesterases to an inactive thiolactone intermediate.[13][15] This intermediate is then converted to the active metabolite, R-138727, through a single, cytochrome P450-dependent step, primarily involving CYP3A4 and CYP2B6.[11][13][15] This efficient conversion contributes to the rapid onset of action and consistent platelet inhibition observed with prasugrel compared to its predecessor, clopidogrel.[1][15][16]

R-138727 is a chiral molecule with four stereoisomers.[17][18][19] The antiplatelet activity is largely dependent on the (R,S)-isomer, highlighting the stereoselectivity of its interaction with the P2Y12 receptor.[19]

Prasugrel_Metabolism Prasugrel Prasugrel (Prodrug) Oral Administration Intestine Intestine Prasugrel->Intestine Thiolactone Inactive Thiolactone Intermediate Intestine->Thiolactone Carboxylesterases Liver Liver R138727 This compound (Active Metabolite) Liver->R138727 CYP3A4, CYP2B6 Thiolactone->Liver

Caption: Metabolic activation pathway of prasugrel.

Mechanism of Action of this compound

The active metabolite, this compound, is a potent and irreversible antagonist of the P2Y12 receptor.[6][7][8] Its mechanism of action involves the formation of a covalent disulfide bond with specific cysteine residues on the extracellular surface of the P2Y12 receptor.[20][21] Studies have identified Cys97 in the third transmembrane domain and Cys175 in the second extracellular loop as the key interaction sites.[21] This irreversible binding permanently modifies the receptor, preventing ADP from binding and initiating the downstream signaling cascade.[11][22] The consequence is a sustained inhibition of platelet activation and aggregation for the lifespan of the platelet, which is approximately 7 to 10 days.[6][11]

R138727_MoA cluster_platelet_membrane Platelet Membrane R138727 This compound P2Y12 P2Y12 Receptor (Cys97, Cys175) R138727->P2Y12 Forms covalent disulfide bond Blocked_P2Y12 Irreversibly Blocked P2Y12 Receptor P2Y12->Blocked_P2Y12 ADP ADP ADP->Blocked_P2Y12 Binding Prevented No_Signal No Downstream Signaling Blocked_P2Y12->No_Signal

Caption: Irreversible inhibition of the P2Y12 receptor by this compound.

Pharmacological Profile

Pharmacokinetics

The pharmacokinetic profile of prasugrel is characterized by rapid absorption and metabolism, leading to a swift onset of antiplatelet effects.[16][23]

ParameterValueReference
Time to Peak Plasma Concentration (Tmax) of R-138727 ~30 minutes[6][16][24]
Elimination Half-life of R-138727 ~7.4 hours (range 2-15 hours)[13][25]
Metabolism Hepatic (CYP3A4, CYP2B6, CYP2C9, CYP2C19)[13][14]
Excretion ~68% in urine, ~27% in feces (as inactive metabolites)[14][25]
Protein Binding of R-138727 ~98%[26]
Pharmacodynamics

Prasugrel, through its active metabolite, demonstrates potent, rapid, and consistent inhibition of platelet aggregation.[1][16]

ParameterObservationReference
Onset of Action Inhibition of platelet aggregation within 30 minutes of a 60 mg loading dose.[6][16]
Maximum Platelet Inhibition ~80% after a 60 mg loading dose.[13]
Steady-State Inhibition ~70% with a 10 mg daily maintenance dose.[13]
Duration of Effect Lasts for the lifespan of the platelet (5-9 days for return to baseline aggregation).[6]

Key Experimental Protocols

Characterizing the activity of a P2Y12 receptor antagonist like this compound requires a suite of specialized in vitro assays.

P2Y12 Receptor Binding Assay

This assay quantifies the affinity of a compound for the P2Y12 receptor.

Principle: A competitive binding assay using a radiolabeled P2Y12 agonist (e.g., [³H]2-MeS-ADP) and cell membranes expressing the human P2Y12 receptor. The ability of R-138727 to displace the radioligand is measured.[19][27]

Step-by-Step Methodology:

  • Membrane Preparation: Culture cells (e.g., CHO or COS7) transfected with the human P2Y12 receptor gene.[19][20] Harvest the cells and prepare a crude membrane fraction by homogenization and centrifugation.[20]

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of [³H]2-MeS-ADP, and varying concentrations of R-138727.

  • Incubation: Incubate the mixture at room temperature to allow binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the R-138727 concentration. Calculate the IC50 (concentration that inhibits 50% of specific binding) and the Ki (inhibitory constant).

Binding_Assay_Workflow start Start prep Prepare P2Y12-expressing cell membranes start->prep mix Incubate membranes with [³H]2-MeS-ADP and R-138727 prep->mix filter Filter to separate bound and free radioligand mix->filter count Quantify radioactivity filter->count analyze Calculate IC50 and Ki count->analyze end End analyze->end

Caption: Workflow for a P2Y12 receptor binding assay.

Platelet Aggregation Assay (Light Transmission Aggregometry - LTA)

LTA is the gold standard for assessing platelet function.[28]

Principle: Measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist (e.g., ADP).[28]

Step-by-Step Methodology:

  • Sample Preparation: Collect whole blood into a tube containing 3.2% sodium citrate.[29][30] Prepare PRP by centrifugation at a low speed. Prepare platelet-poor plasma (PPP) by a second, high-speed centrifugation.

  • Instrument Setup: Calibrate the aggregometer using PRP (0% aggregation) and PPP (100% aggregation).

  • Assay: Place a cuvette with PRP in the aggregometer and add a stir bar. Pre-incubate the PRP with R-138727 or a vehicle control.

  • Initiate Aggregation: Add a known concentration of ADP to induce aggregation.

  • Data Recording: Record the change in light transmission over time.

  • Data Analysis: Determine the maximum percentage of aggregation for each condition. Calculate the IC50 of R-138727 for the inhibition of ADP-induced aggregation.

LTA_Workflow start Start collect Collect citrated whole blood start->collect prp Prepare Platelet-Rich Plasma (PRP) collect->prp incubate Pre-incubate PRP with R-138727 prp->incubate aggregate Add ADP to induce aggregation in aggregometer incubate->aggregate record Record light transmission aggregate->record analyze Calculate % inhibition record->analyze end End analyze->end

Caption: Workflow for a Light Transmission Aggregometry (LTA) assay.

VASP Phosphorylation Assay

This flow cytometry-based assay is highly specific for the P2Y12 receptor pathway.[31]

Principle: P2Y12 receptor activation leads to dephosphorylation of the Vasodilator-Stimulated Phosphoprotein (VASP). Inhibition of the P2Y12 receptor by R-138727 results in VASP remaining in its phosphorylated state.[31]

Step-by-Step Methodology:

  • Sample Preparation: Collect whole blood into a suitable anticoagulant tube.

  • Incubation: Incubate whole blood with R-138727 or a vehicle control.

  • Stimulation: Treat the blood samples with Prostaglandin E1 (PGE1) followed by ADP. PGE1 stimulates cAMP production, leading to VASP phosphorylation. ADP, via P2Y12, counteracts this effect.

  • Fixation and Permeabilization: Fix the cells with a fixative agent and then permeabilize the platelet membrane to allow antibody entry.

  • Staining: Stain the platelets with a fluorescently labeled antibody specific for phosphorylated VASP (P-VASP) and a platelet-specific marker (e.g., anti-CD61).

  • Flow Cytometry: Acquire the samples on a flow cytometer and analyze the fluorescence intensity of P-VASP in the platelet population.

  • Data Analysis: Calculate a Platelet Reactivity Index (PRI) based on the fluorescence intensity.

VASP_Workflow start Start incubate Incubate whole blood with R-138727 start->incubate stimulate Stimulate with PGE1 and then ADP incubate->stimulate fix_perm Fix and Permeabilize platelets stimulate->fix_perm stain Stain with fluorescent anti-P-VASP antibody fix_perm->stain flow Analyze by Flow Cytometry stain->flow analyze Calculate Platelet Reactivity Index (PRI) flow->analyze end End analyze->end

Caption: Workflow for a VASP phosphorylation assay.

Clinical Significance

The potent and consistent platelet inhibition provided by this compound translates into significant clinical benefits. The landmark TRITON-TIMI 38 trial demonstrated that prasugrel was superior to clopidogrel in reducing the rate of ischemic events (cardiovascular death, nonfatal myocardial infarction, or nonfatal stroke) in patients with ACS undergoing PCI.[32] However, this increased efficacy was associated with a higher risk of major bleeding.[32] Subsequent studies, such as ISAR-REACT 5, have further explored the comparative effectiveness of prasugrel and another potent P2Y12 inhibitor, ticagrelor, suggesting that a prasugrel-based strategy may be superior in reducing ischemic events without an increase in major bleeding in patients with ACS undergoing an invasive strategy.[32][33] These findings underscore the critical role of prasugrel, and by extension its active metabolite this compound, in the management of high-risk cardiovascular patients.

Conclusion

This compound is a key player in the field of antiplatelet therapy. Its generation from the prodrug prasugrel is efficient, leading to a rapid and potent irreversible antagonism of the P2Y12 receptor. This guide has provided a detailed examination of its mechanism of action, pharmacological properties, and the essential laboratory techniques used for its characterization. A thorough understanding of these technical aspects is crucial for researchers and clinicians working to advance the treatment of thrombotic diseases.

References

  • Prasugrel. (n.d.). In StatPearls. NCBI Bookshelf. Retrieved from [Link]

  • Prasugrel. (2024, November 28). In Wikipedia. Retrieved from [Link]

  • Angiolillo, D. J., & Guzman, L. A. (2008). Prasugrel: a novel platelet ADP P2Y12 receptor antagonist. A review on its mechanism of action and clinical development. Expert Opinion on Investigational Drugs, 17(5), 717-727. Retrieved from [Link]

  • Pharmacology of Prasugrel (Effient); Overview, Pharmacokinetics, Uses, Mechanism of action, Effects. (2024, October 31). YouTube. Retrieved from [Link]

  • Dobesh, P. P., & Oestreich, J. H. (2009). Pharmacokinetics and pharmacodynamics of prasugrel, a thienopyridine P2Y12 inhibitor. Pharmacotherapy: The Journal of Human Pharmacology and Drug Therapy, 29(9), 1089-1102. Retrieved from [Link]

  • Franchi, F., & Angiolillo, D. J. (2024). Role of the P2Y12 receptor on thrombus formation and evolution in therapeutic strategies. Expert Review of Hematology, 17(2), 97-109. Retrieved from [Link]

  • What is the mechanism of Prasugrel Hydrochloride? (2024, July 17). Patsnap Synapse. Retrieved from [Link]

  • Parker, W. A., & Storey, R. F. (2010). The active metabolite of prasugrel effectively blocks the platelet P2Y12 receptor and inhibits procoagulant and pro-inflammatory platelet responses. Thrombosis and Haemostasis, 103(6), 1147-1154. Retrieved from [Link]

  • EFFIENT (prasugrel) tablets. (n.d.). U.S. Food and Drug Administration. Retrieved from [Link]

  • Small, D. S., Farid, N. A., Payne, C. D., Weerakkody, G. J., Li, Y. G., & Jakubowski, J. A. (2008). The platelet inhibitory effects and pharmacokinetics of prasugrel after administration of loading and maintenance doses in healthy subjects. Journal of Clinical Pharmacology, 48(1), 22-30. Retrieved from [Link]

  • Sugidachi, A., Ogawa, T., Kurihara, A., Hagihara, K., Jakubowski, J. A., & Asai, F. (2012). The Pharmacokinetics and Pharmacodynamics of Prasugrel and Clopidogrel in Healthy Japanese Volunteers. Clinical Pharmacology in Drug Development, 1(1), 37-44. Retrieved from [Link]

  • André, P., Nannizzi-Alaimo, L., Prasad, S. K., & Phillips, D. R. (2003). P2Y12 regulates platelet adhesion/activation, thrombus growth, and thrombus stability in injured arteries. The Journal of Clinical Investigation, 112(3), 398-406. Retrieved from [Link]

  • Schrör, K., Siller-Matula, J. M., & Huber, K. (2011). Pharmacokinetic basis of the antiplatelet action of prasugrel. Fundamental & Clinical Pharmacology, 25(4), 414-423. Retrieved from [Link]

  • Ding, Z., & Dong, M. (2016). Role of P2Y12 Receptor in Thrombosis. In P2Y Receptors: Methods and Protocols (pp. 165-177). Springer. Retrieved from [Link]

  • Center for Drug Evaluation and Research. (2009). Clinical Pharmacology and Biopharmaceutics Review(s) - Effient (prasugrel). U.S. Food and Drug Administration. Retrieved from [Link]

  • van der Heijden, W. A., van Heerde, W. L., & van der Vorm, E. (2020). The effect of P2Y12 inhibition on platelet activation assessed with aggregation- and flow cytometry-based assays. Platelets, 31(7), 906-914. Retrieved from [Link]

  • Role of P2Y12 Receptor in Thrombosis. (2017, October 25). Oncohema Key. Retrieved from [Link]

  • Inhibition of murine P2Y12 receptors diminishes thrombus formation and... (n.d.). ResearchGate. Retrieved from [Link]

  • Karmee, S. K., et al. (2021). Biocatalytic Syntheses of Antiplatelet Metabolites of the Thienopyridines Clopidogrel and Prasugrel Using Fungal Peroxygenases. Catalysts, 11(11), 1361. Retrieved from [Link]

  • Center for Drug Evaluation and Research. (2009). Pharmacology/Toxicology Review and Evaluation - Effient (prasugrel). U.S. Food and Drug Administration. Retrieved from [Link]

  • Michelson, A. D. (2008). P2Y12 Antagonism. Arteriosclerosis, Thrombosis, and Vascular Biology, 28(3), s33-s37. Retrieved from [Link]

  • Platelet Aggregation - Plavix Sensitivity. (n.d.). Machaon Diagnostics. Retrieved from [Link]

  • Wiviott, S. D., & Antman, E. M. (2009). Prasugrel in Clinical Practice. New England Journal of Medicine, 361(11), 1104-1107. Retrieved from [Link]

  • Motovska, Z., Hlinomaz, O., Miklik, R., Hromadka, M., Varvarovsky, I., Dusek, J., ... & Widimsky, P. (2016). Prasugrel Versus Ticagrelor in Patients With Acute Myocardial Infarction Treated With Primary Percutaneous Coronary Intervention. Circulation, 134(21), 1603-1612. Retrieved from [Link]

  • Prasugrel in patients with acute coronary syndrome and a planned invasive strategy. (2019, September 16). YouTube. Retrieved from [Link]

  • Judge, H. M., Buckland, R. J., Storey, R. F., & Heptinstall, S. (2019). Comparison of three common whole blood platelet function tests for in vitro P2Y12 induced platelet inhibition. PLoS One, 14(10), e0223236. Retrieved from [Link]

  • Ticagrelor Versus Prasugrel in Acute Coronary Syndrome: Real-World Treatment and Safety. (n.d.). Cureus. Retrieved from [Link]

  • Multiple electrode aggregometry and P2Y(12) antagonists. (n.d.). ResearchGate. Retrieved from [Link]

  • Zhang, K., Zhang, J., Gao, Z. G., Zhang, D., Zhu, L., Han, G. W., ... & Stevens, R. C. (2014). Structure of the human P2Y12 receptor in complex with an antithrombotic drug. Nature, 509(7498), 115-118. Retrieved from [Link]

  • Hechler, B., Zhang, Y., Eckly, A., Cazenave, J. P., Gachet, C., & Ralevic, V. (2013). Mode of action of P2Y(12) antagonists as inhibitors of platelet function. British Journal of Pharmacology, 169(4), 747-759. Retrieved from [Link]

  • P2Y12 Inhibition Assay. (2025, April 1). UChicago Medicine Medical Laboratories. Retrieved from [Link]

  • A and B) ADP binds to the P2Y12 receptor, resulting in conformational... (n.d.). ResearchGate. Retrieved from [Link]

  • P2Y12 Receptor Inhibitor for Antiaggregant Therapies: From Molecular Pathway to Clinical Application. (n.d.). MDPI. Retrieved from [Link]

  • Hasegawa, M., Sugidachi, A., Ogawa, T., Isobe, T., Jakubowski, J. A., & Asai, F. (2005). Stereoselective inhibition of human platelet aggregation by R-138727, the active metabolite of CS-747 (prasugrel, LY640315), a novel P2Y12 receptor inhibitor. Thrombosis and Haemostasis, 94(3), 593-598. Retrieved from [Link]

  • Sibbing, D., & Aradi, D. (2019). Antagonizing P2Y12 Receptor Inhibitors: Current and Future Options. Seminars in Thrombosis and Hemostasis, 45(6), 619-626. Retrieved from [Link]

  • Mechanism of action of oral P2Y12-inhibitors. (n.d.). ResearchGate. Retrieved from [Link]

  • Prasugrel metabolite R-138727MP. (n.d.). PubChem. Retrieved from [Link]

  • Siller-Matula, J. M., Jilma, B., Schrör, K., & Huber, K. (2008). Interaction of the active metabolite of prasugrel, R-138727, with cysteine 97 and cysteine 175 of the human P2Y12 receptor. Journal of Thrombosis and Haemostasis, 6(10), 1734-1740. Retrieved from [Link]

  • Husted, S., & van Giezen, J. J. (2011). Mechanism of action and clinical development of ticagrelor, a novel platelet ADP P2Y12 receptor antagonist. Expert Opinion on Investigational Drugs, 20(5), 681-690. Retrieved from [Link]

  • Capodanno, D., & Angiolillo, D. J. (2011). Pharmacology of the new P2Y12 receptor inhibitors: insights on pharmacokinetic and pharmacodynamic properties. Current Cardiology Reports, 13(6), 480-488. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Structure and Synthesis of trans-R-138727MP

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Introduction

trans-R-138727MP is a notable derivative of a metabolite of the widely recognized antiplatelet agent, Prasugrel. While its direct biological activity and therapeutic applications are still under investigation, its unique molecular architecture presents a compelling case study in synthetic organic chemistry. This guide provides a comprehensive overview of the structure of this compound and a proposed, scientifically grounded synthetic pathway for its preparation. The methodologies discussed herein are rooted in established chemical principles and are designed to be both robust and adaptable for laboratory-scale synthesis.

Part 1: Molecular Structure and Stereochemistry of this compound

The definitive structure of this compound is given by its IUPAC name: (2E)-2-[1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-[2-(3-methoxyphenyl)-2-oxoethyl]sulfanylpiperidin-3-ylidene]acetic acid . A thorough understanding of this structure is paramount for devising a logical synthetic strategy.

Key structural features include:

  • A Piperidine Core: The central heterocyclic system is a piperidine ring.

  • An Exocyclic Alkene: A ylideneacetic acid moiety is attached to the 3-position of the piperidine ring, creating an exocyclic double bond. The (E)-configuration of this double bond is a critical stereochemical consideration.

  • A 4-Sulfanyl Linkage: A sulfur atom at the 4-position of the piperidine ring serves as a linker to a 2-(3-methoxyphenyl)-2-oxoethyl group.

  • An N-Substituted Side Chain: The piperidine nitrogen is functionalized with a 2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl group.

  • Stereochemistry: The "trans" designation in the name refers to the relative stereochemistry of the substituents at the 3 and 4 positions of the piperidine ring.

The following diagram illustrates the molecular structure of this compound.

Caption: Molecular Structure of this compound.

Part 2: Retrosynthetic Analysis and Proposed Synthesis

A plausible synthetic route for this compound can be envisioned through a convergent retrosynthetic analysis. This approach involves dissecting the target molecule into simpler, commercially available, or readily synthesizable precursors.

Retrosynthetic Strategy

The proposed retrosynthesis begins by disconnecting the three main fragments from the central piperidine core.

G This compound This compound Piperidine Core 4-Sulfanyl-piperidin-3-ylidene acetic acid derivative This compound->Piperidine Core Disconnection Side Chain 1 2-bromo-1-cyclopropyl-2- (2-fluorophenyl)ethanone This compound->Side Chain 1 Disconnection Side Chain 2 2-chloro-1-(3-methoxyphenyl)ethanone This compound->Side Chain 2 Disconnection N-Boc-4-hydroxypiperidin-3-one N-Boc-4-hydroxypiperidin-3-one Piperidine Core->N-Boc-4-hydroxypiperidin-3-one Functional Group Interconversion 2-Fluorophenylacetic acid\nand Cyclopropylmagnesium bromide 2-Fluorophenylacetic acid and Cyclopropylmagnesium bromide Side Chain 1->2-Fluorophenylacetic acid\nand Cyclopropylmagnesium bromide Grignard & Bromination 3-Methoxyacetophenone 3-Methoxyacetophenone Side Chain 2->3-Methoxyacetophenone Chlorination

Caption: Retrosynthetic analysis of this compound.

This analysis identifies three key precursors:

  • A protected 4-sulfanyl-piperidin-3-ylideneacetic acid derivative (Piperidine Core).

  • 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone (Side Chain 1).

  • 2-chloro-1-(3-methoxyphenyl)ethanone (Side Chain 2).

Synthesis of Key Precursors

1. Synthesis of 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone (Side Chain 1)

This electrophilic side chain can be prepared from 2-fluorophenylacetic acid.

  • Step 1: Weinreb Amide Formation. 2-Fluorophenylacetic acid is converted to its corresponding Weinreb amide by reaction with N,O-dimethylhydroxylamine hydrochloride in the presence of a coupling agent such as DCC or EDC. This step is crucial to prevent over-addition in the subsequent Grignard reaction.

  • Step 2: Grignard Reaction. The Weinreb amide is then treated with cyclopropylmagnesium bromide to afford 1-cyclopropyl-2-(2-fluorophenyl)ethanone.[1]

  • Step 3: α-Bromination. The resulting ketone is subjected to α-bromination using a reagent like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) or via an enolate using a bromine source to yield the target 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone.[2]

2. Synthesis of 2-chloro-1-(3-methoxyphenyl)ethanone (Side Chain 2)

This precursor can be synthesized from 3-methoxyacetophenone.

  • Step 1: α-Chlorination. 3-Methoxyacetophenone is directly chlorinated at the α-position using a chlorinating agent such as sulfuryl chloride (SO₂Cl₂) in an appropriate solvent like dichloromethane.[3][4]

3. Synthesis of the Piperidine Core and Final Assembly

The construction of the substituted piperidine core and the final assembly of this compound is the most challenging part of the synthesis, requiring careful control of stereochemistry.

  • Step 1: Synthesis of N-Boc-4-oxopiperidine. Commercially available 4-piperidone monohydrate hydrochloride is protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) to give N-Boc-4-oxopiperidine.

  • Step 2: Horner-Wadsworth-Emmons Olefination. To introduce the exocyclic double bond with the desired (E)-selectivity, a Horner-Wadsworth-Emmons reaction is employed.[5][6][7] N-Boc-4-oxopiperidine is reacted with a phosphonate ylide, such as triethyl phosphonoacetate, in the presence of a base like sodium hydride (NaH). This reaction typically favors the formation of the thermodynamically more stable (E)-isomer.[8]

  • Step 3: Stereoselective Dihydroxylation. The resulting α,β-unsaturated ester is subjected to a stereoselective dihydroxylation of the endocyclic double bond (if present after a potential isomerization) or an alternative strategy to introduce the 3-hydroxy and 4-thio substituents with trans stereochemistry. A possible route involves epoxidation followed by ring-opening.

  • Step 4: Introduction of the Thiol Group. The hydroxyl group at the 4-position is converted to a thiol. This can be achieved via a Mitsunobu reaction with thioacetic acid, followed by hydrolysis of the thioacetate.

  • Step 5: Alkylation of the Thiol. The free thiol is then alkylated with 2-chloro-1-(3-methoxyphenyl)ethanone (Side Chain 2) in the presence of a mild base like potassium carbonate.

  • Step 6: Deprotection of the Boc Group. The Boc protecting group on the piperidine nitrogen is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane).

  • Step 7: N-Alkylation. The secondary amine is then alkylated with 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone (Side Chain 1) to furnish the penultimate product.

  • Step 8: Saponification. Finally, the ethyl ester of the ylideneacetic acid moiety is hydrolyzed to the corresponding carboxylic acid using a base such as lithium hydroxide (LiOH) in a mixture of THF and water, followed by acidic workup to yield this compound.

The overall synthetic workflow is depicted below.

G cluster_0 Synthesis of Side Chain 1 cluster_1 Synthesis of Side Chain 2 cluster_2 Core Synthesis and Assembly 2-Fluorophenylacetic acid 2-Fluorophenylacetic acid Weinreb Amide Weinreb Amide 2-Fluorophenylacetic acid->Weinreb Amide Ketone 1 Ketone 1 Weinreb Amide->Ketone 1 + CyclopropylMgBr Side Chain 1 Side Chain 1 Ketone 1->Side Chain 1 Bromination Final Intermediate Final Intermediate Side Chain 1->Final Intermediate 3-Methoxyacetophenone 3-Methoxyacetophenone Side Chain 2 Side Chain 2 3-Methoxyacetophenone->Side Chain 2 Chlorination Thioether Intermediate Thioether Intermediate Side Chain 2->Thioether Intermediate 4-Piperidone 4-Piperidone N-Boc-4-oxopiperidine N-Boc-4-oxopiperidine 4-Piperidone->N-Boc-4-oxopiperidine Boc Protection Unsaturated Ester Unsaturated Ester N-Boc-4-oxopiperidine->Unsaturated Ester HWE Reaction trans-Hydroxy-Thiol Intermediate trans-Hydroxy-Thiol Intermediate Unsaturated Ester->trans-Hydroxy-Thiol Intermediate Stereoselective Functionalization trans-Hydroxy-Thiol Intermediate->Thioether Intermediate + Side Chain 2 Deprotected Piperidine Deprotected Piperidine Thioether Intermediate->Deprotected Piperidine Boc Deprotection Deprotected Piperidine->Final Intermediate + Side Chain 1 This compound This compound Final Intermediate->this compound Saponification

Caption: Proposed synthetic workflow for this compound.

Part 3: Experimental Protocols and Data

The following are detailed, hypothetical protocols for the key steps in the synthesis of this compound. These are illustrative and would require optimization in a laboratory setting.

Protocol 1: Horner-Wadsworth-Emmons Olefination of N-Boc-4-oxopiperidine
  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere, add triethyl phosphonoacetate (1.2 eq) dropwise.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Cool the resulting solution back to 0 °C and add a solution of N-Boc-4-oxopiperidine (1.0 eq) in anhydrous THF dropwise.

  • Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the (E)-ethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-ylidene)acetate.

Protocol 2: N-Alkylation with Side Chain 1
  • To a solution of the deprotected piperidine intermediate (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.5 eq).

  • Add a solution of 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone (1.1 eq) in acetonitrile dropwise.

  • Stir the reaction mixture at room temperature for 24 hours, or until TLC indicates consumption of the starting material.

  • Filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the N-alkylated product.

Illustrative Data Summary

The following table summarizes expected data for key intermediates and the final product.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)Purity (by HPLC, %)
Side Chain 1 C₁₁H₁₀BrFO257.1070-80>95
Side Chain 2 C₉H₉ClO₂184.6285-95>98
Final Product C₂₇H₂₈FNO₅S497.5830-40 (over last steps)>98

Conclusion

The synthesis of this compound is a challenging yet feasible endeavor that highlights several key transformations in modern organic chemistry. The proposed route emphasizes a convergent strategy, maximizing efficiency by preparing key fragments separately before their final assembly. Critical steps include the stereoselective formation of the trans-substituted piperidine core and the (E)-selective Horner-Wadsworth-Emmons olefination. This guide provides a robust framework for researchers to approach the synthesis of this complex molecule and its analogs, paving the way for further investigation into their chemical and biological properties.

References

  • Preparation method of cyclopropyl-2-bromo-2-(2-fluorophenyl) ethanone.
  • Preparation method of 2-halogenated-2-(2-fluorophenyl)-1-cyclopropylethanone.
  • Wittig Reaction. Organic Chemistry Portal. [Link]

  • Horner–Wadsworth–Emmons reaction. Wikipedia. [Link]

  • Horner-Wadsworth-Emmons Reaction. YouTube. [Link]

  • Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. PMC - NIH. [Link]

  • Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. ResearchGate. [Link]

  • Recent advances in the stereoselective synthesis of trans-3,4-disubstituted-piperidines: applications to (-)-paroxetine. ResearchGate. [Link]

  • Carbonyl Chemistry :: Horner-Wadsworth-Emmons Reaction. University of Wisconsin-Madison. [Link]

Sources

An In-Depth Technical Guide to the In Vitro Characterization of trans-R-138727

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potency of a Key Antiplatelet Metabolite

In the landscape of antiplatelet therapeutics, the thienopyridine prodrug prasugrel stands as a cornerstone in the management of acute coronary syndromes. However, the true pharmacological activity of prasugrel lies within its active metabolite, R-138727. This guide provides a comprehensive technical overview of the in vitro characterization of trans-R-138727, one of the stereoisomers of R-138727. As drug development professionals, understanding the nuanced in vitro behavior of this molecule is paramount to appreciating its clinical efficacy and safety profile.

This document will delve into the core methodologies for characterizing trans-R-138727, moving beyond mere procedural descriptions to elucidate the scientific rationale behind each experimental choice. We will explore its primary mechanism of action, its interaction with the P2Y12 receptor, and the functional consequences of this interaction on platelet activity.

The Molecular Target: The P2Y12 Receptor and Its Signaling Cascade

trans-R-138727 exerts its antiplatelet effect by irreversibly antagonizing the P2Y12 receptor, a G protein-coupled receptor (GPCR) crucial for adenosine diphosphate (ADP)-mediated platelet activation and aggregation.[1][2] ADP binding to the P2Y12 receptor initiates a signaling cascade that ultimately leads to platelet aggregation and thrombus formation.

The P2Y12 receptor is coupled to the inhibitory G protein, Gi. Upon activation by ADP, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP alleviates the inhibition of proteins such as the vasodilator-stimulated phosphoprotein (VASP), promoting platelet activation. Concurrently, the Gβγ subunits activate phosphoinositide 3-kinase (PI3K), further contributing to the signaling cascade that results in the conformational activation of the glycoprotein IIb/IIIa receptor, the final common pathway for platelet aggregation.

P2Y12_Signaling_Pathway cluster_receptor Platelet Membrane cluster_downstream Intracellular Signaling ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Binds & Activates Gi Gi Protein P2Y12->Gi Activates trans_R_138727 trans-R-138727 trans_R_138727->P2Y12 Irreversibly Inhibits AdenylylCyclase Adenylyl Cyclase Gi->AdenylylCyclase Inhibits cAMP ↓ cAMP AdenylylCyclase->cAMP Produces VASP_P VASP-P cAMP->VASP_P Maintains Phosphorylation VASP VASP VASP_P->VASP Dephosphorylation PlateletActivation Platelet Activation & Aggregation VASP->PlateletActivation Promotes

Quantitative Assessment of Target Engagement: Radioligand Binding Assays

To quantify the affinity of trans-R-138727 for the P2Y12 receptor, radioligand binding assays are the gold standard. These assays directly measure the interaction of a compound with its target receptor, providing critical parameters such as the inhibition constant (Ki).

Experimental Rationale

The principle of a competitive radioligand binding assay is to measure the ability of an unlabeled compound (trans-R-138727) to displace a radiolabeled ligand with known affinity for the P2Y12 receptor (e.g., [³H]-2-MeS-ADP). By performing this experiment over a range of trans-R-138727 concentrations, an IC50 value (the concentration of unlabeled ligand that displaces 50% of the radiolabeled ligand) can be determined. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation, providing a measure of the compound's binding affinity.

Experimental Workflow: Radioligand Binding Assay

Radioligand_Binding_Workflow Start Start PrepMembranes Prepare Membranes (e.g., from CHO cells expressing P2Y12) Start->PrepMembranes Incubate Incubate Membranes with: - [³H]-2-MeS-ADP (Radioligand) - Varying concentrations of trans-R-138727 PrepMembranes->Incubate Separate Separate Bound and Free Ligand (Rapid Filtration) Incubate->Separate Quantify Quantify Radioactivity (Scintillation Counting) Separate->Quantify Analyze Data Analysis (Determine IC50 and calculate Ki) Quantify->Analyze End End Analyze->End

Detailed Protocol: P2Y12 Receptor Radioligand Binding Assay
  • Receptor Preparation:

    • Utilize cell membranes from a stable cell line overexpressing the human P2Y12 receptor (e.g., Chinese Hamster Ovary cells).

    • Homogenize cells in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes.

    • Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

  • Assay Setup:

    • In a 96-well plate, add assay buffer, the radioligand (e.g., [³H]-2-MeS-ADP at a concentration near its Kd), and a range of concentrations of trans-R-138727.

    • Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known P2Y12 antagonist).

    • Initiate the binding reaction by adding the prepared cell membranes to each well.

  • Incubation:

    • Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This traps the membranes with bound radioligand while allowing the unbound radioligand to pass through.

    • Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification:

    • Dry the filter plate and add scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from all other measurements to obtain specific binding.

    • Plot the specific binding as a function of the log concentration of trans-R-138727.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Consequence: Platelet Aggregation Assays

While binding affinity is a critical parameter, it does not fully describe the functional consequences of receptor interaction. Light Transmission Aggregometry (LTA) is a classic and widely used method to assess the ability of a compound to inhibit platelet aggregation in response to an agonist like ADP.

Experimental Rationale

LTA measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate. In a resting state, platelets are in suspension and light transmission is low. Upon addition of an agonist like ADP, platelets aggregate, forming larger clumps that allow more light to pass through, thus increasing light transmission. An inhibitor of platelet aggregation, such as trans-R-138727, will prevent or reduce this increase in light transmission in a dose-dependent manner.

Experimental Workflow: Light Transmission Aggregometry

LTA_Workflow Start Start PreparePRP Prepare Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP) from whole blood Start->PreparePRP Calibrate Calibrate Aggregometer (PRP = 0% transmission, PPP = 100% transmission) PreparePRP->Calibrate Incubate Incubate PRP with varying concentrations of trans-R-138727 or vehicle Calibrate->Incubate AddAgonist Add ADP to initiate aggregation Incubate->AddAgonist Record Record Light Transmission over time AddAgonist->Record Analyze Data Analysis (Determine % inhibition and IC50) Record->Analyze End End Analyze->End

Detailed Protocol: ADP-Induced Platelet Aggregation via LTA
  • Sample Preparation:

    • Collect whole blood from healthy, consenting donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

    • Prepare PRP by centrifuging the whole blood at a low speed (e.g., 200 x g for 15 minutes) at room temperature.

    • Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 x g for 15 minutes).

  • Aggregometer Setup:

    • Pre-warm the aggregometer to 37°C.

    • Calibrate the instrument by setting 0% light transmission with a cuvette containing PRP and 100% light transmission with a cuvette containing PPP.

  • Assay Procedure:

    • Pipette a defined volume of PRP into aggregometer cuvettes containing a stir bar.

    • Add varying concentrations of trans-R-138727 or vehicle control to the PRP and incubate for a specified time at 37°C with stirring.

    • Initiate platelet aggregation by adding a submaximal concentration of ADP (e.g., 5-20 µM).

    • Record the change in light transmission for a set period (e.g., 5-10 minutes).

  • Data Analysis:

    • Determine the maximum platelet aggregation for each concentration of trans-R-138727.

    • Calculate the percentage inhibition of aggregation relative to the vehicle control.

    • Plot the percentage inhibition as a function of the log concentration of trans-R-138727 and fit the data to a dose-response curve to determine the IC50 value.

Downstream Signaling: VASP Phosphorylation Assay

To confirm that the observed functional inhibition of platelet aggregation is indeed mediated by the P2Y12 receptor signaling pathway, the phosphorylation status of VASP can be assessed by flow cytometry.

Experimental Rationale

As previously mentioned, activation of the P2Y12 receptor leads to a decrease in cAMP and subsequent dephosphorylation of VASP. Therefore, inhibition of the P2Y12 receptor by trans-R-138727 will block this dephosphorylation, resulting in a higher level of phosphorylated VASP (VASP-P). This can be quantified using a phospho-specific antibody and flow cytometry. Prostaglandin E1 (PGE1) is often used in this assay to stimulate cAMP production and maximize VASP phosphorylation, providing a robust baseline against which the effect of ADP can be measured.

Experimental Workflow: VASP Phosphorylation Assay

VASP_Workflow Start Start TreatWB Treat Whole Blood with: - PGE1 (to maximize VASP-P) - PGE1 + ADP (to induce dephosphorylation) - PGE1 + ADP + trans-R-138727 Start->TreatWB FixPerm Fix and Permeabilize Platelets TreatWB->FixPerm Stain Stain with Fluorescently Labeled Anti-VASP-P Antibody FixPerm->Stain AnalyzeFC Analyze by Flow Cytometry Stain->AnalyzeFC CalculatePRI Calculate Platelet Reactivity Index (PRI) AnalyzeFC->CalculatePRI End End CalculatePRI->End

Detailed Protocol: VASP Phosphorylation by Flow Cytometry
  • Sample Treatment:

    • In separate tubes, incubate whole blood with:

      • PGE1 alone (to establish maximal VASP phosphorylation).

      • PGE1 and ADP (to induce P2Y12-mediated VASP dephosphorylation).

      • PGE1, ADP, and varying concentrations of trans-R-138727.

    • Incubate at room temperature for a specified time.

  • Fixation and Permeabilization:

    • Fix the cells with a suitable fixative (e.g., paraformaldehyde) to preserve the phosphorylation state.

    • Permeabilize the platelets to allow intracellular antibody staining.

  • Antibody Staining:

    • Incubate the fixed and permeabilized cells with a fluorescently labeled monoclonal antibody specific for phosphorylated VASP (Ser239).

    • Include an isotype control to account for non-specific antibody binding.

  • Flow Cytometry Analysis:

    • Acquire the samples on a flow cytometer.

    • Gate on the platelet population based on their forward and side scatter characteristics.

    • Measure the mean fluorescence intensity (MFI) of the VASP-P staining in the platelet population for each condition.

  • Data Analysis:

    • Calculate the Platelet Reactivity Index (PRI) using the formula: PRI (%) = [(MFI PGE1) - (MFI PGE1 + ADP)] / (MFI PGE1) x 100

    • A lower PRI indicates a greater degree of P2Y12 inhibition by trans-R-138727.

Data Summary and Interpretation

The following table summarizes the expected quantitative data from the in vitro characterization of R-138727, the active metabolite mixture containing the trans-R-138727 isomer.

Assay TypeParameterValueReference
P2Y12 Radioligand Binding ([³H]-2-MeS-ADP displacement)IC50Not explicitly stated for trans-R-138727, but R-138727 is a potent inhibitor.[3]
Functional Assay (cAMP production in CHO cells)IC50< 1 µM[4]
ADP-Induced Platelet Aggregation (LTA)IC50~3.82 µM[5]

It is important to note that R-138727 is a mixture of four stereoisomers. Studies have shown that the (R, S)-isomer is the most potent inhibitor of ADP-induced platelet aggregation, followed by the (R, R)-isomer.[3] The stereochemistry, particularly the (R)-configuration at the thiol group, is critical for its potent antiplatelet activity.[3]

Selectivity Profile: A Note on Cross-Reactivity

Conclusion: A Multi-faceted Approach to In Vitro Characterization

The in vitro characterization of trans-R-138727 requires a multi-faceted approach that combines direct binding assays with functional assessments of platelet activity and downstream signaling events. By employing radioligand binding assays, light transmission aggregometry, and VASP phosphorylation analysis, researchers can gain a comprehensive understanding of the potency, mechanism of action, and selectivity of this critical antiplatelet agent. This detailed characterization is fundamental to its successful development and clinical application, providing the foundational data that underpins our understanding of its therapeutic benefits and potential liabilities.

References

  • Capodanno, D., & Angiolillo, D. J. (2010). Prasugrel for the treatment of patients with acute coronary syndromes. Expert review of cardiovascular therapy, 8(11), 1517–1528. [Link]

  • Practical-Haemostasis.com. (2022). Platelet Function Testing: Light Transmission Aggregometry. [Link]

  • Tsoupras, A., Lordan, R., & Zabetakis, I. (2018). Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro. MethodsX, 5, 1377–1384. [Link]

  • Zhou, L., & Schmaier, A. H. (2005). Platelet aggregation testing in platelet-rich plasma: description of procedures with the aim to develop standards in the field. American journal of clinical pathology, 123(2), 172–183. [Link]

  • von Kügelgen, I. (2019). Pharmacological characterization of P2Y receptor subtypes – an update. Naunyn-Schmiedeberg's archives of pharmacology, 392(11), 1307–1316. [Link]

  • Pharmacology Lectures. (2024, October 31). Pharmacology of Prasugrel (Effient); Overview, Pharmacokinetics, Uses, Mechanism of action, Effects [Video]. YouTube. [Link]

  • Hasegawa, M., Sugidachi, A., Ogawa, T., Isobe, T., Jakubowski, J. A., & Asai, F. (2005). Stereoselective inhibition of human platelet aggregation by R-138727, the active metabolite of CS-747 (prasugrel, LY640315), a novel P2Y12 receptor inhibitor. Thrombosis and haemostasis, 94(3), 593–598. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved January 16, 2026, from [Link]

  • Frelinger, A. L., 3rd, Jakubowski, J. A., Li, Y., Barnard, M. R., Linden, M. D., Tarnow, I., Fox, M. L., Sugidachi, A., Winters, K. J., Furman, M. I., & Michelson, A. D. (2008). The active metabolite of prasugrel inhibits adenosine diphosphate- and collagen-stimulated platelet procoagulant activities. Journal of thrombosis and haemostasis : JTH, 6(2), 359–365. [Link]

  • Jakubowski, J. A., Payne, C. D., Li, Y. G., Farid, N. A., Small, D. S., Brandt, J. T., & Weerakkody, G. J. (2007). The active metabolite of prasugrel inhibits ADP-stimulated thrombo-inflammatory markers of platelet activation: influence of other blood cells, calcium, and aspirin. Thrombosis and haemostasis, 98(1), 192–200. [Link]

  • UChicago Medicine Medical Laboratories. (2025, April 1). P2Y12 Inhibition Assay. [Link]

  • ANYSIS. (n.d.). INSTRUCTIONS FOR USE. Retrieved January 16, 2026, from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). R-138727. Retrieved January 16, 2026, from [Link]

  • Biocytex. (n.d.). VASP/P2Y12. Retrieved January 16, 2026, from [Link]

  • Armstrong, D., Summers, C., Ewart, L., Nylander, S., Sidaway, J. E., & van Giezen, J. J. (2016). Inverse agonism at the P2Y12 receptor and ENT1 transporter blockade contribute to platelet inhibition by ticagrelor. Blood, 128(23), 2717–2727. [Link]

  • von Kügelgen, I., & Wetter, A. (2000). Molecular pharmacology of P2Y-receptors. Naunyn-Schmiedeberg's archives of pharmacology, 362(4-5), 310–323. [Link]

  • U.S. Food and Drug Administration. (n.d.). REVIEW MEMORANDUM. Retrieved January 16, 2026, from [Link]

  • Bio-protocol. (2016). Flow cytometry analysis of VASP-P. [Link]

  • Assessment of a flow cytometry technique for studying signaling pathways in platelets: Monitoring of VASP phosphorylation in clinical samples. (2018). PLoS ONE, 13(2), e0192542. [Link]

  • ResearchGate. (2020). (PDF) Ticagrelor inverse agonist activity at the P2Y12 receptor is non‐reversible versus its endogenous agonist adenosine 5´‐diphosphate. [Link]

  • Zhang, K., Zhang, J., Zebroski, H. A., Ndzie, E., Su, G., He, K., ... & He, Y. (2014). Agonist-bound structure of the human P2Y12 receptor. Nature, 509(7498), 119–122. [Link]

Sources

Introduction: The Quest for Potent and Reliable Platelet Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and Development of Prasugrel and its Active Metabolite, R-138727

In the landscape of cardiovascular therapeutics, the prevention of thrombotic events remains a cornerstone of managing acute coronary syndromes (ACS) and patients undergoing percutaneous coronary intervention (PCI). A pivotal target in this endeavor is the P2Y12 receptor, a key mediator of platelet activation and aggregation.[1][2] This guide delves into the discovery and development of Prasugrel, a third-generation thienopyridine, and its pharmacologically active metabolite, R-138727. While the specific nomenclature "trans-R-138727MP" is not standard in the scientific literature, it alludes to the critical role of stereochemistry in the activity of R-138727, which exists as a mixture of stereoisomers.[3] This document will elucidate the scientific journey from the conception of a novel antiplatelet agent to the molecular intricacies of its mechanism of action, with a focus on the chemical and biological properties that confer its potent and consistent clinical effects.

From Prodrug to Potent Inhibitor: The Metabolic Activation of Prasugrel

Prasugrel was developed to overcome some of the limitations of its predecessor, clopidogrel, such as variable metabolic activation and delayed onset of action.[4] Like other thienopyridines, Prasugrel is a prodrug, meaning it requires in vivo metabolic conversion to exert its therapeutic effect.[5] This bioactivation is an efficient two-step process:

  • Rapid Hydrolysis: Following oral administration, Prasugrel is rapidly and almost completely hydrolyzed by esterases, primarily human carboxylesterase 2 (hCE2) in the intestine, to an inactive intermediate thiolactone, R-95913.[5]

  • CYP-Mediated Oxidation: The thiolactone intermediate is then oxidized in a single step by hepatic cytochrome P450 enzymes, predominantly CYP3A4 and CYP2B6, to form the active metabolite, R-138727.[1][5] This metabolic pathway is more efficient and less dependent on the highly polymorphic CYP2C19 enzyme compared to clopidogrel, leading to more uniform and potent platelet inhibition among patients.[4]

Prasugrel Metabolic Activation Prasugrel Prasugrel (Prodrug) Thiolactone R-95913 (Inactive Intermediate) Prasugrel->Thiolactone Hydrolysis (Carboxylesterases, e.g., hCE2) ActiveMetabolite R-138727 (Active Metabolite) Thiolactone->ActiveMetabolite Oxidation (CYP3A4, CYP2B6)

Caption: Metabolic activation pathway of Prasugrel to its active form, R-138727.

The Molecular Target: Irreversible Inhibition of the P2Y12 Receptor

The active metabolite, R-138727, is a potent and irreversible antagonist of the P2Y12 receptor, a G protein-coupled receptor on the surface of platelets.[6] The mechanism of action unfolds as follows:

  • ADP-Mediated Activation: Under normal physiological conditions, adenosine diphosphate (ADP) binds to the P2Y12 receptor, initiating a signaling cascade that leads to platelet activation, degranulation, and aggregation, ultimately contributing to thrombus formation.[7]

  • Irreversible Binding: The reactive thiol group of R-138727 forms a covalent disulfide bond with one or more cysteine residues on the P2Y12 receptor, specifically suggested to be Cys97 and Cys175.[1][8] This binding is irreversible, meaning the receptor is permanently inactivated for the life of the platelet (approximately 7-10 days).

  • Inhibition of Downstream Signaling: By blocking the P2Y12 receptor, R-138727 prevents ADP-induced downstream signaling, which includes the inhibition of adenylyl cyclase and the activation of glycoprotein IIb/IIIa receptors. This effectively blocks platelet aggregation and the amplification of the thrombotic response.[2]

P2Y12 Inhibition cluster_platelet Platelet Membrane P2Y12 P2Y12 Receptor Cys97, Cys175 GPIIbIIIa GP IIb/IIIa Receptor P2Y12->GPIIbIIIa Activates AC Adenylyl Cyclase P2Y12->AC Inhibits Aggregation Platelet Aggregation GPIIbIIIa->Aggregation Mediates AC->Aggregation Reduces inhibition of ADP ADP ADP->P2Y12 Binds to R138727 R-138727 R138727->P2Y12 Irreversibly Binds to

Caption: R-138727 irreversibly inhibits the P2Y12 receptor, blocking platelet aggregation.

The Critical Role of Stereochemistry

The molecular structure of R-138727 contains two chiral centers, which gives rise to four distinct stereoisomers: (R,S), (R,R), (S,S), and (S,R).[3] The antiplatelet activity of R-138727 is highly stereoselective, meaning the spatial arrangement of the atoms dramatically influences the molecule's ability to inhibit the P2Y12 receptor.[9]

Research has demonstrated a clear rank order of potency among the isomers.[3] The (R,S)-isomer is the most potent inhibitor of ADP-induced platelet aggregation, followed by the (R,R)-isomer.[3] This highlights that the (R)-configuration at the chiral center bearing the reactive thiol group is crucial for the high-affinity binding and irreversible inhibition of the P2Y12 receptor.[3] While the term "trans" is not formally used to describe these configurations in the cited literature, it is the specific three-dimensional structure of these isomers that dictates their biological activity.

StereoisomerRelative Potency in Inhibiting ADP-Induced Platelet Aggregation
(R,S)-isomer Most Potent
(R,R)-isomer Potent
(S,S)-isomer Less Potent
(S,R)-isomer Less Potent
Data synthesized from Hasegawa et al. (2005).[3]

Experimental Protocol: In Vitro Platelet Aggregation Assay

To evaluate the inhibitory effect of compounds like R-138727, a standard method is light transmittance aggregometry (LTA). This assay measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist like ADP.

Step-by-Step Methodology
  • Blood Collection and PRP Preparation:

    • Draw whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate.

    • Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to separate the platelet-rich plasma (PRP) from red and white blood cells.

    • Prepare platelet-poor plasma (PPP) by further centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes. The PPP is used to set the 100% aggregation baseline.

  • Incubation with Inhibitor:

    • Pre-incubate aliquots of PRP with varying concentrations of R-138727 (or a vehicle control) for a specified period (e.g., 5-30 minutes) at 37°C. The time-dependent nature of irreversible inhibitors means that the incubation time is a critical parameter.[3]

  • Platelet Aggregation Measurement:

    • Place the PRP samples into an aggregometer cuvette with a stir bar, maintained at 37°C.

    • Calibrate the aggregometer with PPP (100% aggregation) and PRP (0% aggregation).

    • Initiate the aggregation by adding a standard concentration of ADP (e.g., 5-20 µM).

    • Record the change in light transmittance for a defined period (e.g., 5-10 minutes). The increase in light transmission corresponds to the extent of platelet aggregation.

  • Data Analysis:

    • Determine the maximal aggregation percentage for each concentration of the inhibitor.

    • Calculate the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the maximal aggregation response) to quantify the potency of the compound.

LTA Workflow cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis A 1. Whole Blood Collection (Sodium Citrate) B 2. Low-Speed Centrifugation A->B C 3. Isolate Platelet-Rich Plasma (PRP) B->C D 4. Pre-incubate PRP with R-138727 at 37°C C->D E 5. Add ADP to initiate aggregation D->E F 6. Measure Light Transmittance in Aggregometer E->F G 7. Calculate % Maximal Aggregation F->G H 8. Determine IC50 Value G->H

Caption: Experimental workflow for Light Transmittance Aggregometry (LTA).

Conclusion

The development of Prasugrel and its active metabolite, R-138727, represents a significant advancement in antiplatelet therapy. Its efficient and consistent metabolic activation pathway, coupled with the potent and irreversible inhibition of the P2Y12 receptor, provides a robust therapeutic effect. The high degree of stereoselectivity observed in the activity of R-138727 underscores the importance of molecular configuration in drug design and function. This detailed understanding of its pharmacology, from metabolic conversion to its interaction with its molecular target, provides a solid foundation for its clinical use in the management of atherothrombotic diseases.

References

  • ResearchGate. (n.d.). The metabolic pathway of prasugrel leading to its active metabolite. Retrieved from [Link]

  • Dansette, P. M., et al. (2012). Metabolic Activation of Prasugrel: Nature of the Two Competitive Pathways Resulting in the Opening of Its Thiophene Ring. Chemical Research in Toxicology, 25(5), 1058–1065. Retrieved from [Link]

  • Dansette, P. M., et al. (2012). Metabolic activation of prasugrel: nature of the two competitive pathways resulting in the opening of its thiophene ring. PubMed. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Prasugrel Pharmacology Review. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Prasugrel Therapy and CYP Genotype. Retrieved from [Link]

  • Müller, I., et al. (2010). Relevance of Metabolic Activation Pathways: The Example of Clopidogrel and Prasugrel. Drug Metabolism and Drug Interactions, 25(1-4). Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Prasugrel Clinical Pharmacology and Biopharmaceutics Review. Retrieved from [Link]

  • Hechler, B., et al. (2009). Interaction of the active metabolite of prasugrel, R-138727, with cysteine 97 and cysteine 175 of the human P2Y12 receptor. PubMed. Retrieved from [Link]

  • Rehmel, J. F., et al. (2016). The active metabolite of prasugrel, R-138727, improves cerebral blood flow and reduces cerebral infarction and neurologic deficits in a non-human primate model of acute ischaemic stroke. PubMed. Retrieved from [Link]

  • Parker, W. A., et al. (2013). The active metabolite of prasugrel effectively blocks the platelet P2Y12 receptor and inhibits procoagulant and pro-inflammatory platelet responses. PubMed. Retrieved from [Link]

  • Hasegawa, M., et al. (2005). Stereoselective inhibition of human platelet aggregation by R-138727, the active metabolite of CS-747 (prasugrel, LY640315), a novel P2Y12 receptor inhibitor. PubMed. Retrieved from [Link]

  • Machaon Diagnostics. (n.d.). Platelet Aggregation - Plavix Sensitivity. Retrieved from [Link]

  • YouTube. (2025). Antiplatelet drugs mechanisms of action; Inhibit P2Y12 receptor, thromboxane A2 production. Retrieved from [Link]

  • Synnovis. (2015). Platelet function analysis (aggregometry). Retrieved from [Link]

  • Fontana, P., et al. (2003). Adenosine Diphosphate–Induced Platelet Aggregation Is Associated With P2Y12 Gene Sequence Variations in Healthy Subjects. Circulation, 108(9), 1103–1110. Retrieved from [Link]

Sources

stereochemistry of trans-R-138727MP and its biological activity

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Stereochemistry of Prasugrel's Active Metabolite and its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prasugrel is a potent third-generation thienopyridine antiplatelet agent that is clinically used to reduce the risk of thrombotic cardiovascular events in patients with acute coronary syndrome undergoing percutaneous coronary intervention.[1] As a prodrug, prasugrel requires metabolic activation to exert its therapeutic effect. This activation process is a multi-step enzymatic conversion that results in the formation of its active metabolite, R-138727.[1][2] The stereochemical properties of R-138727 are of paramount importance, as they dictate the molecule's interaction with its pharmacological target, the P2Y12 receptor, and consequently, its antiplatelet efficacy. This technical guide provides a comprehensive exploration of the stereochemistry of prasugrel's active metabolite, its biological activity, the underlying mechanism of action, and the experimental methodologies used for its characterization.

The Stereochemical Landscape of R-138727

The metabolic activation of prasugrel culminates in the formation of R-138727, a molecule possessing two chiral centers. This gives rise to four distinct stereoisomers: (R,S), (R,R), (S,S), and (S,R).[3] The first letter in this nomenclature refers to the absolute configuration at the chiral carbon bearing the reactive thiol group, while the second letter denotes the configuration at the benzylic carbon.[3]

The in vivo metabolism of prasugrel is highly stereoselective. Studies in humans have demonstrated that the (R,S) and (R,R) isomers are the most predominantly formed, accounting for approximately 84% of the total active metabolite pool.[4][5] The remaining 16% consists of the less potent (S,S) and (S,R) isomers.[4][5] This stereoselectivity in metabolism has profound implications for the overall pharmacological effect of prasugrel.

It is also critical to distinguish between the chirality of the molecule and the geometric isomerism of the exocyclic double bond in the active metabolite. The biologically active form of R-138727 is the cis (or Z) isomer. While trans (or E) isomers can be formed under certain in vitro metabolic conditions, particularly in the presence of high concentrations of thiols like glutathione, they are not the primary pharmacologically active species in vivo.[6]

Biological Activity and Mechanism of Action

The therapeutic effect of prasugrel is mediated by the irreversible antagonism of the P2Y12 receptor on the surface of platelets by its active metabolite, R-138727.[2][3] The P2Y12 receptor is a G protein-coupled receptor (GPCR) that, upon activation by its endogenous ligand adenosine diphosphate (ADP), initiates a signaling cascade that leads to platelet aggregation and thrombus formation.[7][8]

The stereochemistry of R-138727 is the determining factor in its biological activity. The (R)-configuration at the thiol-bearing carbon is essential for high-affinity binding and irreversible inhibition of the P2Y12 receptor.[3] Consequently, the (R,S)-isomer is the most potent of the four stereoisomers, followed by the (R,R)-isomer.[3] The (S,S) and (S,R)-isomers exhibit significantly lower antiplatelet activity.[3]

P2Y12 Receptor Signaling Pathway

The irreversible binding of the active thiol group of R-138727 to the P2Y12 receptor disrupts the downstream signaling pathway initiated by ADP. This pathway is primarily coupled to the Gi family of G proteins.[8][9]

P2Y12_Signaling_Pathway cluster_receptor Platelet Membrane cluster_intracellular Intracellular Signaling ADP ADP P2Y12R P2Y12 Receptor ADP->P2Y12R Activates Gi Gi Protein P2Y12R->Gi Activates R138727 trans-R-138727MP (Active Metabolite) R138727->P2Y12R Irreversibly Inhibits AC Adenylyl Cyclase Gi->AC Inhibits PI3K PI3K Gi->PI3K Activates cAMP cAMP AC->cAMP Converts ATP to GPIIbIIIa GPIIb/IIIa Activation cAMP->GPIIbIIIa Inhibits Akt Akt PI3K->Akt Activates Akt->GPIIbIIIa Aggregation Platelet Aggregation GPIIbIIIa->Aggregation

Caption: P2Y12 Receptor Signaling Pathway and Inhibition by R-138727.

Quantitative Analysis of Stereoisomer Activity

The differential activity of the R-138727 stereoisomers can be quantified through in vitro assays. The following table summarizes the relative potency of the isomers in inhibiting ADP-induced platelet aggregation.

StereoisomerRelative PotencyKey Stereochemical Feature
(R,S)-isomerMost Potent(R)-configuration at the thiol-bearing carbon
(R,R)-isomerPotent(R)-configuration at the thiol-bearing carbon
(S,S)-isomerLeast Potent(S)-configuration at the thiol-bearing carbon
(S,R)-isomerLess Potent(S)-configuration at the thiol-bearing carbon

Experimental Protocols

Chiral Separation of R-138727 Stereoisomers by LC-MS/MS

This protocol is based on methodologies developed for the stereoselective analysis of prasugrel's active metabolite in biological matrices.[4][10]

Objective: To separate and quantify the four stereoisomers of R-138727.

Methodology:

  • Sample Preparation:

    • Stabilize the thiol group of R-138727 in plasma samples at the time of collection by derivatization with an alkylating agent such as N-ethylmaleimide or bromomethoxyacetophenone.[4][11]

    • Perform a liquid-liquid or solid-phase extraction to isolate the derivatized metabolite from the plasma matrix.

  • Chromatographic Separation:

    • Utilize a chiral stationary phase (CSP) column, such as a polysaccharide-based column (e.g., amylose or cellulose derivatives).[12]

    • Employ a mobile phase consisting of a non-polar solvent (e.g., hexane) with a polar modifier (e.g., ethanol, isopropanol) and an acidic or basic additive (e.g., trifluoroacetic acid, triethylamine) to optimize enantiomeric resolution.[12]

    • Maintain a constant column temperature and flow rate to ensure reproducibility.[12]

  • Detection and Quantification:

    • Use a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode for sensitive and selective detection of the derivatized stereoisomers.

    • Establish specific precursor-to-product ion transitions for each stereoisomer.

    • Quantify each isomer based on the peak area relative to a stable isotope-labeled internal standard.

Chiral_Separation_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample Collection Derivatization Derivatization of Thiol Group Plasma->Derivatization Extraction Liquid-Liquid or Solid-Phase Extraction Derivatization->Extraction HPLC Chiral HPLC Separation Extraction->HPLC MSMS Tandem Mass Spectrometry (MS/MS) Detection HPLC->MSMS Quantification Quantification of Stereoisomers MSMS->Quantification

Caption: Workflow for Chiral Separation of R-138727 Stereoisomers.

ADP-Induced Platelet Aggregation Assay

This assay measures the functional consequence of P2Y12 receptor inhibition.[13][14][15]

Objective: To determine the inhibitory effect of R-138727 stereoisomers on platelet aggregation.

Methodology:

  • Preparation of Platelet-Rich Plasma (PRP):

    • Collect whole blood from healthy, consenting donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).[15][16]

    • Centrifuge the blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature to separate the PRP.

    • Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes.

  • Light Transmission Aggregometry (LTA):

    • Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

    • Pre-incubate PRP with a vehicle control or a specific concentration of the R-138727 stereoisomer for a defined period at 37°C with stirring.

    • Initiate platelet aggregation by adding a submaximal concentration of ADP.

    • Monitor the change in light transmission for a set duration (e.g., 5-10 minutes).

  • Data Analysis:

    • Calculate the percentage of platelet aggregation for each condition.

    • Determine the IC50 value (the concentration of inhibitor required to reduce the maximal aggregation by 50%) for each stereoisomer.

Conclusion

The stereochemistry of prasugrel's active metabolite, R-138727, is a critical determinant of its potent antiplatelet activity. The stereoselective metabolism of prasugrel favors the formation of the highly active (R,S) and (R,R) isomers, which effectively and irreversibly inhibit the P2Y12 receptor. A thorough understanding of these stereochemical and pharmacological principles is essential for researchers and drug development professionals working in the field of antithrombotic therapy. The experimental protocols outlined in this guide provide a framework for the detailed characterization of the stereoisomers of R-138727 and their biological effects.

References

  • Wickremsinhe, E. R., Tian, Y., Ruterbories, K. J., Verburg, E. M., Weerakkody, G. J., Kurihara, A., & Farid, N. A. (2007). Stereoselective metabolism of prasugrel in humans using a novel chiral liquid chromatography-tandem mass spectrometry method. Drug Metabolism and Disposition, 35(6), 917–921. [Link]

  • Dansette, P. M., Libraire, J., Bertho, G., & Mansuy, D. (2015). Bioactivation of clopidogrel and prasugrel: factors determining the stereochemistry of the thiol metabolite double bond. Chemical Research in Toxicology, 28(7), 1419–1427. [Link]

  • Dorsam, R. T., & Kunapuli, S. P. (2004). Central role of the P2Y12 receptor in platelet activation. The Journal of Clinical Investigation, 113(3), 340–345. [Link]

  • Cattaneo, M. (2015). P2Y12 receptor signaling pathways in platelets. ResearchGate. [Link]

  • A-González, N., & Castrillo, A. (2023). The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges. International Journal of Molecular Sciences, 24(7), 6757. [Link]

  • Jones, C. E., & Hardy, A. R. (2013). Molecular mechanisms of platelet P2Y12 receptor regulation. Biochemical Society Transactions, 41(1), 224–230. [Link]

  • Jansen, P. J., Re-Ives, M. L., & Wirth, D. D. (2012). The Degradation Chemistry of Prasugrel Hydrochloride. Part 1: Drug Substance. Journal of Pharmaceutical Sciences, 101(9), 3127–3141. [Link]

  • Hasegawa, M., Sugidachi, A., Ogawa, T., Isobe, T., Jakubowski, J. A., & Asai, F. (2005). Stereoselective inhibition of human platelet aggregation by R-138727, the active metabolite of CS-747 (prasugrel, LY640315), a novel P2Y12 receptor inhibitor. Thrombosis and Haemostasis, 94(3), 593–598. [Link]

  • Jin, J., & Kunapuli, S. P. (1998). The Role and Molecular Mechanism of P2Y12 Receptors in the Pathogenesis of Atherosclerotic Cardiovascular Diseases. MDPI. [Link]

  • O'Connor, H., & O'Kennedy, R. (2018). Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro. MethodsX, 5, 1516–1521. [Link]

  • Panteleev, M. A., Sveshnikova, A. N., & Ataullakhanov, F. I. (2015). Protocol for platelet functional activity assessment with ADP stimulation. ResearchGate. [Link]

  • National Center for Biotechnology Information. (2008). Protocol for Platelet Aggregation. NCBI. [Link]

  • Wickremsinhe, E., Tian, Y., Ruterbories, K., Verburg, E., Weerakkody, G., Kurihara, A., & Farid, N. (2007). Stereoselective Metabolism of Prasugrel in Humans Using a Novel Chiral Liquid Chromatography-Tandem Mass Spectrometry Method. Semantic Scholar. [Link]

  • Dansette, P. M., Libraire, J., Bertho, G., & Mansuy, D. (2015). Bioactivation of Clopidogrel and Prasugrel: Factors Determining the Stereochemistry of the Thiol Metabolite Double Bond. ResearchGate. [Link]

  • Diagnostica Stago. (2023). ADP. Diagnostica Stago. [Link]

  • Dansette, P. M., Rosi, J., Debernardi, J., Bertho, G., & Mansuy, D. (2012). Metabolic activation of prasugrel: nature of the two competitive pathways resulting in the opening of its thiophene ring. Chemical Research in Toxicology, 25(5), 1058–1065. [Link]

  • Peter, S., & Urlacher, V. B. (2020). Biocatalytic Syntheses of Antiplatelet Metabolites of the Thienopyridines Clopidogrel and Prasugrel Using Fungal Peroxygenases. MDPI. [Link]

  • Patsnap. (2024). What is the mechanism of Prasugrel Hydrochloride?. Patsnap Synapse. [Link]

  • Nagireddy, R., Kumar, Y. R., & Surendranath, K. V. (2017). Chiral recognition of polysaccharide based CSP for separation of enantiomers and regio isomers of Prasugrel and its related substances. Journal of Applied Pharmaceutical Science, 7(7), 218–224. [Link]

  • Sastry, T. U., Rao, K. N., Reddy, T. A., & Gandhi, P. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry, 25(18), 10343–10346. [Link]

  • Price, M. J. (2011). Functional testing methods for the antiplatelet effect of P2Y12 receptor antagonists. Biomarkers in Medicine, 5(1), 47–56. [Link]

  • Acanthus Research. (n.d.). Prasugrel Active Metabolite R138727-D4. Acanthus Research. [Link]

  • S, A., & K, V. P. (2014). Analysis of prasugrel by chromatography - Review. International Journal of Pharmacy and Pharmaceutical Sciences, 6(9), 1–4. [Link]

  • Health New Zealand. (n.d.). P2Y12 Inhibitor Assay (Clopidogrel). Te Whatu Ora Waikato Laboratory Website. [Link]

  • UChicago Medicine Medical Laboratories. (2025). P2Y12 Inhibition Assay. UChicago Medicine. [Link]

Sources

understanding the pharmacology of Prasugrel's active metabolites

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Pharmacology of Prasugrel's Active Metabolites

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the pharmacology of prasugrel's active metabolites, designed for researchers, scientists, and drug development professionals. We will delve into the intricate mechanisms of action, pharmacokinetic and pharmacodynamic profiles, and the experimental methodologies crucial for their characterization.

Introduction: The Clinical Imperative for Potent P2Y12 Inhibition

Thrombotic cardiovascular events, such as myocardial infarction and stroke, remain a leading cause of morbidity and mortality worldwide. Platelet aggregation is a critical step in the pathophysiology of these events. The P2Y12 receptor, an ADP receptor on the platelet surface, is a key mediator of platelet activation and aggregation. Prasugrel, a third-generation thienopyridine, represents a significant advancement in antiplatelet therapy through its potent and irreversible inhibition of the P2Y12 receptor. Unlike its predecessor, clopidogrel, prasugrel's metabolic activation is more efficient, leading to a more rapid and consistent onset of action. This guide will dissect the pharmacology of its active metabolites, which are the ultimate effectors of this therapeutic action.

The Metabolic Journey: From Prodrug to Active Inhibitor

Prasugrel itself is a prodrug, meaning it is inactive until it undergoes metabolic conversion in the body. This biotransformation is a multi-step process that is critical to its efficacy.

Initial Hydrolysis

Upon oral administration, prasugrel is rapidly hydrolyzed by esterases, primarily human carboxylesterase 2 (hCE2) in the intestine and liver, to an inactive thiolactone intermediate, R-95913.

Cytochrome P450-Mediated Oxidation

The thiolactone intermediate is then oxidized by cytochrome P450 (CYP) enzymes, primarily CYP3A4 and CYP2B6, and to a lesser extent by CYP2C9 and CYP2C19, to generate the active metabolite, R-138727. This two-step activation process is more efficient than that of clopidogrel, which relies on two sequential CYP-dependent steps.

Prasugrel_Metabolism Prasugrel Prasugrel (Prodrug) R95913 R-95913 (Thiolactone Intermediate) Prasugrel->R95913 hCE2 (Intestine, Liver) R138727 R-138727 (Active Metabolite) R95913->R138727 CYP3A4, CYP2B6 (Liver)

Figure 1: Metabolic activation pathway of prasugrel.

Mechanism of Action: Irreversible P2Y12 Receptor Blockade

The active metabolite of prasugrel, R-138727, is a potent, irreversible antagonist of the P2Y12 receptor.

Covalent Binding

R-138727 forms a covalent disulfide bond with a cysteine residue (Cys17 and/or Cys270) in the extracellular domain of the P2Y12 receptor. This irreversible binding permanently inactivates the receptor for the life of the platelet.

Downstream Signaling Inhibition

By blocking the P2Y12 receptor, R-138727 prevents ADP from binding and initiating the downstream signaling cascade that leads to platelet activation. This includes the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, and subsequent suppression of the activation of the glycoprotein IIb/IIIa receptor. The GP IIb/IIIa receptor is the final common pathway for platelet aggregation.

P2Y12_Inhibition cluster_platelet Platelet P2Y12 P2Y12 Receptor AC Adenylyl Cyclase P2Y12->AC Inhibits cAMP ↓ cAMP AC->cAMP GPIIbIIIa Inactive GP IIb/IIIa cAMP->GPIIbIIIa Activation Suppressed Aggregation Platelet Aggregation GPIIbIIIa->Aggregation Prevents ADP ADP ADP->P2Y12 Binds R138727 R-138727 (Active Metabolite) R138727->P2Y12 Irreversibly Binds & Blocks

Figure 2: Mechanism of P2Y12 receptor inhibition by prasugrel's active metabolite.

Pharmacokinetics and Pharmacodynamics: A Quantitative Perspective

The pharmacokinetic (PK) and pharmacodynamic (PD) profiles of prasugrel's active metabolite are what differentiate it from earlier P2Y12 inhibitors.

Pharmacokinetics
ParameterValueSignificance
Time to Peak Plasma Concentration (Tmax) ~0.5 hoursRapid absorption and conversion to the active metabolite.
Half-life (t1/2) ~7.4 hours (range 2-15 hours)Allows for once-daily dosing.
Metabolism Primarily hepatic (CYP3A4, CYP2B6)Less susceptible to genetic polymorphisms in CYP2C19 compared to clopidogrel.
Excretion Primarily renal (~68%) and fecal (~27%)Efficient clearance from the body.
Pharmacodynamics

The pharmacodynamic effect of prasugrel is typically assessed by measuring the extent of platelet aggregation inhibition.

ParameterMeasurementResult
Onset of Action 30 minutes post-loading doseSignificantly faster than clopidogrel.
Peak Inhibition 2-4 hours post-loading doseAchieves a high level of platelet inhibition rapidly.
Platelet Inhibition >80% inhibition of ADP-induced platelet aggregationMore potent and consistent inhibition compared to clopidogrel.

Experimental Protocols for Characterizing Prasugrel's Active Metabolites

The following protocols are fundamental for the preclinical and clinical assessment of prasugrel and its metabolites.

Protocol: In Vitro Metabolic Stability Assessment

Objective: To determine the rate of metabolism of prasugrel and its intermediate, R-95913, in liver microsomes.

Methodology:

  • Prepare Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (human or other species), a NADPH-generating system, and phosphate buffer (pH 7.4).

  • Pre-warm: Incubate the mixture at 37°C for 5 minutes.

  • Initiate Reaction: Add the test compound (prasugrel or R-95913) to the mixture.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile).

  • Sample Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear regression line represents the elimination rate constant (k). The in vitro half-life (t1/2) can be calculated as 0.693/k.

Metabolic_Stability_Workflow A Prepare Incubation Mixture (Microsomes, NADPH, Buffer) B Pre-warm to 37°C A->B C Add Test Compound B->C D Incubate & Sample at Time Points C->D E Quench Reaction D->E F LC-MS/MS Analysis E->F G Data Analysis (t1/2 calculation) F->G

Figure 3: Workflow for in vitro metabolic stability assessment.

Protocol: Platelet Aggregometry

Objective: To measure the inhibitory effect of prasugrel's active metabolite on ADP-induced platelet aggregation.

Methodology:

  • Sample Preparation: Collect whole blood from subjects (human or animal) into tubes containing an anticoagulant (e.g., sodium citrate). Prepare platelet-rich plasma (PRP) by centrifugation at a low speed.

  • Agonist Preparation: Prepare a solution of adenosine diphosphate (ADP) at a concentration known to induce platelet aggregation (e.g., 5-20 µM).

  • Aggregometer Setup: Calibrate a light transmission aggregometer (LTA) with PRP (0% aggregation) and platelet-poor plasma (100% aggregation).

  • Measurement: Add a sample of PRP to a cuvette with a stir bar and place it in the aggregometer. After a baseline reading is established, add the ADP agonist to induce aggregation.

  • Inhibition Assessment: For in vitro studies, pre-incubate the PRP with the active metabolite (R-138727) before adding ADP. For ex vivo studies, use PRP from subjects who have been administered prasugrel.

  • Data Analysis: The aggregometer records the change in light transmission over time, which corresponds to the degree of platelet aggregation. The maximum aggregation is recorded, and the percentage of inhibition is calculated relative to a control sample.

Conclusion and Future Directions

The pharmacology of prasugrel's active metabolites is characterized by an efficient metabolic activation process, leading to a rapid onset of action and potent, irreversible inhibition of the P2Y12 receptor. This results in a more consistent and profound antiplatelet effect compared to earlier thienopyridines. The experimental protocols detailed in this guide are essential for the continued investigation and development of antiplatelet therapies. Future research may focus on the development of even more targeted P2Y12 inhibitors with improved safety profiles, potentially through reversible binding mechanisms or novel delivery systems.

References

  • Rehmel, J. F., et al. (2006). Drug Metabolism and Disposition, 34(4), 600-607. ([Link])

  • Niwata, H., et al. (2013). Xenobiotica, 43(6), 531-539. ([Link])

  • Storey, R. F. (2006). Journal of Thrombosis and Haemostasis, 4(2), 401-407. ([Link])

Initial Studies on the Antiplatelet Effects of trans-R-138727MP: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of antiplatelet therapeutics, the thienopyridine class of drugs has been pivotal in the management of atherothrombotic diseases. Prasugrel, a third-generation thienopyridine, demonstrates potent and consistent inhibition of platelet activation and aggregation.[1] However, prasugrel itself is a prodrug, requiring metabolic activation to exert its therapeutic effect.[2][3] This guide focuses on the initial studies of its principal active metabolite, trans-R-138727MP, a molecule at the core of prasugrel's antiplatelet efficacy. We will delve into the molecular mechanism of action of this compound and provide detailed protocols for the fundamental in-vitro assays used to characterize its inhibitory effects on platelet function. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the preclinical evaluation of this potent antiplatelet agent.

Molecular Mechanism of Action: Irreversible Antagonism of the P2Y12 Receptor

The primary molecular target of this compound is the P2Y12 receptor, a G protein-coupled receptor (GPCR) on the surface of platelets.[4][5] The P2Y12 receptor plays a crucial role in adenosine diphosphate (ADP)-mediated platelet activation and aggregation.[6][7] Upon binding of ADP, the P2Y12 receptor couples to the inhibitory G protein, Gi, initiating a signaling cascade that leads to the inhibition of adenylyl cyclase.[6] This results in decreased intracellular levels of cyclic adenosine monophosphate (cAMP), a key negative regulator of platelet activation.[6] Lower cAMP levels lead to reduced phosphorylation of vasodilator-stimulated phosphoprotein (VASP), which in turn promotes the activation of the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor, the final common pathway for platelet aggregation.[8][9]

This compound acts as a selective and irreversible antagonist of the P2Y12 receptor.[4][5] Its reactive thiol group forms a covalent disulfide bond with cysteine residues within the P2Y12 receptor, specifically Cys97 and Cys175.[10] This irreversible binding permanently disables the receptor for the lifespan of the platelet, effectively blocking ADP-induced signaling and subsequent platelet aggregation.[3][4]

The stereochemistry of R-138727 is critical to its activity. It is a racemate composed of four stereoisomers. In-vitro studies have demonstrated that the (R,S)-isomer is the most potent inhibitor of ADP-induced platelet aggregation, highlighting the stereoselective nature of its interaction with the P2Y12 receptor.[11]

P2Y12 Signaling Pathway and Inhibition by this compound

P2Y12_Pathway cluster_extracellular Extracellular Space cluster_membrane Platelet Membrane cluster_intracellular Intracellular Space ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Binds to R138727 This compound R138727->P2Y12 Irreversibly Binds to Gi Gi Protein P2Y12->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits GPIIbIIIa_inactive Inactive GPIIb/IIIa Gi->GPIIbIIIa_inactive Promotes Activation cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA VASP VASP PKA->VASP Phosphorylates pVASP VASP-P VASP->pVASP pVASP->GPIIbIIIa_inactive Maintains Inactive State GPIIbIIIa_active Active GPIIb/IIIa GPIIbIIIa_inactive->GPIIbIIIa_active Aggregation Platelet Aggregation GPIIbIIIa_active->Aggregation Mediates LTA_Workflow cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis blood_collection 1. Whole Blood Collection (3.2% Sodium Citrate) prp_prep 2. Prepare Platelet-Rich Plasma (PRP) (Centrifuge at 150-200g for 10-15 min) blood_collection->prp_prep ppp_prep 3. Prepare Platelet-Poor Plasma (PPP) (Centrifuge remaining blood at 1500-2000g for 15 min) blood_collection->ppp_prep platelet_count 4. Adjust Platelet Count in PRP (e.g., to 2.5 x 10^8/mL with PPP) prp_prep->platelet_count incubation 5. Pre-incubate PRP with this compound or vehicle control (e.g., 37°C for 5 min) platelet_count->incubation baseline 6. Set Baseline in Aggregometer (PRP = 0% transmission, PPP = 100% transmission) incubation->baseline agonist 7. Add ADP Agonist (e.g., 5-20 µM final concentration) baseline->agonist measurement 8. Record Light Transmission (for 5-10 minutes) agonist->measurement inhibition_calc 9. Calculate Percent Inhibition relative to vehicle control measurement->inhibition_calc ic50 10. Determine IC50 Value inhibition_calc->ic50

Caption: Workflow for Light Transmission Aggregometry.

Step-by-Step Methodology:

  • Blood Collection: Draw whole blood from healthy, consenting donors who have not taken any antiplatelet medication for at least two weeks. Use a 19-gauge needle and discard the first 2-3 mL to avoid activation due to venipuncture. Collect blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio). [2]2. PRP and PPP Preparation:

    • To obtain PRP, centrifuge the citrated whole blood at 150-200 x g for 10-15 minutes at room temperature. [3]Carefully aspirate the upper platelet-rich plasma layer.

    • To obtain platelet-poor plasma (PPP), centrifuge the remaining blood at 1500-2000 x g for 15 minutes. [12]PPP will serve as the 100% transmission reference.

  • Platelet Count Adjustment: Determine the platelet count in the PRP and adjust to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using autologous PPP. [3]4. Incubation with Inhibitor: Pre-incubate aliquots of the adjusted PRP with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time (e.g., 5 minutes) at 37°C in the aggregometer cuvettes with stirring.

  • Aggregation Measurement:

    • Set the baseline of the aggregometer with PRP (0% transmission) and PPP (100% transmission).

    • Add the platelet agonist, ADP (e.g., final concentration of 5-20 µM), to the pre-incubated PRP.

    • Record the change in light transmission for 5-10 minutes.

  • Data Analysis: The maximum aggregation is determined from the curve. The percentage of inhibition for each concentration of this compound is calculated relative to the vehicle control. The IC50 value (the concentration of inhibitor that causes 50% inhibition of the maximal aggregation) can then be determined by non-linear regression analysis.

VASP Phosphorylation Assay

This flow cytometry-based assay provides a specific measure of P2Y12 receptor inhibition. [13][14]VASP is an intracellular protein that is phosphorylated in a cAMP-dependent manner. P2Y12 receptor activation by ADP inhibits cAMP production, leading to a decrease in VASP phosphorylation. [9]Therefore, the level of VASP phosphorylation is inversely correlated with P2Y12 receptor activity.

Step-by-Step Methodology:

  • Blood Collection: Collect whole blood in tubes containing 3.2% sodium citrate as described for LTA.

  • Sample Treatment:

    • In separate tubes, incubate whole blood with:

      • Prostaglandin E1 (PGE1) alone (to induce maximal VASP phosphorylation, establishing a baseline).

      • PGE1 plus ADP (to measure the extent of P2Y12-mediated inhibition of VASP phosphorylation).

      • PGE1 plus ADP in the presence of varying concentrations of this compound.

  • Cell Permeabilization and Staining:

    • Following incubation, fix the cells with a fixation agent (e.g., paraformaldehyde).

    • Permeabilize the platelets using a gentle detergent.

    • Stain the intracellular VASP with a primary monoclonal antibody specific for the phosphorylated form of VASP (e.g., anti-pSer239-VASP). [15] * Add a fluorescently labeled secondary antibody.

    • Co-stain with a platelet-specific marker such as CD61 to gate the platelet population. [16]4. Flow Cytometry Analysis:

    • Acquire the samples on a flow cytometer.

    • Gate on the platelet population based on forward and side scatter characteristics and positive CD61 staining.

    • Measure the mean fluorescence intensity (MFI) of the phosphorylated VASP signal.

  • Data Analysis: Calculate the Platelet Reactivity Index (PRI) using the following formula: PRI (%) = [(MFI PGE1) - (MFI PGE1 + ADP)] / (MFI PGE1) x 100. A lower PRI indicates a higher degree of P2Y12 receptor inhibition by this compound.

P-selectin Expression Assay

P-selectin (CD62P) is a protein stored in the alpha-granules of platelets that is rapidly translocated to the platelet surface upon activation. [17][18]Flow cytometry can be used to quantify the surface expression of P-selectin as a marker of platelet activation.

Step-by-Step Methodology:

  • Blood Collection and Incubation: Collect and prepare PRP as for LTA. Incubate PRP with varying concentrations of this compound or vehicle control.

  • Platelet Activation: Add ADP to stimulate platelet activation.

  • Immunofluorescent Staining:

    • Add a fluorescently labeled monoclonal antibody against P-selectin (anti-CD62P).

    • Add a fluorescently labeled antibody against a pan-platelet marker like CD41 or CD61 for gating.

    • Incubate in the dark at room temperature.

  • Fixation: Fix the samples with a suitable fixative (e.g., 1% formaldehyde) to stop the reaction and preserve the staining.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Gate on the platelet population using the pan-platelet marker.

    • Measure the percentage of P-selectin positive platelets and the MFI of the P-selectin signal.

  • Data Analysis: Compare the P-selectin expression in samples treated with this compound to the vehicle control to determine the inhibitory effect.

Quantitative Data Summary

The following tables summarize the inhibitory activity of R-138727 (the racemate containing the trans-isomer) from in-vitro studies.

Table 1: Inhibition of ADP-Induced Platelet Aggregation

CompoundAgonistAssay SystemIC50 (µM)Reference
R-138727ADPWashed Human Platelets< 1[5]

Note: The IC50 value represents the concentration of R-138727 required to inhibit 50% of the maximal platelet aggregation induced by ADP.

Table 2: Stereoselectivity of P2Y12 Receptor Antagonism

Compound/Isomer[3H]-2-MeS-ADP Binding Inhibition (CHO cells)ADP-Induced Platelet Aggregation Inhibition (Washed Human Platelets)
Rank Order of Potency R-99224 > R-138727 >> R-100364R-99224 > R-138727 >> R-100364
Single Isomers (Potency) (R, S)-isomer > (R, R)-isomer(R, S)-isomer > (R, R)-isomer

Data synthesized from Hasegawa et al., 2005.[11] R-99224 is a mixture of (R, S)- and (S, R)-isomers. R-100364 is a mixture of (R, R)- and (S, S)-isomers.

Conclusion

The initial in-vitro studies of this compound unequivocally demonstrate its potent and specific antiplatelet effects. Through irreversible antagonism of the P2Y12 receptor, it effectively blocks a critical pathway in ADP-mediated platelet activation and aggregation. The detailed experimental protocols provided in this guide—Light Transmission Aggregometry, VASP phosphorylation analysis, and P-selectin expression assays—form the cornerstone for the preclinical assessment of P2Y12 inhibitors. The quantitative data underscores the high potency of this compound. A thorough understanding of these foundational studies and methodologies is essential for researchers and professionals involved in the development and evaluation of novel antiplatelet therapies.

References

  • Flow cytometric measurement of CD62P (P-selectin) expression on platelets: a multicenter optimization and standardization effort. PubMed. Available at: [Link]

  • The P2Y1- and P2Y12-mediated signal transduction pathway and their potential involvement in platelet extracellular vesicles (PEVs) formation. ResearchGate. Available at: [Link]

  • Flow cytometry analysis of platelet P-selectin expression in whole blood - Methodological considerations. ResearchGate. Available at: [Link]

  • Schematic illustration of the platelet P2-mediated ADP signaling pathway and its role in platelet activation. ResearchGate. Available at: [Link]

  • Flow cytometry analysis of platelet P-selectin expression in whole blood--methodological considerations. PubMed. Available at: [Link]

  • Signalling pathways upon platelet P2Y12 receptor activation, potentiating platelet–platelet and platelet–leucocyte interaction. ResearchGate. Available at: [Link]

  • Measurement of in vitro P-selectin expression by flow cytometry. PubMed. Available at: [Link]

  • The Signaling Pathway of the ADP Receptor P2Y 12 in the Immune System: Recent Discoveries and New Challenges. MDPI. Available at: [Link]

  • Radioligand Binding Assay Protocol. Gifford Bioscience. Available at: [Link]

  • Analysis of Platelet Aggregation by Light Transmission Aggregometry. National Center for Biotechnology Information. Available at: [Link]

  • Stereoselective inhibition of human platelet aggregation by R-138727, the active metabolite of CS-747 (prasugrel, LY640315), a novel P2Y12 receptor inhibitor. PubMed. Available at: [Link]

  • Platelet Function Testing: Light Transmission Aggregometry. Practical-Haemostasis.com. Available at: [Link]

  • Light transmission aggregometry in the diagnosis of thrombocytopathy. Via Medica Journals. Available at: [Link]

  • Stago's VASP Assay Used For P2Y12 Biomarker Studies. Stago. Available at: [Link]

  • Modeling Ligand Recognition at the P2Y12 Receptor in Light of X-Ray Structural Information. National Center for Biotechnology Information. Available at: [Link]

  • VASP/P2Y12. Biocytex. Available at: [Link]

  • Platelet-activation mechanisms and role of the P2Y12 receptor. ResearchGate. Available at: [Link]

  • P-Selectin Expression on Platelets Determines Size and Stability of Platelet Aggregates. AHA Journals. Available at: [Link]

  • Radioligand binding methods: practical guide and tips. ResearchGate. Available at: [Link]

  • The platelet P2Y(12) receptor under normal and pathological conditions. Assessment with the radiolabeled selective antagonist [(3)H]PSB-0413. PubMed. Available at: [Link]

  • Assessment of a flow cytometry technique for studying signaling pathways in platelets: Monitoring of VASP phosphorylation in clinical samples. National Center for Biotechnology Information. Available at: [Link]

  • Clinical Pharmacology Review. accessdata.fda.gov. Available at: [Link]

  • Interaction of the active metabolite of prasugrel, R-138727, with cysteine 97 and cysteine 175 of the human P2Y12 receptor. PubMed. Available at: [Link]

  • Comprehensive comparative efficacy and safety of potent P2Y12 inhibitors in patients undergoing coronary intervention: A systematic review and meta-analysis. ScienceDirect. Available at: [Link]

  • Flow cytometric analysis of intraplatelet VASP phosphorylation for the detection of clopidogrel resistance in patients with ischemic cardiovascular diseases. ResearchGate. Available at: [Link]

  • Assessment of a flow cytometry technique for studying signaling pathways in platelets: Monitoring of VASP phosphorylation in clinical samples. ResearchGate. Available at: [Link]

  • Real-World Data on Potent P2Y12 Inhibition in Patients with Suspected Chronic Coronary Syndrome, Referred for Coronary Angiography. National Center for Biotechnology Information. Available at: [Link]

  • Vasodilator-stimulated phosphoprotein (VASP) is phosphorylated on Ser157 by protein kinase C-dependent and -independent mechanisms in thrombin-stimulated human platelets. National Center for Biotechnology Information. Available at: [Link]

  • Flow cytometric analysis of intraplatelet VASP phosphorylation for the detection of clopidogrel resistance in patients with ischemic cardiovascular diseases. PubMed. Available at: [Link]

  • Variations in Intraplatelet Phospho-VASP Expression Due to Pre-analytical Sample Preparations, Illustration of a Quality Control Issue in Platelet Pharmacology. Brieflands. Available at: [Link]

  • Meta-Analysis Comparing P2Y12 Inhibitors in Acute Coronary Syndrome. PubMed. Available at: [Link]

  • Comparison of VASP-phosphorylation assay to light-transmission aggregometry in assessing inhibition of the platelet ADP P2Y12 receptor. PubMed. Available at: [Link]

  • P2Y12 platelet inhibition in clinical practice. National Center for Biotechnology Information. Available at: [Link]

  • Assessment of P2Y12 Inhibition by Clopidogrel in Feline Platelets Using Flow Cytometry Quantification of Vasodilator-Stimulated Phosphoprotein Phosphorylation. Frontiers. Available at: [Link]

  • Efficacy and safety of alternative oral administrations of P2Y12-receptor inhibitors: Systematic review and meta-analysis. PubMed. Available at: [Link]

  • The active metabolite of prasugrel effectively blocks the platelet P2Y12 receptor and inhibits procoagulant and pro-inflammatory platelet responses. PubMed. Available at: [Link]

  • Antiplatelet Medications | Mechanism of Action, Indications, Adverse Reactions, Contraindications. YouTube. Available at: [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Use of R-138727 (Active Metabolite of Prasugrel) in Platelet Aggregation Assays

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of R-138727, the active metabolite of the prodrug prasugrel, in various platelet aggregation assays. Prasugrel is a third-generation thienopyridine that irreversibly inhibits the P2Y12-ADP receptor on platelets. For the purposes of in vitro and ex vivo research, it is the active metabolite, R-138727, that is used to directly study the effects on platelet function. The compound referred to by the user, trans-R-138727MP, is understood to be related to the isomeric forms of R-138727. R-138727 itself is a mixture of stereoisomers, with the (R,S)-isomer being the most potent inhibitor of ADP-induced platelet aggregation.

This document will delve into the mechanism of action of R-138727 and provide detailed, field-proven protocols for its application in Light Transmission Aggregometry (LTA), Multiple Electrode Aggregometry (MEA), and the VerifyNow P2Y12 assay.

Mechanism of Action: Irreversible P2Y12 Receptor Antagonism

Platelet activation and subsequent aggregation are critical events in hemostasis and thrombosis. Adenosine diphosphate (ADP) is a key platelet agonist that induces aggregation by binding to two G-protein coupled receptors on the platelet surface: P2Y1 and P2Y12.[1] The P2Y12 receptor, in particular, plays a crucial role in amplifying and sustaining the platelet response to ADP.

R-138727 is a thiol-containing active metabolite that selectively and irreversibly binds to the P2Y12 receptor.[2][3] This covalent binding prevents ADP from activating the receptor, thereby inhibiting downstream signaling pathways that lead to platelet activation, degranulation, and the conformational change of the glycoprotein IIb/IIIa receptor, which is essential for fibrinogen binding and platelet aggregation.[4][5] The irreversible nature of this inhibition means that the platelet is unable to respond to ADP for the remainder of its lifespan.

P2Y12_Pathway cluster_extracellular Extracellular Space cluster_membrane Platelet Membrane cluster_intracellular Intracellular Space ADP ADP P2Y12_Receptor P2Y12 Receptor ADP->P2Y12_Receptor Binds to R-138727 R-138727 R-138727->P2Y12_Receptor Irreversibly Binds to Gi_Protein Gi Protein P2Y12_Receptor->Gi_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gi_Protein->Adenylyl_Cyclase Inhibits cAMP ↓ cAMP Adenylyl_Cyclase->cAMP GPIIb_IIIa_Activation GPIIb/IIIa Activation cAMP->GPIIb_IIIa_Activation Inhibition of Platelet_Aggregation Platelet Aggregation GPIIb_IIIa_Activation->Platelet_Aggregation Leads to

Caption: Workflow for Light Transmission Aggregometry (LTA).

Protocol 2: Multiple Electrode Aggregometry (MEA)

MEA is a whole-blood aggregometry method that measures the change in electrical impedance between two pairs of electrodes as platelets aggregate on their surface. [6][7]This technique avoids the need for PRP preparation.

Materials:

  • R-138727 stock solution (10 mM in DMSO)

  • ADP

  • Human whole blood collected in hirudin or citrate tubes.

  • Multiplate® analyzer or similar instrument

  • ADPtest reagent cartridges

  • Pipettes and tips

Methodology:

  • Sample Preparation:

    • Collect whole blood into tubes containing the appropriate anticoagulant (hirudin is often recommended for MEA). [7] * Allow the blood to rest at room temperature for at least 30 minutes before testing.

  • Experimental Procedure:

    • Pre-incubate an aliquot of whole blood with various concentrations of R-138727 or vehicle control (DMSO) for a specified time at 37°C.

    • Follow the manufacturer's instructions for the MEA instrument. This typically involves adding the pre-incubated blood and ADPtest reagent to the test cell.

    • The instrument will automatically add the agonist (ADP) and record the change in impedance over time (usually 6 minutes).

  • Data Analysis:

    • The results are typically reported as aggregation units (AU) or the area under the curve (AUC).

    • Calculate the percent inhibition for each R-138727 concentration compared to the vehicle control.

    • As with LTA, a concentration-response curve can be generated to determine the IC₅₀ value.

MEA_Workflow Blood_Collection Collect Whole Blood (Hirudin/Citrate) Rest_Blood Rest Blood at RT (30 min) Blood_Collection->Rest_Blood Incubate Incubate Blood with R-138727 or Vehicle Rest_Blood->Incubate Run_MEA Run on MEA Analyzer (e.g., Multiplate® ADPtest) Incubate->Run_MEA Record Record Aggregation (Impedance) Run_MEA->Record Analyze Analyze Data (AUC) & Determine IC50 Record->Analyze

Caption: Workflow for Multiple Electrode Aggregometry (MEA).

Protocol 3: VerifyNow P2Y12 Assay

The VerifyNow system is a point-of-care, cartridge-based assay that measures platelet-induced aggregation in whole blood as an increase in light transmittance. [8][9]The P2Y12-specific cartridge contains ADP to activate platelets and prostaglandin E1 (PGE₁) to reduce the contribution from the P2Y1 receptor, making the assay more specific for P2Y12 activity. [10] Materials:

  • R-138727 stock solution (10 mM in DMSO)

  • Human whole blood collected in 3.2% citrate tubes.

  • VerifyNow instrument

  • VerifyNow P2Y12 assay cartridges

  • Pipettes and tips

Methodology:

  • Sample Preparation:

    • Collect whole blood into a 3.2% citrate tube.

    • Pre-incubate an aliquot of the whole blood with R-138727 or vehicle control (DMSO) at 37°C. The incubation time should be sufficient to allow for irreversible binding.

  • Experimental Procedure:

    • Follow the manufacturer's instructions to run the assay.

    • This involves transferring the pre-incubated blood sample into the VerifyNow P2Y12 cartridge.

    • Insert the cartridge into the instrument. The assay is automated and typically takes a few minutes.

  • Data Analysis:

    • The instrument reports results in P2Y12 Reaction Units (PRU). [4]A lower PRU value indicates a higher level of P2Y12 inhibition.

    • The assay also provides a "% Inhibition" value, which is calculated relative to a baseline platelet activity measurement.

    • Compare the PRU values of the R-138727-treated samples to the vehicle control to determine the extent of inhibition.

VerifyNow_Workflow Blood_Collection Collect Whole Blood (3.2% Citrate) Incubate Incubate Blood with R-138727 or Vehicle Blood_Collection->Incubate Load_Cartridge Transfer Sample to VerifyNow P2Y12 Cartridge Incubate->Load_Cartridge Run_Assay Insert Cartridge into VerifyNow Instrument Load_Cartridge->Run_Assay Get_Results Obtain Results (PRU and % Inhibition) Run_Assay->Get_Results

Caption: Workflow for the VerifyNow P2Y12 Assay.

Data Interpretation and Troubleshooting

Quantitative Data Summary:

The inhibitory activity of R-138727 is concentration-dependent. The stereochemistry of the molecule also plays a significant role in its potency.

Compound/IsomerAssay SystemAgonistPotency (IC₅₀ or Rank)Reference
R-138727Washed Human PlateletsADPEffective inhibitor[2]
(R,S)-isomerWashed Human PlateletsADPMost Potent[2]
(R,R)-isomerWashed Human PlateletsADPSecond Most Potent[2]
R-99224 ((R,S) & (S,R))Washed Human PlateletsADP> R-138727[2]
R-100364 ((R,R) & (S,S))Washed Human PlateletsADP<< R-138727[2]

Troubleshooting Common Issues:

  • High Variability Between Replicates:

    • Cause: Inconsistent pipetting, temperature fluctuations, or platelet activation during sample preparation.

    • Solution: Ensure proper mixing of reagents, maintain a constant temperature of 37°C, and handle blood samples gently to avoid premature platelet activation.

  • Low or No Aggregation in Control Samples:

    • Cause: Poor platelet quality, inactive agonist, or incorrect instrument calibration.

    • Solution: Use fresh blood from healthy donors, prepare fresh agonist solutions, and ensure the instrument is properly calibrated before each experiment.

  • Unexpected Results with VerifyNow:

    • Cause: Hematocrit or platelet counts outside the recommended range can interfere with the assay. [11]The presence of other drugs, like GPIIb/IIIa inhibitors, can also affect the results.

    • Solution: Ensure the blood samples meet the manufacturer's specifications for hematocrit and platelet count. Review the donor's medication history.

Conclusion

R-138727 is a potent and irreversible inhibitor of the P2Y12 receptor, making it an invaluable tool for studying platelet function and developing novel antiplatelet therapies. By following the detailed protocols provided in these application notes for LTA, MEA, and the VerifyNow P2Y12 assay, researchers can obtain reliable and reproducible data on the efficacy of this compound. Understanding the nuances of each assay and adhering to best practices in sample handling and data analysis are paramount to achieving high-quality results.

References

  • U.S. Food and Drug Administration. (n.d.). Prasugrel.
  • U.S. Food and Drug Administration. (n.d.). Prasugrel.
  • Practical-Haemostasis.com. (2022, September 27). VerifyNow P2Y12 and VerifyNow PRU Test. [Link]

  • Johnson, A., Dovlatova, N., & Heptinstall, S. (2008). Multiple electrode aggregometry and P2Y(12) antagonists. Thrombosis and Haemostasis, 99(6), 1127–1129. [Link]

  • U.S.
  • Olivier, C. B., et al. (2010). Selective and rapid monitoring of dual platelet inhibition by aspirin and P2Y12 antagonists by using multiple electrode aggregometry. Thrombosis and Haemostasis, 103(5), 976–983. [Link]

  • Olivier, C. B., et al. (2010). Selective and rapid monitoring of dual platelet inhibition by aspirin and P2Y12 antagonists by using multiple electrode aggregometry. Haematologica, 95(8), 1347–1354. [Link]

  • Hasegawa, M., et al. (2005). Stereoselective inhibition of human platelet aggregation by R-138727, the active metabolite of CS-747 (prasugrel, LY640315), a novel P2Y12 receptor inhibitor. Thrombosis and Haemostasis, 94(3), 593–598. [Link]

  • Berny-Lang, M. A., et al. (2007). The active metabolite of prasugrel effectively blocks the platelet P2Y12 receptor and inhibits procoagulant and pro-inflammatory platelet responses. Platelets, 18(8), 592–599. [Link]

  • Li, Y., et al. (2016). The active metabolite of prasugrel, R-138727, improves cerebral blood flow and reduces cerebral infarction and neurologic deficits in a non-human primate model of acute ischaemic stroke. European Journal of Pharmacology, 788, 132–139. [Link]

  • Olivier, C. B., et al. (2010). Selective and rapid monitoring of dual platelet inhibition by aspirin and P2Y12 antagonists by using multiple electrode aggregometry. ResearchGate. [Link]

  • Serebruany, V. L., et al. (2005). Platelet inhibition with prasugrel (CS-747) compared with clopidogrel in patients undergoing coronary stenting: the subset from the JUMBO study. Journal of Thrombosis and Thrombolysis, 19(3), 157–163. [Link]

  • Malinin, A., et al. (2006). Monitoring platelet inhibition after clopidogrel with the VerifyNow-P2Y12(R) rapid analyzer: the VERIfy Thrombosis risk ASsessment (VERITAS) study. Thrombosis Research, 118(3), 335–342. [Link]

  • Accumetrics. (n.d.). User Manual.
  • Motovska, Z., & Hlinomaz, O. (2016). P2Y12-ADP receptor antagonists: Days of future and past. World Journal of Cardiology, 8(1), 44–51. [Link]

  • Johnson, A., Dovlatova, N., & Heptinstall, S. (2008). Multiple electrode aggregometry and P2Y12 antagonists. Semantic Scholar. [Link]

  • BenchChem. (2025).
  • Gaus, A., et al. (2015). Efficacy of Ex Vivo Autologous and In Vivo Platelet Transfusion in the Reversal of P2Y12 Inhibition by Clopidogrel, Prasugrel, and Ticagrelor. Circulation: Cardiovascular Interventions, 8(11), e002937. [Link]

  • Jakubowski, J. A., et al. (2008). A comparison of the VerifyNow P2Y12 point-of-care device and light transmission aggregometry to monitor platelet function with prasugrel and clopidogrel: an integrated analysis. Journal of Cardiovascular Pharmacology, 52(5), 423–431. [Link]

  • Geisler, T., et al. (2017). Comparison of Light Transmission Aggregometry With Impedance Aggregometry in Patients on Potent P2Y12 Inhibitors. Clinical and Applied Thrombosis/Hemostasis, 23(8), 964–970. [Link]

  • Practical-Haemostasis.com. (2022, September 27). Platelet Function Testing: Light Transmission Aggregometry. [Link]

  • Cristofor, V., & Mihalas, G. (1998). [Mechanism of platelet aggregation and mode of action of platelet antiaggregants]. Revista Medico-Chirurgicala a Societatii de Medici si Naturalisti din Iasi, 102(3-4), 17–21. [Link]

Sources

Application Note: High-Throughput Methodologies for Quantifying the Neuroprotective Potency of trans-R-138727MP

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The landscape of neuroprotective drug discovery is actively exploring novel mechanisms to combat the complex pathologies of neurodegenerative diseases and ischemic brain injury. Among the emerging targets is the P2Y12 receptor, an established mediator of platelet aggregation that is also expressed on microglia, the resident immune cells of the central nervous system.[1] Inhibition of the P2Y12 receptor has demonstrated therapeutic potential in preclinical models of ischemic stroke. Specifically, R-138727, the active metabolite of the antiplatelet agent Prasugrel, has been shown to reduce cerebral infarction and neurological deficits in a non-human primate model of acute ischemic stroke.[2] This neuroprotective effect is thought to be mediated, in part, by the modulation of neuroinflammatory processes.[3]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on robust in vitro methodologies to quantify the neuroprotective potency of trans-R-138727MP, a stereoisomer of the active metabolite of Prasugrel.[4] Potency, defined as the measure of drug activity expressed in terms of the amount required to produce an effect of given intensity, is a critical parameter in drug development.[5] The protocols outlined herein are designed to assess the ability of this compound to protect neuronal cells from common pathological insults, such as excitotoxicity and oxidative stress, and to evaluate its impact on mitochondrial function, a key determinant of neuronal health and survival.[6]

I. Foundational Principles of Neuroprotective Potency Assessment

A comprehensive evaluation of a potential neuroprotective agent requires a multi-faceted approach that interrogates its effects on various aspects of neuronal function and survival.[7] The potency of this compound can be determined by quantifying its ability to mitigate neuronal cell death and dysfunction in response to specific neurotoxic stimuli. The effective concentration at which 50% of the maximal protective effect is observed (EC50) is a key metric for comparing the potency of different compounds.[5]

The following sections detail protocols for three complementary cell-based assays designed for a 96-well plate format, enabling high-throughput screening and dose-response analysis.

II. Assay 1: Quantifying Protection Against Glutamate-Induced Excitotoxicity

A. Scientific Rationale

Glutamate-induced excitotoxicity is a primary mechanism of neuronal damage in ischemic stroke and other neurodegenerative conditions. Excessive activation of glutamate receptors leads to an influx of Ca2+, triggering downstream apoptotic and necrotic cell death pathways. This assay measures the ability of this compound to protect neuronal cells from glutamate-induced cell death, using the robust and widely validated MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to quantify cell viability.

B. Experimental Workflow

G cluster_0 Cell Culture & Seeding cluster_1 Compound Treatment cluster_2 Induce Excitotoxicity cluster_3 Assess Viability seed Seed SH-SY5Y cells in 96-well plate differentiate Differentiate with RA/BDNF seed->differentiate pretreat Pre-treat with this compound (dose-response) differentiate->pretreat 24h incubation glutamate Add Glutamate (e.g., 50 mM) pretreat->glutamate 2h pre-incubation mtt Add MTT reagent glutamate->mtt 24h incubation solubilize Solubilize formazan crystals mtt->solubilize read Read absorbance at 570 nm solubilize->read

Caption: Workflow for Glutamate Excitotoxicity Assay.

C. Detailed Protocol

  • Cell Culture and Seeding:

    • Culture human neuroblastoma SH-SY5Y cells in a 1:1 mixture of Dulbecco's Modified Eagle Medium (DMEM) and Ham's F-12 medium, supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, at 37°C in a humidified atmosphere of 5% CO2.

    • Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10^4 cells per well.

    • To induce a more neuron-like phenotype, differentiate the cells by treating with 10 µM Retinoic Acid (RA) for 3-5 days, followed by 50 ng/mL Brain-Derived Neurotrophic Factor (BDNF) for 2-3 days.

  • Compound Pre-treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Create a serial dilution of this compound in culture medium to achieve final concentrations ranging from, for example, 1 nM to 100 µM.

    • Remove the differentiation medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and no-treatment control wells.

    • Incubate for 2 hours.

  • Induction of Excitotoxicity:

    • Prepare a stock solution of L-glutamic acid in sterile PBS.

    • Add glutamate to the wells to a final concentration of 50 mM (this may need to be optimized for your specific cell line and conditions). Do not add glutamate to the "no-treatment" control wells.

    • Incubate the plate for 24 hours at 37°C.

  • MTT Assay for Cell Viability:

    • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

D. Data Analysis and Interpretation

ParameterDescription
% Cell Viability (Absorbance of treated well - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank) x 100
EC50 The concentration of this compound that provides 50% of the maximum protection against glutamate-induced cell death. This is calculated by plotting % cell viability against the log of the compound concentration and fitting a sigmoidal dose-response curve.

A higher % cell viability and a lower EC50 value indicate greater neuroprotective potency.

III. Assay 2: Measuring Protection Against Oxidative Stress

A. Scientific Rationale

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defenses, is a major contributor to neuronal damage in neurodegenerative diseases. This assay quantifies the ability of this compound to protect against hydrogen peroxide (H2O2)-induced oxidative stress by measuring intracellular ROS levels using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFDA).

B. Experimental Workflow

cluster_0 Cell Culture & Seeding cluster_1 Compound Treatment cluster_2 ROS Detection cluster_3 Induce Oxidative Stress & Measure seed Seed differentiated SH-SY5Y cells treat Treat with this compound (dose-response) seed->treat 24h incubation load Load cells with DCFDA treat->load 2h pre-incubation wash Wash to remove excess probe load->wash h2o2 Add H2O2 wash->h2o2 read Read fluorescence (Ex/Em: 485/535 nm) h2o2->read

Caption: Workflow for Oxidative Stress Assay.

C. Detailed Protocol

  • Cell Culture and Seeding:

    • Follow the same procedure as in Assay 1 for culturing, seeding, and differentiating SH-SY5Y cells in a 96-well plate.

  • Compound Pre-treatment:

    • Pre-treat the differentiated cells with a dose-response range of this compound for 2 hours as described in Assay 1.

  • Loading with DCFDA:

    • Prepare a 10 µM working solution of DCFDA in pre-warmed serum-free medium.

    • Remove the compound-containing medium and add 100 µL of the DCFDA solution to each well.

    • Incubate for 45 minutes at 37°C, protected from light.

    • Wash the cells twice with pre-warmed PBS to remove excess probe.

  • Induction of Oxidative Stress and Measurement:

    • Add 100 µL of 100 µM H2O2 in PBS to each well (the optimal concentration should be determined empirically).

    • Immediately measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm. Kinetic readings can be taken every 5 minutes for 1 hour.

D. Data Analysis and Interpretation

ParameterDescription
% ROS Inhibition (Fluorescence of H2O2 control - Fluorescence of treated well) / (Fluorescence of H2O2 control - Fluorescence of vehicle control) x 100
IC50 The concentration of this compound that inhibits 50% of the H2O2-induced ROS production. This is calculated from a dose-response curve of % ROS inhibition versus the log of the compound concentration.

A higher % ROS inhibition and a lower IC50 value indicate greater antioxidant potency.

IV. Assay 3: Assessing Mitochondrial Membrane Potential

A. Scientific Rationale

Mitochondrial dysfunction is a hallmark of neuronal stress and a key event in the apoptotic cascade.[8] The mitochondrial membrane potential (ΔΨm) is a critical indicator of mitochondrial health.[9] A decrease in ΔΨm is an early sign of apoptosis. This assay uses the ratiometric fluorescent dye JC-1 to measure changes in ΔΨm. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence.[9]

B. Experimental Workflow

cluster_0 Cell Culture & Seeding cluster_1 Treatment cluster_2 JC-1 Staining cluster_3 Fluorescence Measurement seed Seed differentiated SH-SY5Y cells treat Treat with this compound & Neurotoxin seed->treat 24h incubation stain Incubate with JC-1 dye treat->stain Co-incubation or pre-incubation wash Wash with assay buffer stain->wash read Read Red (Ex/Em: 550/600 nm) & Green (Ex/Em: 485/535 nm) wash->read

Caption: Workflow for Mitochondrial Membrane Potential Assay.

C. Detailed Protocol

  • Cell Culture and Seeding:

    • Culture, seed, and differentiate SH-SY5Y cells in a 96-well plate as previously described.

  • Compound Treatment and Induction of Mitochondrial Dysfunction:

    • Treat cells with a dose-response range of this compound.

    • Co-incubate or pre-incubate with a known mitochondrial toxin, such as rotenone (1 µM) or H2O2 (100 µM), for an appropriate duration (e.g., 6-24 hours) to induce mitochondrial depolarization.

  • JC-1 Staining:

    • Prepare a 2 µM working solution of JC-1 in pre-warmed culture medium.

    • Remove the treatment medium and add 100 µL of the JC-1 staining solution to each well.

    • Incubate for 15-30 minutes at 37°C, protected from light.

    • Wash the cells twice with a suitable assay buffer (e.g., PBS).

  • Fluorescence Measurement:

    • Measure the fluorescence intensity of the JC-1 aggregates (red) at an excitation of ~550 nm and emission of ~600 nm.

    • Measure the fluorescence intensity of the JC-1 monomers (green) at an excitation of ~485 nm and emission of ~535 nm.

D. Data Analysis and Interpretation

ParameterDescription
Red/Green Fluorescence Ratio The ratio of red fluorescence intensity to green fluorescence intensity. A decrease in this ratio indicates mitochondrial depolarization.
% Protection of ΔΨm (Ratio of treated well - Ratio of toxin control) / (Ratio of vehicle control - Ratio of toxin control) x 100
EC50 The concentration of this compound that preserves 50% of the mitochondrial membrane potential in the presence of the toxin.

A higher red/green fluorescence ratio and a lower EC50 value for the protection of ΔΨm suggest a potent effect in preserving mitochondrial health.

V. Summary and Concluding Remarks

The assays detailed in this application note provide a robust framework for quantifying the neuroprotective potency of this compound. By systematically evaluating its ability to mitigate excitotoxicity, reduce oxidative stress, and preserve mitochondrial function, researchers can gain valuable insights into its therapeutic potential. The high-throughput nature of these assays facilitates the generation of reliable dose-response curves and the determination of key potency parameters such as EC50 and IC50 values. This comprehensive in vitro characterization is an essential step in the preclinical development of novel neuroprotective agents.

References

  • The active metabolite of prasugrel, R-138727, improves cerebral blood flow and reduces cerebral infarction and neurologic deficits in a non-human primate model of acute ischaemic stroke. (2016). European Journal of Pharmacology. [Link]

  • Prasugrel Is Effective and Safe for Neurointerventional Procedures. (2012). Journal of NeuroInterventional Surgery. [Link]

  • Do P2Y12 receptor inhibitors prescribed post-stroke modify the risk of cognitive disorder or dementia? Protocol for a target trial using multiple national Swedish registries. (2021). BMJ Open. [Link]

  • P2Y12 inhibitors for the neurointerventionalist. (2022). Journal of NeuroInterventional Surgery. [Link]

  • Inhibitory Effect of Flavonolignans on the P2Y12 Pathway in Blood Platelets. (2019). Molecules. [Link]

  • Mitochondrial approaches for neuroprotection. (2009). Annals of the New York Academy of Sciences. [Link]

  • Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. (2024). International Journal of Molecular Sciences. [Link]

  • Mitochondrial Effects of Common Cardiovascular Medications: The Good, the Bad and the Mixed. (2021). International Journal of Molecular Sciences. [Link]

  • Low-dose Prasugrel in Patients with Resistance to Clopidogrel for the Treatment of Cerebral Aneurysms: Follow-up of over 6 Months. (2019). Neurointervention. [Link]

  • Relative Potency. (2019). BMG LABTECH. [Link]

  • Prasugrel. (2023). StatPearls. [Link]

  • Effect of P2Y12 inhibitors on inflammation and immunity. (2015). Thrombosis and Haemostasis. [Link]

  • Interaction of the active metabolite of prasugrel, R-138727, with cysteine 97 and cysteine 175 of the human P2Y12 receptor. (2006). Journal of Thrombosis and Haemostasis. [Link]

  • Neuroprotection in non-transgenic and transgenic mouse models of Alzheimer's disease by positive modulation of σ1 receptors. (2020). Neuropharmacology. [Link]

  • The active metabolite of prasugrel effectively blocks the platelet P2Y12 receptor and inhibits procoagulant and pro-inflammatory platelet responses. (2008). Thrombosis and Haemostasis. [Link]

  • Effects of P2Y12 receptor antagonists beyond platelet inhibition – comparison of ticagrelor with thienopyridines. (2014). British Journal of Pharmacology. [Link]

  • Neuroprotective Effect of Trans-Resveratrol in Mild to Moderate Alzheimer Disease: A Randomized, Double-Blind Trial. (2018). Journal of Alzheimer's Disease. [Link]

  • Neuroprotective role of trans-resveratrol in a murine model of familial Alzheimer's disease. Journal of Alzheimer's Disease. [Link]

  • Off-Target Effects of P2Y12 Receptor Inhibitors: Focus on Early Myocardial Fibrosis Modulation. (2023). International Journal of Molecular Sciences. [Link]

  • Stereoselective inhibition of human platelet aggregation by R-138727, the active metabolite of CS-747 (prasugrel, LY640315), a novel P2Y12 receptor inhibitor. (2005). Thrombosis and Haemostasis. [Link]

  • Neuroprotective Effects of N-methyl-(2S, 4R)-trans-4-hydroxy-L-proline (NMP) against Amyloid-β-Induced Alzheimer’s Disease Mouse Model. (2023). International Journal of Molecular Sciences. [Link]

Sources

Application Note: Utilizing trans-R-138727MP as a Selective P-Selectin Glycoprotein Ligand-1 (PSGL-1) Antagonist for In Vitro Research

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of trans-R-138727MP, the active metabolite of the prodrug Prasugrel, as a potent and irreversible tool compound for studying P2Y12 receptor signaling. The protocols and insights herein are designed to ensure experimental robustness, data integrity, and a deep understanding of the underlying biochemical principles.

Introduction: The Central Role of P2Y12 and the Utility of this compound

The P2Y12 receptor is a Gi protein-coupled receptor (GPCR) that is a critical mediator of platelet activation and aggregation.[1][2][3] Upon activation by its endogenous ligand, adenosine diphosphate (ADP), the P2Y12 receptor initiates a signaling cascade that is central to thrombus formation and stabilization.[1][4] Consequently, it is a primary target for antiplatelet therapeutics in the prevention of thrombotic diseases.[3][5]

This compound is the thiol-containing active metabolite of the thienopyridine prodrug Prasugrel.[6] It functions as a highly potent and selective irreversible antagonist of the P2Y12 receptor.[6] Unlike its parent compound, R-138727MP does not require metabolic activation, making it an ideal tool compound for direct and precise in vitro studies. Its irreversible binding mechanism provides a sustained and predictable blockade of P2Y12, allowing for clear delineation of its role in complex signaling networks.[6][7] This guide details its application in key functional assays to probe P2Y12 signaling.

Compound Profile: this compound

A thorough understanding of the tool compound's properties is fundamental to designing and interpreting experiments accurately.

PropertyDataSource(s)
IUPAC Name (1R,2S)-2-[2-(acetyloxy)-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-1-(2-fluorophenyl)-2-oxoethyl acetateN/A
Synonyms R-138727, Prasugrel Active Metabolite[6][8]
CAS Number 204204-73-9[9]
Molecular Formula C18H20FNO3S (as free base)[9]
Molecular Weight 497.6 g/mol [10]
Mechanism of Action Irreversible (covalent) antagonist of the P2Y12 receptor[6][7]
Solubility Soluble in DMSO. For aqueous solutions, prepare fresh and use immediately.N/A
Storage Store as a solid at -20°C. Stock solutions in DMSO can be stored at -80°C for short periods. Avoid repeated freeze-thaw cycles.[6]

Note on Stereochemistry: The active metabolite R-138727 has multiple enantiomers. The (R,R)/(R,S) pair is the most potent and comprises the majority of the active metabolite in vivo.[11] For research purposes, ensure the supplied compound has the desired stereochemistry.

P2Y12 Signaling Pathway Overview

The P2Y12 receptor is canonically coupled to the inhibitory G-protein, Gi.[2][5] Its activation by ADP leads to two primary downstream effects:

  • Inhibition of Adenylyl Cyclase: The Gαi subunit dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][5] This reduction in cAMP lowers Protein Kinase A (PKA) activity.

  • Activation of PI3K: The Gβγ subunit activates Phosphoinositide 3-kinase (PI3K), leading to the phosphorylation and activation of Akt.[1][5]

These pathways converge to cause a conformational change in the glycoprotein IIb/IIIa receptor, promoting platelet aggregation, and dephosphorylation of Vasodilator-Stimulated Phosphoprotein (VASP), a key marker of P2Y12 activity.[5][12]

P2Y12_Signaling cluster_membrane Platelet Membrane cluster_cytosol Cytosol ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Gi Gi Protein P2Y12->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates VASP_P VASP-P (Phosphorylated) PKA->VASP_P Phosphorylates VASP VASP (Dephosphorylated) VASP_P->VASP Dephosphorylates Aggregation Platelet Aggregation VASP->Aggregation Promotes R138727MP This compound R138727MP->P2Y12 Irreversibly Inhibits

Caption: P2Y12 receptor signaling pathway and its inhibition by this compound.

Core Applications & Experimental Protocols

Assay 1: Inhibition of Platelet Aggregation via Light Transmission Aggregometry (LTA)

Principle: LTA is the gold-standard method for assessing platelet function.[13] It measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist like ADP.[13] this compound will inhibit ADP-induced aggregation in a dose-dependent manner.

Protocol:

  • PRP Preparation:

    • Collect whole blood from healthy, consenting donors into tubes containing 3.2% or 3.8% sodium citrate (9:1 blood to anticoagulant ratio).[14]

    • Causality: Citrate chelates calcium, preventing coagulation. The venipuncture must be clean to avoid premature platelet activation.[13]

    • Centrifuge the blood at 200-240 x g for 10-15 minutes at room temperature to separate PRP (supernatant).[14]

    • Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at 2000 x g for 15 minutes. PPP is used to set the 100% aggregation baseline.[13]

  • LTA Procedure:

    • Aliquot PRP into aggregometer cuvettes with a stir bar and allow it to equilibrate to 37°C for 5-10 minutes.

    • Add the vehicle control (e.g., DMSO) or varying concentrations of this compound to the PRP.

    • Causality: Due to its irreversible mechanism, a pre-incubation period (e.g., 5-15 minutes) is crucial to allow for covalent bond formation between the compound and the P2Y12 receptor.

    • Set the 0% aggregation baseline using the PRP sample and the 100% baseline using PPP.[15]

    • Initiate aggregation by adding a fixed concentration of ADP (e.g., 5-20 µM).[14]

    • Record the change in light transmission for 5-10 minutes.

  • Data Interpretation:

    • The primary endpoint is the maximal aggregation percentage (%) achieved within the recording time.

    • Calculate the % inhibition for each concentration of this compound relative to the vehicle control.

    • Plot % inhibition vs. log concentration to determine the IC50 value.

LTA_Workflow A 1. Whole Blood Collection (Sodium Citrate) B 2. Centrifugation (200 x g) Prepare PRP & PPP A->B C 3. PRP Equilibration (37°C in Cuvette) B->C D 4. Pre-incubation (Add this compound or Vehicle) C->D E 5. Baseline Setting (0% PRP, 100% PPP) D->E F 6. Add Agonist (ADP) Initiate Aggregation E->F G 7. Record Light Transmission (5-10 min) F->G H 8. Data Analysis (Calculate % Inhibition, IC50) G->H

Caption: Experimental workflow for Light Transmission Aggregometry (LTA).
Assay 2: VASP Phosphorylation by Flow Cytometry

Principle: This assay provides a highly specific readout of P2Y12 receptor inhibition.[12][16] P2Y12 activation leads to VASP dephosphorylation. Therefore, inhibition of P2Y12 by this compound maintains VASP in its phosphorylated state, even in the presence of ADP.[12][17] This is typically measured after stimulating the cAMP pathway with Prostaglandin E1 (PGE1).[17]

Protocol:

  • Sample Preparation:

    • Use citrated whole blood.

    • Prepare two sets of tubes for each condition: one with PGE1 alone (to measure maximum phosphorylation) and one with PGE1 + ADP (to measure P2Y12-mediated dephosphorylation).[17]

  • Incubation and Treatment:

    • Add vehicle or varying concentrations of this compound to blood samples and incubate.

    • Add PGE1 or PGE1 + ADP working solutions to the appropriate tubes and incubate for 10 minutes at room temperature.[17]

    • Causality: PGE1 stimulates adenylyl cyclase, increasing cAMP and driving VASP phosphorylation. ADP, via P2Y12, counteracts this effect. The degree to which ADP fails to reverse PGE1's effect is a direct measure of P2Y12 inhibition.

  • Fixation, Permeabilization, and Staining:

    • Fix the cells with a formaldehyde-based fixative.

    • Permeabilize the platelet membrane with a detergent (e.g., Triton X-100) to allow antibody access to the intracellular VASP protein.

    • Stain with a primary monoclonal antibody specific for phosphorylated VASP (Ser239), followed by a fluorescently-labeled secondary antibody. A platelet-specific marker (e.g., anti-CD61) is often included for gating.

  • Flow Cytometry and Data Analysis:

    • Acquire data on a flow cytometer, gating on the platelet population.

    • Determine the Mean Fluorescence Intensity (MFI) for the phospho-VASP signal in both the PGE1 and PGE1+ADP conditions.

    • Calculate the Platelet Reactivity Index (PRI) using the formula:

      • PRI (%) = [ (MFI_PGE1 - MFI_PGE1+ADP) / MFI_PGE1 ] x 100 [18]

    • A lower PRI indicates greater P2Y12 inhibition. Plot PRI vs. log concentration of this compound.

VASP_Workflow A 1. Whole Blood Incubation (this compound or Vehicle) B 2. Treatment (PGE1 vs. PGE1+ADP) A->B C 3. Fixation & Permeabilization B->C D 4. Antibody Staining (Anti-Phospho-VASP & Anti-CD61) C->D E 5. Flow Cytometry Acquisition D->E F 6. Data Analysis (Calculate PRI) E->F

Caption: Experimental workflow for the VASP phosphorylation assay.
Assay 3: Intracellular cAMP Measurement

Principle: As a Gi-coupled receptor, P2Y12 activation inhibits adenylyl cyclase, causing a drop in intracellular cAMP.[1][5] Using this compound will block this ADP-induced decrease. To measure this, basal cAMP levels are first elevated using an adenylyl cyclase activator like forskolin.[19][20]

Protocol (General Outline using HTRF/ELISA):

  • Cell Preparation: Use washed platelets or a cell line stably expressing the human P2Y12 receptor.

  • Incubation: Pre-incubate cells with various concentrations of this compound or vehicle control.

  • Stimulation: Add forskolin to all wells to raise basal cAMP levels. Immediately after, add ADP (or buffer for control) to the appropriate wells.

    • Causality: Forskolin provides a measurable signal window. The ability of ADP to reduce this signal is the key measure of P2Y12 function. This compound will prevent this reduction.

  • Lysis and Detection: Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, ELISA, AlphaScreen) according to the manufacturer's instructions.[19][20][21]

  • Data Analysis:

    • Normalize the data to the forskolin-only (100% signal) and ADP+forskolin (minimum signal) controls.

    • Calculate the % recovery of the cAMP signal for each concentration of this compound.

    • Plot the results to determine the EC50 for the compound's effect.

Experimental Considerations & Best Practices

ConsiderationBest Practice & Rationale
Vehicle Control Always include a vehicle-only control (e.g., 0.1% DMSO). This is essential to confirm that the solvent itself does not affect platelet function, ensuring that any observed effects are due to the compound.
Irreversible Binding The covalent bond formation is time and temperature-dependent. Ensure a consistent pre-incubation time (e.g., 10 min at 37°C) across all experiments to achieve a reproducible level of receptor blockade.
Blood Handling Platelets are highly sensitive. Use wide-bore needles for blood draws, avoid excessive agitation, and perform all experiments within 3-4 hours of collection to maintain platelet viability and function.[13][22][23][24]
Agonist Concentration The apparent potency (IC50) of an irreversible antagonist can be influenced by the concentration of the agonist used. Use a concentration of ADP that elicits a submaximal but robust response (e.g., EC80) to ensure a sensitive assay window.
Troubleshooting High Variability: Often caused by inconsistent blood draws or handling. Standardize all pre-analytical steps. Low Signal Window: In cAMP assays, optimize forskolin concentration and cell number. In LTA, check the quality of PRP and agonist activity.

Conclusion

This compound is a powerful and precise tool for the in vitro investigation of P2Y12 receptor pharmacology. Its direct-acting, irreversible mechanism of action allows for a clear and sustained inhibition of the receptor, facilitating robust and reproducible data generation. By employing the detailed protocols for platelet aggregation, VASP phosphorylation, and cAMP measurement, researchers can effectively dissect the role of P2Y12 in thrombosis and hemostasis and accurately characterize the effects of novel therapeutic agents targeting this critical pathway.

References

  • The Journal of Clinical Investigation. Central role of the P2Y12 receptor in platelet activation. [Online] Available at: [Link]

  • ResearchGate. P2Y12 receptor signaling pathways in platelets. ADP acts as a soluble... [Online] Available at: [Link]

  • PubMed Central. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges. [Online] Available at: [Link]

  • MDPI. The Role and Molecular Mechanism of P2Y12 Receptors in the Pathogenesis of Atherosclerotic Cardiovascular Diseases. [Online] Available at: [Link]

  • Portland Press. Molecular mechanisms of platelet P2Y12 receptor regulation. [Online] Available at: [Link]

  • PubMed. The active metabolite of prasugrel, R-138727, improves cerebral blood flow and reduces cerebral infarction and neurologic deficits in a non-human primate model of acute ischaemic stroke. [Online] Available at: [Link]

  • PubMed. Comparison of VASP-phosphorylation assay to light-transmission aggregometry in assessing inhibition of the platelet ADP P2Y12 receptor. [Online] Available at: [Link]

  • SciSpace. Role of VASP Phosphorylation Assay in Monitoring the Antiplatelet Therapy. [Online] Available at: [Link]

  • Biocytex. VASP/P2Y12. [Online] Available at: [Link]

  • U.S. Food and Drug Administration. Prasugrel NDA Review. [Online] Available at: [Link]

  • PubMed. Flow cytometric analysis of intraplatelet VASP phosphorylation for the detection of clopidogrel resistance in patients with ischemic cardiovascular diseases. [Online] Available at: [Link]

  • Acanthus Research. Prasugrel Active Metabolite R138727. [Online] Available at: [Link]

  • PubMed Central. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro. [Online] Available at: [Link]

  • ResearchGate. Protocol for platelet functional activity assessment with ADP stimulation. [Online] Available at: [Link]

  • Acanthus Research. Prasugrel Active Metabolite R138727 Stabilized (as HCl). [Online] Available at: [Link]

  • National Heart, Lung, and Blood Institute. Protocol for Platelet Aggregation. [Online] Available at: [Link]

  • PubChem. Prasugrel metabolite R-138727MP. [Online] Available at: [Link]

  • Diagnostica Stago. ADP Reagent Instructions for Use. [Online] Available at: [Link]

  • National Institutes of Health. The P2Y12 Antagonists, 2-Methylthioadenosine 5′-Monophosphate Triethylammonium Salt and Cangrelor (ARC69931MX), Can Inhibit Human Platelet Aggregation through a Gi-independent Increase in cAMP Levels. [Online] Available at: [Link]

  • National Center for Biotechnology Information. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. [Online] Available at: [Link]

  • Dr.Oracle. How do you interpret P2Y12 (P2Y12 receptor) levels in patients taking antiplatelet medications like clopidogrel (Plavix)? [Online] Available at: [Link]

  • National Center for Biotechnology Information. Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). [Online] Available at: [Link]

  • PubMed. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. [Online] Available at: [Link]

  • PubMed. Scientific and therapeutic insights into the role of the platelet P2Y12 receptor in thrombosis. [Online] Available at: [Link]

  • MDPI. Head-to-Head Comparison of Consensus-Recommended Platelet Function Tests to Assess P2Y12 Inhibition—Insights for Multi-Center Trials. [Online] Available at: [Link]

  • Laboratory Alliance of Central New York. Update on Plavix (Clopidogrel) Response Assay Platelet Function P2Y12. [Online] Available at: [Link]

  • PubMed. Mode of action of P2Y(12 ) antagonists as inhibitors of platelet function. [Online] Available at: [Link]

  • UChicago Medicine Medical Laboratories. P2Y12 Inhibition Assay. [Online] Available at: [Link]

  • YouTube. P2Y12 Platelet Receptor: Mechanism of platelet aggregation. [Online] Available at: [Link]

  • ResearchGate. Mechanism of action of oral P2Y12-inhibitors. [Online] Available at: [Link]

Sources

Application Notes and Protocols for Evaluating the Cellular Activity of trans-R-138727, an Active Metabolite of Prasugrel

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Prasugrel is a potent antiplatelet agent belonging to the thienopyridine class of drugs. It is a prodrug that undergoes metabolic activation in the body to form its active metabolite, R-138727.[1] The trans-isomer of R-138727 is a key active component. This document provides detailed cell-based assays and protocols to evaluate the activity of trans-R-138727.

The primary mechanism of action of R-138727 is the irreversible antagonism of the P2Y12 receptor, a crucial G protein-coupled receptor (GPCR) on the surface of platelets.[2][3][4][5] The P2Y12 receptor is activated by adenosine diphosphate (ADP), initiating a signaling cascade that leads to platelet activation, aggregation, and thrombus formation. By blocking this receptor, trans-R-138727 effectively inhibits platelet aggregation, a critical process in the pathophysiology of cardiovascular diseases such as myocardial infarction and stroke.

These application notes are designed for researchers, scientists, and drug development professionals to provide a comprehensive guide to the in vitro assessment of trans-R-138727's cellular effects. The protocols described herein focus on assays that directly measure the inhibition of P2Y12 receptor function and downstream platelet activation events.

Core Assays for Evaluating trans-R-138727 Activity

The evaluation of trans-R-138727's cellular activity primarily revolves around its ability to antagonize the P2Y12 receptor and inhibit platelet function. The following assays provide a comprehensive approach to characterizing its potency and mechanism of action.

Platelet Aggregation Assays

The most direct functional assessment of a P2Y12 inhibitor is its ability to prevent ADP-induced platelet aggregation. Light Transmission Aggregometry (LTA) is the gold standard for this measurement.

Principle: LTA measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist like ADP. An inhibitor of platelet aggregation will reduce the extent of this light transmission change.

Protocol: Light Transmission Aggregometry (LTA)

  • Preparation of Platelet-Rich Plasma (PRP):

    • Collect human whole blood into tubes containing 3.2% sodium citrate.

    • Centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature to separate the PRP (supernatant) from red and white blood cells.

    • Carefully collect the PRP. Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at 1500-2000 x g for 15 minutes. The PPP is used to set the 100% aggregation baseline.

  • Assay Procedure:

    • Pre-warm PRP and PPP to 37°C.

    • Place a cuvette with PRP in the aggregometer and set the 0% aggregation baseline.

    • Place a cuvette with PPP in the aggregometer and set the 100% aggregation baseline.

    • Add a stir bar to a fresh cuvette containing PRP.

    • Add varying concentrations of trans-R-138727 or vehicle control to the PRP and incubate for a predetermined time (e.g., 5-10 minutes) at 37°C with stirring.

    • Initiate platelet aggregation by adding a submaximal concentration of ADP (e.g., 5-20 µM).

    • Record the change in light transmission for 5-10 minutes.

  • Data Analysis:

    • Determine the maximum aggregation percentage for each concentration of trans-R-138727.

    • Plot the percentage of inhibition (relative to the vehicle control) against the logarithm of the trans-R-138727 concentration.

    • Calculate the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in platelet aggregation.

Table 1: Example Platelet Aggregation Assay Parameters

ParameterRecommended Value
AgonistADP
Agonist Concentration5-20 µM
Incubation Time5-10 minutes
Temperature37°C
Platelet SourceHuman Platelet-Rich Plasma (PRP)
P2Y12 Receptor Downstream Signaling: cAMP Assay

P2Y12 receptor activation by ADP leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Antagonists of the P2Y12 receptor will block this ADP-mediated decrease in cAMP.

Principle: This assay measures the levels of intracellular cAMP in response to ADP stimulation in the presence or absence of trans-R-138727. Forskolin, an activator of adenylyl cyclase, is often used to stimulate a basal level of cAMP, which is then inhibited by ADP.

Protocol: cAMP Assay in P2Y12-Expressing Cells or Platelets

  • Cell Preparation:

    • Use either isolated human platelets or a cell line recombinantly expressing the human P2Y12 receptor (e.g., CHO-K1 or HEK293 cells).

    • For cell lines, seed the cells in a 96-well plate and grow to confluence.

    • For platelets, prepare a washed platelet suspension.

  • Assay Procedure:

    • Pre-incubate the cells or platelets with varying concentrations of trans-R-138727 or vehicle control for 15-30 minutes at 37°C.

    • Add forskolin (e.g., 10 µM) to all wells to stimulate cAMP production.

    • Immediately add ADP (e.g., 1-10 µM) to the appropriate wells.

    • Incubate for 10-15 minutes at 37°C.

    • Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based assays).

  • Data Analysis:

    • Calculate the percentage of inhibition of the ADP-mediated cAMP decrease for each concentration of trans-R-138727.

    • Plot the percentage of inhibition against the logarithm of the trans-R-138727 concentration.

    • Determine the IC50 value.

Flow Cytometry-Based Platelet Activation Assays

Flow cytometry can be used to measure the expression of platelet activation markers on the cell surface.

Principle: Upon activation, platelets express P-selectin (CD62P) on their surface and undergo a conformational change in the fibrinogen receptor GPIIb/IIIa, which can be detected by the binding of a PAC-1 antibody. A P2Y12 inhibitor will reduce the expression of these markers in response to ADP.

Protocol: P-selectin Expression and PAC-1 Binding

  • Platelet Preparation:

    • Use either PRP or washed platelets.

  • Assay Procedure:

    • Pre-incubate platelets with varying concentrations of trans-R-138727 or vehicle control for 15-30 minutes at 37°C.

    • Add ADP (e.g., 5-20 µM) to stimulate the platelets.

    • Add fluorescently labeled antibodies against P-selectin (e.g., anti-CD62P-FITC) and a labeled PAC-1 antibody.

    • Incubate for 15-20 minutes at room temperature in the dark.

    • Fix the platelets with 1% paraformaldehyde.

    • Analyze the samples by flow cytometry, measuring the percentage of positive cells and the mean fluorescence intensity.

  • Data Analysis:

    • Determine the percentage of inhibition of P-selectin expression or PAC-1 binding for each concentration of trans-R-138727.

    • Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizing the P2Y12 Signaling Pathway and Experimental Workflow

P2Y12_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Activates trans_R_138727 trans-R-138727 trans_R_138727->P2Y12 Inhibits Gi Gi Protein P2Y12->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Produces Platelet_Activation Platelet Activation (e.g., P-selectin expression) cAMP->Platelet_Activation Inhibits

Caption: P2Y12 receptor signaling pathway.

LTA_Workflow start Start prep_prp Prepare Platelet-Rich Plasma (PRP) start->prep_prp pre_warm Pre-warm PRP and PPP to 37°C prep_prp->pre_warm baseline Set 0% and 100% Aggregation Baselines pre_warm->baseline incubate Incubate PRP with trans-R-138727 baseline->incubate add_adp Add ADP to Initiate Aggregation incubate->add_adp record Record Light Transmission add_adp->record analyze Analyze Data and Calculate IC50 record->analyze end_node End analyze->end_node

Caption: Light Transmission Aggregometry (LTA) workflow.

General Considerations and Troubleshooting

  • Compound Solubility: Ensure that trans-R-138727 is fully dissolved in a suitable solvent (e.g., DMSO) and that the final solvent concentration in the assay does not exceed a level that affects cell viability or function (typically <0.5%).

  • Cell Viability: It is crucial to assess the cytotoxicity of trans-R-138727 in parallel with the functional assays.[6] A standard cell viability assay, such as the MTT or CellTiter-Glo® assay, can be used.[7] The observed inhibitory effects should occur at concentrations that are not cytotoxic.

  • Controls: Always include appropriate positive and negative controls in each experiment. A known P2Y12 antagonist can serve as a positive control, while a vehicle-treated sample serves as the negative control.

  • Data Reproducibility: Perform experiments in triplicate and repeat them on different days with different donors (for platelets) to ensure the reproducibility of the results.

References

  • Hasegawa, M., et al. (2005). Stereoselective inhibition of human platelet aggregation by R-138727, the active metabolite of CS-747 (prasugrel, LY640315), a novel P2Y12 receptor inhibitor. Thrombosis and Haemostasis, 94(3), 593-598. Retrieved from [Link]

  • Day, C. J., et al. (2017). Evaluation of Cell Viability Dyes in Antiviral Assays with RNA Viruses that Exhibit Different Cytopathogenic Properties. Viruses, 9(4), 74. Retrieved from [Link]

  • Dobesh, P. P., & Oestreich, J. H. (2009). Pharmacokinetics and pharmacodynamics of prasugrel, a thienopyridine P2Y12 inhibitor. Pharmacotherapy: The Journal of Human Pharmacology and Drug Therapy, 29(9), 1089-1102. Retrieved from [Link]

  • Taylor, T. A., & Unakal, C. G. (2023). MTT Assay. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • Virology Research Services. (n.d.). Antiviral Drug Screening. Retrieved from [Link]

Sources

Application Notes and Protocols for the In Vivo Administration of Prasugrel and its Active Metabolite, R-138727, in Animal Models of Neurological Injury

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the in vivo administration of the P2Y12 receptor inhibitor prodrug, Prasugrel, and its active metabolite, R-138727, in animal models of neurological injury. While the topic specifies "trans-R-138727MP," the available scientific literature predominantly focuses on Prasugrel and its primary active metabolite, R-138727, in the context of neuroprotection. "trans R-138727MP" is described as an active metabolite derivative of Prasugrel[1]. This guide will, therefore, focus on the administration and neuroprotective actions of Prasugrel and R-138727, with the understanding that this compound would likely be investigated within a similar mechanistic framework. The primary therapeutic application of these compounds has been in preventing thromboembolic events, and their neuroprotective effects are largely attributed to this mechanism, particularly in models of ischemic stroke.[2][3] This guide will extrapolate from these findings to provide a framework for investigation in other neurological injury models, such as traumatic brain injury (TBI), where vascular and inflammatory components are also critical.

Scientific Foundation: Mechanism of Action and Neuroprotective Rationale

Prasugrel is a prodrug that is rapidly metabolized to its active form, R-138727.[4] The primary mechanism of action of R-138727 is the irreversible inhibition of the P2Y12 subtype of adenosine diphosphate (ADP) receptors on the surface of platelets.[4] This inhibition prevents platelet activation and aggregation, which are key events in the formation of blood clots (thrombosis).[4] In the context of neurological injury, particularly ischemic stroke, the formation of thrombi in cerebral arteries can lead to reduced blood flow and subsequent neuronal damage. By preventing this, Prasugrel and R-138727 can exert a neuroprotective effect by maintaining cerebral blood flow and reducing the volume of ischemic infarcts.[2][3][5]

Beyond its antiplatelet effects, research suggests that Prasugrel may have other neuroprotective mechanisms. Studies have indicated that it can modulate neuro-inflammation and other cellular pathways implicated in ischemic brain injury.[6] For instance, Prasugrel has been shown to turn off inflammatory pathways involving NF-κB and inactivate astrocytes, while activating pro-survival pathways like CREB/BDNF.[6] Furthermore, the P2Y12 receptor is also expressed on microglia, the resident immune cells of the brain.[7] Inhibition of microglial P2Y12 has been shown to mediate responses to chronic stress and may play a role in the brain's response to injury.[7][8]

The following diagram illustrates the key pathways involved in the neuroprotective effects of Prasugrel and R-138727.

G cluster_0 Systemic Circulation & Metabolism cluster_1 Cerebral Vasculature & Brain Parenchyma Prasugrel Prasugrel R-138727 R-138727 Prasugrel->R-138727 Hepatic Metabolism (CYP-mediated) P2Y12_Receptor_Platelet P2Y12 Receptor R-138727->P2Y12_Receptor_Platelet Irreversible Inhibition P2Y12_Receptor_Microglia P2Y12 Receptor R-138727->P2Y12_Receptor_Microglia Inhibition Platelet Platelet Microglia Microglia Platelet_Aggregation Platelet Aggregation & Thrombosis P2Y12_Receptor_Platelet->Platelet_Aggregation Neuroinflammation Neuroinflammation P2Y12_Receptor_Microglia->Neuroinflammation Reduced_CBF Reduced Cerebral Blood Flow Platelet_Aggregation->Reduced_CBF Neuronal_Injury Neuronal Injury & Infarction Neuroinflammation->Neuronal_Injury Reduced_CBF->Neuronal_Injury

Caption: Dual mechanism of neuroprotection by R-138727.

Summary of Preclinical In Vivo Studies

The neuroprotective efficacy of Prasugrel and R-138727 has been demonstrated in several animal models of cerebral ischemia. The following table summarizes key findings from these studies.

Animal ModelCompoundRoute of AdministrationDosing RegimenKey Neuroprotective OutcomesReference
Non-human primate (MCAO)PrasugrelOral0.3 mg/kg/day and 1 mg/kg/dayIncreased MCA patency, reduced ischemic infarct volume by ~70-90%, and reduced neurological deficit scores by 60-80%.[5]
Rat (photochemical MCAO)PrasugrelOral3 and 10 mg/kgDose-dependently and significantly reduced thrombus-mediated cerebral infarction.[2]
Rat (embolic infarction)PrasugrelOral0.3-3 mg/kgReduced incidence, total area, and total number of cerebral infarcts in a dose-related manner.[2]
Non-human primate (MCAO)R-138727IntravenousSingle dose of 0.3 mg/kg (administered 1h post-MCAO)Significantly increased MCA patency, reduced total ischemic infarction volumes, and reduced overall neurological deficits.[3]
Rat (cerebral I/R)PrasugrelNot specifiedNot specifiedReduced neurological deficit scores, improved spontaneous activity and short-term spatial memory, turned off inflammatory pathways (NF-κB), and activated pro-survival pathways (CREB/BDNF).[6]

Experimental Protocols for In Vivo Administration

The following protocols provide a starting point for the in vivo administration of Prasugrel and R-138727 in rodent models of neurological injury.

General Experimental Workflow

A robust experimental design is crucial for obtaining reliable and reproducible data. The following workflow is recommended for evaluating the neuroprotective effects of these compounds.

G A Animal Acclimatization & Baseline Assessments B Induction of Neurological Injury (e.g., MCAO, TBI) A->B C Randomization to Treatment Groups (Prasugrel/R-138727, Vehicle, Sham) B->C D Compound Administration (Oral Gavage or IV Injection) C->D E Post-Injury Monitoring (Neurological Scoring, Vital Signs) D->E F Pharmacokinetic/Pharmacodynamic Studies (Blood/Tissue Sampling) E->F G Long-term Behavioral Assessments (Cognitive & Motor Function) E->G H Endpoint Tissue Collection & Analysis (Histology, Immunohistochemistry, Molecular Biology) G->H I Statistical Analysis & Data Interpretation H->I

Caption: Recommended experimental workflow for in vivo neuroprotection studies.

Protocol 1: Oral Administration of Prasugrel in a Rodent Model

Rationale: Oral administration of the prodrug Prasugrel is clinically relevant and suitable for studies investigating both prophylactic and post-injury treatment paradigms.[4]

Materials:

  • Prasugrel tablets or pure compound

  • Vehicle for suspension (e.g., 0.5% methylcellulose in sterile water)

  • Oral gavage needles (appropriate size for the animal)

  • Syringes

  • Mortar and pestle or homogenizer

Procedure:

  • Preparation of Dosing Suspension:

    • If using tablets, crush them into a fine powder using a mortar and pestle.

    • Calculate the required amount of Prasugrel powder based on the desired dose (e.g., 0.3-10 mg/kg) and the average weight of the animals.[2]

    • Suspend the powder in the vehicle at the desired concentration. Ensure the suspension is homogenous by vortexing or stirring immediately before each administration.

  • Administration:

    • Gently restrain the animal.

    • Measure the correct volume of the suspension into a syringe fitted with an oral gavage needle.

    • Carefully insert the gavage needle into the esophagus and deliver the suspension into the stomach.

    • Monitor the animal for any signs of distress during and after the procedure.

  • Dosing Schedule:

    • The timing of administration is a critical parameter. For prophylactic studies, Prasugrel can be administered for several days before the induction of injury.[2]

    • For therapeutic studies, administer the first dose at a defined time point after the injury (e.g., 30 minutes, 1 hour, or 4 hours). Subsequent doses can be given daily.[6]

Protocol 2: Intravenous Administration of R-138727 in a Rodent Model

Rationale: Intravenous administration of the active metabolite R-138727 allows for rapid achievement of therapeutic concentrations and bypasses the need for metabolic activation, which can be advantageous in acute injury models.[3]

Materials:

  • R-138727

  • Sterile vehicle for injection (e.g., saline, PBS with a solubilizing agent like DMSO, if necessary)

  • Sterile syringes and needles (e.g., 27-30 gauge)

  • Animal restrainer or anesthesia

Procedure:

  • Preparation of Dosing Solution:

    • Dissolve R-138727 in the sterile vehicle to the desired concentration. Ensure complete dissolution. The solution should be prepared fresh on the day of use.

  • Administration:

    • Anesthetize the animal or place it in a suitable restrainer.

    • The tail vein is a common site for IV injection in rodents. Warming the tail can help with vasodilation.

    • Inject the calculated volume of the R-138727 solution slowly into the tail vein.

    • Monitor the animal for any adverse reactions.

  • Dosing Schedule:

    • In acute injury models, a single IV dose of R-138727 administered shortly after the injury (e.g., 1 hour) has been shown to be effective.[3] The dose range can be guided by preclinical studies (e.g., 0.03-0.3 mg/kg in non-human primates, which may need to be adjusted for rodents).[3]

Essential Considerations for Scientific Rigor

To ensure the trustworthiness and validity of the experimental findings, the following principles must be strictly adhered to:

  • Appropriate Controls: Include a vehicle-treated group to control for the effects of the administration procedure and the vehicle itself. A sham-operated group (surgery without injury) is also essential to differentiate the effects of the injury from the surgical procedure.

  • Randomization and Blinding: Animals should be randomly assigned to treatment groups. All behavioral assessments and histological analyses should be performed by an investigator who is blinded to the treatment conditions.

  • Pharmacokinetic and Pharmacodynamic Assessments: It is highly recommended to conduct pilot studies to determine the pharmacokinetic profile of the administered compound in the chosen animal model. This includes measuring the plasma and brain concentrations of Prasugrel and R-138727 over time. Pharmacodynamic assessments, such as measuring platelet aggregation, can confirm that the drug is having its intended biological effect.

  • Dose-Response Studies: To identify the optimal therapeutic dose, it is crucial to test a range of doses.

  • Ethical Considerations: All animal procedures must be approved by the institution's Animal Care and Use Committee and conducted in accordance with relevant guidelines and regulations.

By following these detailed protocols and adhering to rigorous scientific principles, researchers can effectively investigate the neuroprotective potential of Prasugrel and its metabolites in various models of neurological injury, contributing to the development of novel therapeutic strategies.

References

  • Prasugrel reduces ischaemic infarct volume and ameliorates neurological deficits in a non-human primate model of middle cerebral artery thrombosis. PubMed. [Link]

  • Effects of prasugrel, a novel P2Y(12) inhibitor, in rat models of cerebral and peripheral artery occlusive diseases. PubMed. [Link]

  • Prasugrel. StatPearls - NCBI Bookshelf. [Link]

  • Purinergic receptor P2RY12-dependent microglial closure of the injured blood–brain barrier. PMC - PubMed Central. [Link]

  • Prasugrel anti-ischemic effect in rats: Modulation of hippocampal SUMO2/3-IкBα/Ubc9 and SIRT-1/miR-22 trajectories. PubMed. [Link]

  • The active metabolite of prasugrel, R-138727, improves cerebral blood flow and reduces cerebral infarction and neurologic deficits in a non-human primate model of acute ischaemic stroke. PubMed. [Link]

  • Prasugrel pharmaceutical formulations.
  • Utility of the Aspirin and P2Y12 Response Assays to Determine the Effect of Antiplatelet Agents on Platelet Reactivity in Traumatic Brain Injury. PubMed. [Link]

  • Is There a Need for Platelet Transfusion After Traumatic Brain Injury in Patients on P2Y12 Inhibitors?. PubMed. [Link]

  • Neuroprotective effects of adrenomedullin in experimental traumatic brain injury model in rats. PMC - PubMed Central. [Link]

  • eCopy, Inc. accessdata.fda.gov. [Link]

  • Microglial P2Y12 mediates chronic stress-induced synapse loss in the prefrontal cortex and associated behavioral consequences in male mice. bioRxiv. [Link]

  • Neuroprotective effects of resveratrol against traumatic brain injury in rats: Involvement of synaptic proteins and neuronal autophagy. PubMed. [Link]

  • JAMP Prasugrel. JAMP Pharma. [Link]

  • Neuroprotective Effects of Resatorvid Against Traumatic Brain Injury in Rat: Involvement of Neuronal Autophagy and TLR4 Signaling Pathway. PMC - PubMed Central. [Link]

  • The Neuroprotective Properties of the Amyloid Precursor Protein Following Traumatic Brain Injury. PMC - PubMed Central. [Link]

  • Use of Aspirin and P2Y12 Response Assays in Detecting Reversal of Platelet Inhibition With Platelet Transfusion in Patients With Traumatic Brain Injury on Antiplatelet Therapy. PubMed. [Link]

  • Prasugrel. accessdata.fda.gov. [Link]

  • The failure of animal models of neuroprotection in acute ischemic stroke to translate to clinical efficacy. PMC - NIH. [Link]

  • trans-Resveratrol as A Neuroprotectant. MDPI. [Link]

  • trans-Resveratrol as a neuroprotectant. PubMed. [Link]

  • Neuroprotective role of trans-resveratrol in a murine model of familial Alzheimer's disease. SciSpace. [Link]

  • Neuroprotective Effects of N-methyl-(2S, 4R)-trans-4-hydroxy-L-proline (NMP) against Amyloid-β-Induced Alzheimer’s Disease Mouse Model. MDPI. [Link]

Sources

Preparation of trans-R-138727MP Stock Solutions for Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding trans-R-138727MP

This compound is a key bioactive molecule in the study of platelet aggregation and thrombosis. It is the active metabolite of the prodrug Prasugrel, a third-generation thienopyridine antiplatelet agent.[1] Mechanistically, this compound functions as an irreversible antagonist of the P2Y12 receptor, a crucial G protein-coupled receptor on the surface of platelets.[1] Adenosine diphosphate (ADP) is the natural ligand for the P2Y12 receptor, and its binding initiates a signaling cascade that leads to platelet activation, aggregation, and subsequent thrombus formation. By irreversibly blocking this receptor, this compound effectively inhibits these processes, making it a valuable tool for in vitro and in vivo studies of hemostasis, thrombosis, and the development of novel antiplatelet therapies.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the accurate and reproducible preparation of this compound stock solutions. Adherence to these protocols is critical for ensuring the integrity of experimental results.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its proper handling and the preparation of stable, usable stock solutions.

PropertyValueSource
Molecular Formula C₂₇H₂₈FNO₅S[2][3]
Molecular Weight 497.58 g/mol [2][3]
CAS Number 204204-98-8[2][3]
Appearance SolidMedChemExpress
Storage (Powder) -20°C for up to 3 yearsMedChemExpress

P2Y12 Receptor Signaling Pathway

To appreciate the significance of accurate this compound solution preparation, it is essential to understand its molecular target. The diagram below illustrates the central role of the P2Y12 receptor in platelet activation.

P2Y12_Signaling cluster_membrane Platelet Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular P2Y12 P2Y12 Receptor Gi Gi P2Y12->Gi Activates AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP Reduces production of PI3K PI3K Akt Akt PI3K->Akt Activates ADP ADP ADP->P2Y12 Binds to trans_R_138727MP This compound trans_R_138727MP->P2Y12 Irreversibly Blocks Gi->AC Inhibits Gi->PI3K VASP_P VASP-P cAMP->VASP_P Maintains phosphorylation of Platelet_Activation Platelet Activation & Aggregation VASP_P->Platelet_Activation Inhibits Akt->Platelet_Activation Stock_Solution_Workflow start Start weigh Weigh Lyophilized This compound start->weigh calculate Calculate Required Solvent Volume weigh->calculate add_solvent Add Anhydrous Solvent (e.g., DMSO) calculate->add_solvent dissolve Vortex/Sonicate to Completely Dissolve add_solvent->dissolve inspect Visually Inspect for Complete Dissolution dissolve->inspect inspect->dissolve Precipitate Present aliquot Aliquot into Single-Use Volumes inspect->aliquot Clear Solution store Store at -20°C or -80°C aliquot->store end End store->end

Caption: Workflow for preparing a stock solution of this compound.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of the powder. Avoid contact with skin and eyes.

  • Disposal: Dispose of all waste materials, including empty vials, used pipette tips, and solutions, in accordance with local, state, and federal regulations for chemical waste.

  • DMSO: Be aware that DMSO can facilitate the absorption of other chemicals through the skin. Handle with care.

Troubleshooting

ProblemPossible CauseSolution
Compound does not dissolve Insufficient mixing or sonication.Continue to vortex or sonicate. Gentle warming (to no more than 37°C) may also help.
Solvent is not of high purity (contains water).Use fresh, anhydrous DMSO.
Precipitation upon dilution in aqueous media Compound has low aqueous solubility.Perform serial dilutions in the organic solvent first. Add the stock solution to the aqueous medium slowly while mixing.
Inconsistent experimental results Degradation of the compound due to improper storage or repeated freeze-thaw cycles.Prepare fresh stock solutions. Ensure proper aliquoting and storage.
Inaccurate weighing or volume measurements.Use calibrated equipment and follow the protocol carefully.

References

  • The Journal of Clinical Investigation. Central role of the P2Y12 receptor in platelet activation. JCI.org. [Link]

  • ResearchGate. P2Y12 receptor signaling pathways in platelets. ResearchGate.net. [Link]

  • National Center for Biotechnology Information. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges. NCBI.nlm.nih.gov. [Link]

Sources

Measuring Platelet Inhibition with trans-R-138727MP: A Flow Cytometry-Based Application Note

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Platelet Activation and Its Inhibition

Platelets are anucleated cell fragments that are essential for hemostasis. Upon vascular injury, they rapidly adhere, activate, and aggregate to form a thrombus, preventing excessive blood loss. However, aberrant platelet activation can lead to pathological thrombosis, a primary cause of major cardiovascular events such as myocardial infarction and stroke. Consequently, antiplatelet therapies are a cornerstone in the management and prevention of thrombotic diseases.

Flow cytometry is a powerful technique for studying platelet function. It allows for the rapid, quantitative, and multi-parametric analysis of individual platelets in a heterogeneous cell suspension, such as whole blood or platelet-rich plasma (PRP).[1][2][3] This technology enables the precise measurement of changes in platelet surface receptor expression and conformational states, providing a detailed picture of their activation status.

This application note provides a detailed guide to utilizing flow cytometry for assessing the inhibitory effects of trans-R-138727MP , a P2Y12 receptor antagonist, on platelet activation. It is crucial to note that this compound is not a platelet agonist; rather, it is an inhibitor of ADP-mediated platelet activation.[4] This guide will detail the principles, protocols, and data analysis techniques for quantifying the inhibitory potential of this compound.

Scientific Principle: Targeting the P2Y12 Receptor with this compound

The P2Y12 receptor is a G protein-coupled receptor on the platelet surface that plays a central role in amplifying and sustaining platelet activation. Adenosine diphosphate (ADP), released from dense granules of activated platelets and damaged red blood cells, is the endogenous ligand for the P2Y12 receptor. Binding of ADP to P2Y12 triggers a signaling cascade that leads to a conformational change in the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor, enabling it to bind fibrinogen and mediate platelet aggregation. It also potentiates the release of other platelet agonists, further amplifying the thrombotic response.

This compound is the trans isomer of R-138727, the active metabolite of the antiplatelet drug Prasugrel.[4] It acts as an irreversible antagonist of the P2Y12 receptor, thereby blocking the downstream signaling events initiated by ADP.[4] By inhibiting the P2Y12 pathway, this compound effectively reduces platelet activation and aggregation.

This application note describes a flow cytometry assay to quantify the inhibitory effect of this compound. The assay involves stimulating platelets with a P2Y12 agonist (ADP) in the presence and absence of this compound and measuring the expression of two key platelet activation markers:

  • P-selectin (CD62P): A protein stored in the α-granules of resting platelets that is rapidly translocated to the cell surface upon activation.[1] Its presence is a hallmark of platelet degranulation.

  • Activated GPIIb/IIIa (PAC-1 binding): The PAC-1 antibody specifically recognizes the conformationally activated state of the GPIIb/IIIa receptor, which is capable of binding fibrinogen.[3]

By comparing the levels of P-selectin expression and PAC-1 binding on ADP-stimulated platelets with and without pre-incubation with this compound, the inhibitory potency of the compound can be accurately determined.

Materials and Reagents

ReagentRecommended SupplierCatalog Number (Example)
This compoundMedChemExpressHY-123669A
Adenosine Diphosphate (ADP)Sigma-AldrichA2754
Anti-Human CD61 (Platelet GPIIIa) AntibodyBioLegend336412
Anti-Human CD62P (P-selectin) AntibodyBD Biosciences555523
PAC-1 Antibody (FITC)BD Biosciences340507
Isotype Control AntibodiesRespective Antibody SupplierVaries
10X Phosphate Buffered Saline (PBS)Any reputable supplier-
Formaldehyde, 16% SolutionThermo Fisher Scientific28908
Bovine Serum Albumin (BSA)Sigma-AldrichA7906
3.2% Sodium Citrate Vacutainer TubesBD Biosciences363083

Note: Specific antibody clones and fluorochromes can be adapted based on the available laser lines and filter sets of the flow cytometer.

Experimental Workflow

The overall experimental workflow for assessing the inhibitory activity of this compound is depicted below.

G cluster_prep Sample Preparation cluster_incubation Incubation Steps cluster_analysis Data Acquisition & Analysis blood_collection Whole Blood Collection (3.2% Sodium Citrate) prp_prep Platelet-Rich Plasma (PRP) Preparation (Optional) blood_collection->prp_prep Centrifugation pre_incubation Pre-incubation with This compound or Vehicle Control prp_prep->pre_incubation activation Platelet Activation with ADP pre_incubation->activation staining Staining with Fluorescent Antibodies (CD61, CD62P, PAC-1) activation->staining acquisition Flow Cytometry Data Acquisition staining->acquisition gating Platelet Gating (CD61+) acquisition->gating analysis Quantification of P-selectin and PAC-1 Expression gating->analysis G cluster_gating Gating Strategy fsc_ssc FSC vs. SSC (Gate on Platelet Cloud) ssc_cd61 SSC vs. CD61 (Gate on CD61+ Events) fsc_ssc->ssc_cd61 From Gate 1 cd62p_pac1 P-selectin vs. PAC-1 (Analyze Quadrants on CD61+ Population) ssc_cd61->cd62p_pac1 From Gate 2

Caption: A typical gating strategy for platelet analysis.

Data Analysis and Interpretation

  • Quantification:

    • For each sample, determine the percentage of P-selectin positive and PAC-1 positive platelets within the CD61-gated population.

    • Additionally, record the Mean Fluorescence Intensity (MFI) for both P-selectin and PAC-1, which provides a measure of the density of these markers on the platelet surface.

  • Calculating Inhibition:

    • The percentage of inhibition can be calculated using the following formula: % Inhibition = (1 - [(MFI of Inhibitor Sample - MFI of Resting Control) / (MFI of ADP Control - MFI of Resting Control)]) * 100

  • Data Presentation:

    • Plot the percentage of inhibition against the concentration of this compound to generate a dose-response curve.

    • From this curve, the IC50 (the concentration of inhibitor that causes 50% inhibition) can be calculated.

Expected Results
Condition% P-selectin PositiveP-selectin MFI% PAC-1 PositivePAC-1 MFI
Resting (Unstimulated)< 5%Low< 10%Low
ADP Stimulated (Vehicle)> 60%High> 70%High
ADP + this compoundDose-dependent decreaseDose-dependent decreaseDose-dependent decreaseDose-dependent decrease

Note: The exact percentages and MFI values will vary depending on the donor, instrument settings, and specific reagents used. It is essential to include appropriate controls in every experiment.

Troubleshooting

IssuePossible CauseSuggested Solution
High background in resting samplePre-analytical platelet activationEnsure gentle blood collection and handling. Process samples promptly.
Low signal in activated sampleInactive agonist, insufficient incubationPrepare fresh agonist solutions. Optimize incubation time and temperature.
High variability between replicatesPipetting errors, insufficient mixingUse calibrated pipettes. Ensure thorough but gentle mixing of samples.
Poor separation of populationsInadequate compensation, incorrect voltage settingsRun single-color controls for accurate compensation. Optimize PMT voltages.

Conclusion

This application note provides a robust and detailed framework for utilizing flow cytometry to assess the inhibitory activity of this compound on ADP-mediated platelet activation. By accurately quantifying changes in P-selectin expression and PAC-1 binding, researchers can effectively characterize the potency and mechanism of this P2Y12 inhibitor. The principles and protocols outlined herein are adaptable for the evaluation of other antiplatelet agents and for fundamental research into the complex mechanisms of platelet function.

References

  • Nagy, B., Jr, et al. (2013). Flow Cytometric Investigation of Classical and Alternative Platelet Activation Markers. International journal of molecular sciences, 14(1), 1995–2017. [Link]

  • Oleszko, A., et al. (2017). Flow cytometric analysis reveals the high levels of platelet activation parameters in circulation of multiple sclerosis patients. Journal of neuroimmunology, 305, 144–151. [Link]

  • Holme, S., et al. (1997). Blood platelet activation evaluated by flow cytometry: optimised methods for clinical studies. European journal of clinical investigation, 27(8), 634–643. [Link]

  • Michelson, A. D. (2002). Immunophenotypic analysis of platelets. Current protocols in cytometry, Chapter 6, Unit 6.10. [Link]

  • Michelson, A. D. (2009). Platelet function testing in cardiovascular diseases. Circulation, 119(6), 891–900. [Link]

  • Shattil, S. J., et al. (1994). Platelet activation in acute coronary syndromes and the effects of antiplatelet therapy. The American journal of cardiology, 74(4), 33C–39C. [Link]

  • MAK HILL Publications. Quantitative Analysis in Terms of Counts of Activated Platelet by Flow Cytometry at Tertiary Health Care Centre of Central India. [Link]

  • Effects of thrombin, PAR-1 activating peptide and a PAR-1 antagonist on umbilical artery resistance in vitro. BMC research notes, 2, 19. [Link]

  • Bio-Rad. Troubleshooting Flow Cytometry. [Link]

  • ResearchGate. Trouble-shooting with investigating platelet activation by Flow cytometer? [Link]

  • Medkov, A., et al. (2020). New PAR1 Agonist Peptide Demonstrates Protective Action in a Mouse Model of Photothrombosis-Induced Brain Ischemia. Frontiers in pharmacology, 11, 649. [Link]

  • ResearchGate. Flow cytometric quantification of platelet activation markers, PAC-1... [Link]

  • Smith, C. W., et al. (2023). Species Differences in Platelet Protease-Activated Receptors. International journal of molecular sciences, 24(9), 8251. [Link]

  • ResearchGate. Examination of platelet activation by flow cytometry. [Link]

  • Duvernay, M., et al. (2012). Protease-Activated Receptor (PAR) 1 and PAR4 Differentially Regulate Factor V Expression from Human Platelets. Molecular pharmacology, 81(5), 659–667. [Link]

  • ResearchGate. Flow Cytometry analysis of the effect of α-Syn on platelet activation... [Link]

  • Boster Biological Technology. Troubleshooting Flow Cytometry Issues: A Comprehensive Guide. [Link]

  • Al-Horani, R. A., & Afosah, D. K. (2018). Protease-Activated Receptor 4 (PAR4): A Promising Target for Antiplatelet Therapy. International journal of molecular sciences, 19(9), 2593. [Link]

Sources

Application of trans-R-138727MP in High-Throughput Screening for Antiplatelet Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of P2Y12 Inhibition in Antithrombotic Therapy

Thrombotic diseases, including myocardial infarction and stroke, remain a leading cause of morbidity and mortality worldwide. Platelet activation and aggregation are central to the pathophysiology of these conditions, making antiplatelet agents a cornerstone of their prevention and treatment[1]. The P2Y12 receptor, a G protein-coupled receptor (GPCR) on the platelet surface, plays a pivotal role in amplifying and sustaining platelet activation in response to adenosine diphosphate (ADP)[2][3]. Consequently, the P2Y12 receptor has emerged as a key target for the development of effective antiplatelet therapies[2][3].

trans-R-138727MP is the active metabolite of the prodrug prasugrel, a third-generation thienopyridine[4][5]. It functions as a potent and irreversible antagonist of the P2Y12 receptor, effectively blocking ADP-mediated platelet aggregation[6][7]. The high specificity and irreversible nature of this compound make it an invaluable tool compound for in vitro studies and a crucial reference standard in high-throughput screening (HTS) campaigns aimed at discovering novel P2Y12 inhibitors.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of this compound in a fluorescence-based high-throughput screening assay for the identification of new antiplatelet agents targeting the P2Y12 receptor. The described protocol is designed to be robust, reproducible, and scalable for the screening of large compound libraries.

Principle of the Assay: A Fluorescence-Based Readout of P2Y12 Inhibition

The P2Y12 receptor is primarily coupled to the inhibitory G protein, Gi, which upon activation by ADP, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels[8][9]. While this is the canonical signaling pathway, P2Y12 activation also contributes to the mobilization of intracellular calcium ([Ca2+])i, a key event in platelet activation[6][8][10]. This assay leverages the P2Y12-mediated modulation of intracellular calcium as a readout for receptor activity.

The assay utilizes a fluorescent calcium indicator dye that is loaded into platelets. Upon stimulation with ADP, the activation of the P2Y12 receptor, in concert with the P2Y1 receptor, triggers a measurable increase in intracellular calcium, resulting in a corresponding increase in fluorescence intensity. In the presence of a P2Y12 inhibitor, such as this compound or a test compound, the ADP-induced calcium mobilization is attenuated. The degree of inhibition is directly proportional to the potency of the antagonist. This fluorescence-based approach is highly amenable to automation and miniaturization in 384- or 1536-well plate formats, making it ideal for high-throughput screening[2][11].

P2Y12 Signaling Pathway

The following diagram illustrates the central role of the P2Y12 receptor in platelet activation and the downstream signaling events that lead to calcium mobilization.

P2Y12_Signaling cluster_extracellular Extracellular Space cluster_membrane Platelet Membrane cluster_intracellular Intracellular Space ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 P2Y1 P2Y1 Receptor ADP->P2Y1 Test_Compound Test Compound (e.g., this compound) Test_Compound->P2Y12 Gi Gi P2Y12->Gi Gq Gq P2Y1->Gq AC Adenylyl Cyclase (AC) cAMP cAMP ↓ AC->cAMP PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Gi->AC PI3K PI3K Gi->PI3K Gq->PLC Platelet_Activation Platelet Activation & Aggregation cAMP->Platelet_Activation Inhibits Akt Akt PI3K->Akt Ca_Mobilization Intracellular Ca2+ ↑ Akt->Ca_Mobilization Potentiates Ca_ER ER Ca2+ Store IP3->Ca_ER Release DAG->Platelet_Activation Ca_ER->Ca_Mobilization Ca_Mobilization->Platelet_Activation HTS_Workflow Start Start: Fresh Platelet Concentrate Platelet_Prep Platelet Preparation (Dilution to 2x10^8/mL) Start->Platelet_Prep Dye_Loading Dye Loading (e.g., Fluo-4 AM) Platelet_Prep->Dye_Loading Platelet_Dispensing Dispense Dye-Loaded Platelets into Compound Plate Dye_Loading->Platelet_Dispensing Compound_Plating Compound Plating (Test compounds & Controls in 384-well plate) Compound_Plating->Platelet_Dispensing Incubation Incubation (Room Temperature) Platelet_Dispensing->Incubation ADP_Addition ADP Addition (Automated liquid handling) Incubation->ADP_Addition Fluorescence_Reading Fluorescence Reading (Kinetic measurement) ADP_Addition->Fluorescence_Reading Data_Analysis Data Analysis (IC50 determination, Z'-factor) Fluorescence_Reading->Data_Analysis End End: Hit Identification Data_Analysis->End

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Solubility Issues with trans-R-138727MP in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for trans-R-138727MP. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the aqueous solubility of this compound. Here, we provide in-depth, experience-driven guidance in a question-and-answer format to ensure your experiments are both successful and reproducible.

Section 1: Understanding the Molecule - Physicochemical Properties

Before addressing solubility issues, it's crucial to understand the inherent properties of this compound. These characteristics are the root cause of its challenging behavior in aqueous solutions.

Physicochemical Data Table
PropertyValueSource
Molecular Formula C₂₇H₂₈FNO₅S[1][2][3]
Molecular Weight ~497.6 g/mol [1][2][3]
XLogP3 1.4[1]
Known Solvents Soluble in DMSO, Ethanol[4]

Note: The XLogP3 value of 1.4 suggests moderate lipophilicity. While not extremely high, it indicates a preference for non-polar environments over aqueous media, which is a key factor in its low water solubility.

Section 2: Frequently Asked Questions (FAQs)

This section directly addresses the most common questions and hurdles faced when working with this compound.

Q1: My this compound precipitated when I diluted my DMSO stock solution into my aqueous cell culture media/buffer. Why did this happen and how can I prevent it?

A1: This is a classic issue for hydrophobic compounds. Here’s the breakdown of the cause and the solution:

  • The "Why" - The Polarity Mismatch: this compound is hydrophobic, meaning it repels water.[5] Dimethyl sulfoxide (DMSO) is a powerful organic solvent that can dissolve many non-polar compounds. When you add your DMSO stock to a large volume of aqueous buffer, you are creating a sudden and dramatic shift in the polarity of the solvent environment. The this compound molecules, now surrounded by water, will rapidly self-associate and precipitate out of the solution to minimize their contact with the unfavorable aqueous environment.

  • The "How-To" - Prevention Strategies:

    • Minimize the DMSO Concentration: The final concentration of DMSO in your working solution should be kept as low as possible, ideally below 0.5% and certainly not exceeding 1%, to avoid solvent-induced artifacts in your biological assays.[5]

    • Use an Intermediate Dilution Step: Instead of a direct large dilution, perform a serial dilution. For instance, dilute your DMSO stock 1:10 in your aqueous buffer, vortex thoroughly, and then perform the next dilution from this intermediate solution. This gradual change in solvent polarity can sometimes keep the compound in solution.

    • Rapid Mixing is Key: When adding the stock solution to the buffer, ensure vigorous and immediate mixing (e.g., vortexing or rapid pipetting).[6] This helps to disperse the compound molecules as quickly as possible, reducing the chance of them aggregating and precipitating.

    • Consider Co-solvents: For particularly challenging situations, the use of a co-solvent in your final buffer can be beneficial.[5][7] Small amounts of ethanol or PEG-400 can help to bridge the polarity gap between DMSO and water.[5] However, you must always run a vehicle control with the same co-solvent concentration to ensure it does not affect your experimental results.

Q2: What is the best way to prepare a stock solution of this compound?

A2: Proper stock solution preparation is the foundation of reproducible experiments. [8][9][10]

  • Recommended Solvent: Based on available data, high-purity, anhydrous DMSO is the recommended solvent for preparing a concentrated stock solution.[4]

  • Protocol for Preparing a 10 mM Stock Solution in DMSO:

    • Accurate Weighing: Use a calibrated analytical balance to weigh out the desired amount of this compound.[11] For example, to make 1 mL of a 10 mM stock, you would need 4.976 mg of the compound (Molarity = moles/L; moles = mass/MW).

    • Solvent Addition: Add the appropriate volume of anhydrous DMSO to the solid compound in a sterile, clear vial.

    • Dissolution: Vortex the solution vigorously. If needed, gentle warming (e.g., in a 37°C water bath) or brief sonication can aid in complete dissolution.[4] Visually inspect the solution against a light source to ensure there are no undissolved particles.

    • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[10] Store these aliquots at -20°C or -80°C, protected from light.

Q3: Can I dissolve this compound directly in aqueous buffers like PBS or Tris?

A3: It is highly unlikely that you will be able to dissolve this compound directly in a purely aqueous buffer at a workable concentration. The hydrophobic nature of the molecule will prevent it from readily dissolving in water-based solutions. Attempting to do so will likely result in a suspension of insoluble particles, not a true solution, which will lead to inaccurate and unreliable experimental results. A primary stock solution in an organic solvent like DMSO is necessary.

Q4: How does the pH of my aqueous buffer affect the solubility of this compound?

A4: The pH of your buffer can significantly impact the solubility of compounds that have ionizable functional groups. [12][13][14]

  • Structural Insight: this compound contains a carboxylic acid group (-COOH).[1] This group is a weak acid.

  • The pH Effect:

    • In acidic solutions (low pH): The carboxylic acid group will be protonated (-COOH), making the molecule neutral. This uncharged form is less polar and therefore less soluble in aqueous solutions.[15][16]

    • In basic solutions (high pH): The carboxylic acid group will be deprotonated (-COO⁻), giving the molecule a negative charge. This charged, or ionized, form is more polar and thus more soluble in water.[15]

  • Practical Implication: If you are observing precipitation, slightly increasing the pH of your buffer (e.g., from 7.4 to 8.0) may improve the solubility of this compound. However, you must ensure that this pH change does not negatively impact your biological system or the activity of the compound.

Section 3: Troubleshooting Guide

Use this table to diagnose and solve common solubility problems.

Observed Issue Potential Cause Recommended Solution(s)
Precipitation immediately upon dilution into buffer. High final concentration of the compound. Solvent polarity shock.Decrease the final working concentration. Serially dilute the stock solution. Ensure rapid mixing during dilution.
The solution is cloudy or has visible particles. Incomplete dissolution of the stock solution. Precipitation over time.Ensure the initial DMSO stock is fully dissolved (use sonication/gentle warming if necessary). Prepare fresh working solutions immediately before use.
Inconsistent results between experiments. Inaccurate stock solution concentration. Degradation of the compound.Use a calibrated balance and volumetric flasks for stock preparation.[11] Aliquot and store stock solutions properly to avoid freeze-thaw cycles.[10]
Precipitation after a short time at room/incubator temperature. The compound is supersaturated at the working concentration and temperature.Lower the final concentration. Consider using a formulation with co-solvents or solubilizing agents like cyclodextrins.[17][18]

Section 4: Experimental Protocols & Workflows

Protocol 1: Standard Dilution for Cell-Based Assays

This protocol is designed to minimize precipitation when preparing working solutions for in vitro experiments.

  • Prepare a 10 mM stock solution of this compound in 100% anhydrous DMSO.

  • Create an intermediate dilution series. For example, dilute the 10 mM stock 1:10 in DMSO to get a 1 mM solution, then 1:10 again to get a 100 µM solution.

  • Warm your final aqueous buffer/media to 37°C. This can slightly increase the solubility.

  • Calculate the volume needed from your highest concentration DMSO stock to achieve your final desired concentration, ensuring the final DMSO percentage is below 0.5%.

  • Add the stock solution dropwise to the pre-warmed, rapidly vortexing buffer/media. Do not add the buffer to the stock.

  • Use the final working solution immediately. Do not store diluted aqueous solutions.

Workflow for Troubleshooting Precipitation

This workflow provides a logical sequence of steps to address solubility issues.

Caption: A step-by-step decision tree for troubleshooting precipitation issues.

References

  • pH and Solubility - AP Chem. (n.d.). Fiveable.
  • 16.4: The Effects of pH on Solubility. (2019, January 3). Chemistry LibreTexts.
  • Stock Solutions 101: Everything You Need to Know. (2013, February 13). G-Biosciences.
  • How does pH affect solubility? (2025, March 11). askIITians.
  • Best Practices For Stock Solutions. (n.d.). FasterCapital.
  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.).
  • How does pH affect water solubility of organic acids (or acids in general)? (2012, February 27). Reddit.
  • 17.6 pH Effects on Solubility. (n.d.). Chad's Prep.
  • Prasugrel metabolite R-138727MP. (n.d.). PubChem.
  • Application Note: A Protocol for the Preparation of Stock Solutions of [Compound]. (n.d.). Benchchem.
  • Top Ten Tips for Making Stock Solutions. (2025, May 27). Bitesize Bio.
  • How to Make Accurate Stock Solutions. (2025, March 10). Bitesize Bio.
  • Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today.
  • Formulation strategies for poorly soluble drugs. (2025, July 10).
  • trans-R-138727. (n.d.). MedchemExpress.com.
  • Formulation Selection and in-vitro Screening for Oral Bioavailability Enhancement. (2017, October 20). Webinar.
  • Hi, can anyone tell me how to dissolve a hydrophobic compound..? (2017, March 14).
  • Formulation of poorly water-soluble drugs for oral administr
  • trans R-138727MP. (n.d.). Santa Cruz Biotechnology.
  • Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. (2017, September 20). PMC - NIH.
  • Prasugrel Metabolite Derivative (trans R-138727MP, Mixture of Diastereomers). (n.d.). Labmix24.
  • Technical Support Center: Enhancing Solubilization of Hydrophobic Compounds with 1-Ethoxyhexane. (n.d.). Benchchem.
  • This compound-hydrochloride-prasugrel-metabolite-derivativemixture-of-diastereomers. (n.d.). CymitQuimica.
  • Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions. (n.d.).
  • Solubility enhancement of hydrophobic compounds by cosolvents: Role of solute hydrophobicity on the solubilization effect. (2025, August 6).
  • cis R-138727MP-d3, (Prasugrel Metabolite Derivative)(Mixture of Diastereomers). (n.d.). LGC Standards.
  • Solubility of Buffers in Aqueous–Organic Effluents for Reversed-Phase Liquid Chromatography. (2025, August 6).

Sources

Technical Support Center: Optimizing trans-R-138727MP Concentration for In Vitro Studies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the novel P2Y12 receptor inhibitor, trans-R-138727MP. As Senior Application Scientists, we have compiled this comprehensive guide to address common challenges and questions encountered when optimizing the concentration of this compound for your in vitro experiments. This resource is designed to provide you with the expertise and practical insights needed to ensure the scientific integrity and success of your research.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the properties and handling of this compound to establish a solid foundation for your experimental design.

Q1: What is this compound and what is its mechanism of action?

A1: this compound is the trans isomer of R-138727, which is the pharmacologically active metabolite of the antiplatelet prodrug Prasugrel.[1] Its primary mechanism of action is the selective and irreversible inhibition of the P2Y12 receptor, a G protein-coupled receptor (GPCR) crucial for ADP-mediated platelet activation and aggregation.[2] The active metabolite forms a covalent bond with cysteine residues (Cys97 and Cys175) on the P2Y12 receptor, leading to permanent inactivation of the receptor for the lifespan of the platelet or until new receptors are synthesized in other cell types.[3]

Diagram: Mechanism of P2Y12 Receptor Inhibition

cluster_inhibition Inhibition Pathway cluster_activation Activation Pathway ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Binds G_protein Gi Protein Activation P2Y12->G_protein Activates R138727 This compound (Active Metabolite) R138727->P2Y12 Irreversible Covalent Bonding AC Adenylyl Cyclase Inhibition G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Platelet_Activation Platelet Activation & Aggregation cAMP->Platelet_Activation Leads to

Caption: Irreversible binding of this compound to the P2Y12 receptor.

Q2: What is a recommended starting concentration for my in vitro experiments?

A2: The optimal concentration of this compound is highly dependent on the cell type and the specific assay. For initial experiments, a broad concentration range should be tested.

  • For platelet aggregation assays: An IC50 (the concentration that inhibits 50% of the response) of less than 1 µM has been reported in washed human platelets.[2] Therefore, a starting range of 0.01 µM to 10 µM is a reasonable starting point for a dose-response curve.

  • For other cell-based assays (e.g., in P2Y12-expressing cell lines): It is advisable to start with a wider range, for example, from 10 nM to 100 µM, to determine the optimal concentration for your specific system.[4]

Q3: How should I prepare my stock solution of this compound?

A3: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Chloroform, and Methanol.[5][6] For cell-based assays, preparing a concentrated stock solution in DMSO is a common practice.

Key Considerations:

  • Final DMSO Concentration: The final concentration of DMSO in your cell culture medium should be kept low, ideally below 0.1%, as higher concentrations can have cytotoxic effects.[7][8]

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1]

Q4: Can I use this compound in cell lines other than platelets?

A4: Yes, this compound can be used in any cell line that endogenously or recombinantly expresses the P2Y12 receptor. The choice of cell line will depend on your research question.

Cell LineP2Y12 ExpressionCommon Applications
Platelets Endogenous (High)Aggregation assays, thrombosis models.[2]
BV-2 (Microglia) EndogenousNeuroinflammation studies, microglial activation.[9][10]
HEK293 RecombinantGPCR signaling studies (e.g., cAMP assays), inhibitor screening.[11][12]
CHO-K1 RecombinantHigh-throughput screening, receptor binding assays.[3]
Various Cancer Cells Variable EndogenousInvestigating roles in tumor growth and metastasis (e.g., breast cancer, glioma).[13][14]

Troubleshooting Guide

This section provides solutions to specific issues you may encounter during your experiments with this compound.

Issue 1: I am not observing any inhibitory effect at the expected concentrations.

Potential Cause Explanation Recommended Solution
Inadequate Incubation Time As an irreversible inhibitor, this compound's effect is time-dependent. Short incubation times may not be sufficient for covalent bond formation.Increase the incubation time. For initial experiments, test a time course (e.g., 1, 4, 12, and 24 hours) to determine the optimal duration for your assay.[15]
Compound Instability/Degradation The compound may be unstable in your specific cell culture medium or under your experimental conditions.Ensure proper storage of the stock solution. Prepare fresh working dilutions for each experiment. The stability of the active metabolite R-138727 is known to be a concern, and derivatization is sometimes used to ensure stability during sample processing.[16]
Low or Absent Target Expression The cell line you are using may not express the P2Y12 receptor, or the expression level may be too low to elicit a measurable response.Confirm P2Y12 receptor expression in your cell line using techniques like qPCR, Western blot, or flow cytometry. Consider using a cell line with confirmed high expression or a recombinant cell line.[17][18]
Interaction with Serum Proteins Components in fetal bovine serum (FBS) can bind to the compound, reducing its free concentration and apparent potency.Consider reducing the serum concentration during the treatment period or using a serum-free medium if your cells can tolerate it. Always include appropriate vehicle controls.[19]

Diagram: Troubleshooting Workflow for Lack of Inhibitory Effect

Start No Inhibitory Effect Observed Check_Time Increase Incubation Time? Start->Check_Time Check_Compound Compound Integrity? Check_Time->Check_Compound No Sol_Time Run Time-Course (1-24h) Check_Time->Sol_Time Yes Check_Target Confirm P2Y12 Expression? Check_Compound->Check_Target No Sol_Compound Use Fresh Aliquot, Prepare Fresh Dilutions Check_Compound->Sol_Compound Yes Check_Serum Serum Interaction? Check_Target->Check_Serum No Sol_Target Validate Expression (qPCR/Western/FACS) Check_Target->Sol_Target Yes Sol_Serum Reduce Serum or Use Serum-Free Media Check_Serum->Sol_Serum Yes End Re-evaluate Experiment Check_Serum->End No Sol_Time->End Sol_Compound->End Sol_Target->End Sol_Serum->End

Caption: A step-by-step guide to troubleshoot lack of compound efficacy.

Issue 2: I am observing significant cytotoxicity in my cell cultures.

Potential Cause Explanation Recommended Solution
High Compound Concentration The concentration of this compound may be in a toxic range for your specific cell line.Perform a dose-response curve for cytotoxicity using an assay like MTT or CellTiter-Glo to determine the concentration at which cell viability is significantly affected. Choose a working concentration well below the toxic threshold.
High Solvent (DMSO) Concentration The final concentration of DMSO in your culture medium may be causing cellular stress or death.Ensure the final DMSO concentration is below 0.1%. If higher stock concentrations are needed, perform serial dilutions to minimize the final solvent percentage.[7][8]
Off-Target Effects At high concentrations, small molecule inhibitors can interact with unintended targets, leading to toxicity.[20][21]Use the lowest effective concentration of this compound as determined by your dose-response experiments. Consider using a structurally unrelated P2Y12 inhibitor as a control to see if the toxic effect is specific to the compound's chemical class.

Issue 3: How can I confirm that the inhibition I'm seeing is truly irreversible?

A3: A washout experiment is the gold standard for demonstrating irreversible inhibitor binding in a cell-based assay. The principle is that after treatment and subsequent removal of the compound from the medium, an irreversible inhibitor will continue to show its effect, while a reversible inhibitor's effect will diminish as it dissociates from the target.[5][22]

Experimental Protocol: Cellular Washout Assay

  • Cell Plating: Seed your P2Y12-expressing cells in appropriate culture plates and allow them to adhere overnight.

  • Inhibitor Treatment: Treat the cells with this compound at a concentration that gives a significant, but not maximal, response (e.g., EC80) for a predetermined optimal incubation time. Include a vehicle control (DMSO) and, if possible, a known reversible P2Y12 antagonist as a control.

  • Washout Procedure:

    • Aspirate the medium containing the inhibitor.

    • Wash the cells gently with pre-warmed, serum-free medium or PBS three times to remove any unbound compound.[22]

    • Add fresh, pre-warmed complete medium to the cells.

  • Recovery Incubation: Incubate the cells for various time points post-washout (e.g., 0, 4, 12, 24 hours). The duration will depend on the turnover rate of the P2Y12 receptor in your cell line.

  • Assay Readout: At each time point, perform your functional assay (e.g., cAMP measurement, reporter gene activation) to assess the level of P2Y12 receptor inhibition.

  • Data Analysis: Plot the assay response over the recovery time. For an irreversible inhibitor like this compound, the inhibitory effect should be sustained over time, whereas the effect of a reversible inhibitor should decrease as the compound is washed away and dissociates from the receptor.[5]

References

  • BenchChem. (2025).
  • Li, W., et al. (2012). Prasugrel metabolites inhibit neutrophil functions. Journal of Pharmacology and Experimental Therapeutics, 341(2), 478-486.
  • Hasegawa, M., et al. (2005). Stereoselective inhibition of human platelet aggregation by R-138727, the active metabolite of CS-747 (prasugrel, LY640315), a novel P2Y12 receptor inhibitor. Thrombosis and Haemostasis, 94(3), 593-598.
  • BenchChem. (2025).
  • Wang, L., et al. (2019). P2Y12 receptor mediates microglial activation via RhoA/ROCK pathway in the trigeminal nucleus caudalis in a mouse model of chronic migraine.
  • Patel, Y. M., et al. (2014). Confirming Target Engagement for Reversible Inhibitors In Vivo by Kinetically Tuned Activity-Based Probes. Journal of the American Chemical Society, 136(28), 9986–9996.
  • MedchemExpress. (n.d.). trans-R-138727. MedchemExpress.com.
  • Cravatt, B. F., et al. (2008). Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. Future Medicinal Chemistry, 1(4), 645-661.
  • BenchChem. (2025).
  • Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials.
  • Singh, M., & Singh, N. (2017). Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells. Journal of Biotech Research, 8, 78-82.
  • Webster, C. M., et al. (2013). Microglial P2Y12 Deficiency/Inhibition Protects against Brain Ischemia. PLoS ONE, 8(8), e70927.
  • Gebremedhin, D., et al. (2020). Role and recent progress of P2Y12 receptor in cancer development.
  • Sestito, S., et al. (2018). P2Y12 Inhibition beyond Thrombosis: Effects on Inflammation. International Journal of Molecular Sciences, 19(11), 3357.
  • Johnson, D. S., et al. (2010). Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. Future medicinal chemistry, 2(6), 949–964.
  • University of Chicago Medicine. (2025). P2Y12 Inhibition Assay.
  • Eppendorf. (n.d.). Cell Culture FAQ: How does DMSO affect your cells? Eppendorf.
  • Zhang, Y., et al. (2019). Selective Inhibition of P2Y1 and P2Y12 Receptor Signal Pathways in Platelet Aggregation in Transgenic Cell Lines and Rats by Potassium 2‐(1‐Hydroxypentyl)‐Benzoate, Puerarin and Salvianolic Acid B. Basic & Clinical Pharmacology & Toxicology, 125(5), 416-426.
  • ResearchGate. (2016). Does anyone have a protocol for irreversible caspase inhibitor screening assay?
  • Hokari, M., et al. (2013). P2Y12 was knocked down in BV2 cells using siRNA, and were cocultured...
  • Gachet, C., et al. (2006). Disruption by Act-Met of oligomeric forms of P2Y12 expressed in HEK293 cells. Blood, 108(3), 912–919.
  • Liu, Q., et al. (2019). Cell-active, irreversible covalent inhibitors that selectively target the catalytic lysine of EGFR by using fluorosulfate-based SuFEx chemistry.
  • Kwiatkowski, N., et al. (2016). Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation. Cell Chemical Biology, 23(12), 1494-1505.
  • Ferreira, L. (2020, July 24). The role of the P2Y12 receptor in microglial function and its potential link to MTLE [Video]. YouTube.
  • Shimadzu Chemistry & Diagnostics. (n.d.).
  • Fox Chase Cancer Center. (2023).
  • Dawood, B. B., et al. (2018). P2Y12 receptor (P2Y12R) platelet surface expression and total...
  • Steen, J., et al. (2021). Clinical studies investigating anti-inflammatory effects of P2Y12 antagonists. ResearchSquare.
  • Bradshaw, J. M., et al. (2015). Prolonged and tunable residence time using reversible covalent kinase inhibitors.
  • Sheltzer, J. M., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials.
  • ResearchGate. (n.d.). Washout procedure completely removes drug from the media. A. Schematic of drug treatment experiment in (b).
  • Johnson, C. N., et al. (2021). A practical guide for the assay-dependent characterisation of irreversible inhibitors. RSC Medicinal Chemistry, 12(11), 1845-1859.
  • ResearchGate. (n.d.). Cytotoxicity of inhibitors and washout assay. Cell viability was....
  • Eyo, U. B., et al. (2022).
  • The Institute of Cancer Research. (2020).
  • Sugidachi, A., et al. (2000). Interaction of the active metabolite of prasugrel, R-138727, with cysteine 97 and cysteine 175 of the human P2Y12 receptor. Journal of Biological Chemistry, 275(49), 38041-38045.
  • American College of Cardiology. (2022).
  • Technology Networks. (2023). Cancer Drug Selectively Kills Tumor Cells in Preclinical Study.
  • Drug Hunter. (2025).
  • Johnson, D. S., et al. (2010). Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. Future medicinal chemistry, 2(6), 949–964.
  • MedChemExpress. (n.d.).
  • American College of Cardiology. (2019). Platelet Function and Genetic Testing to Guide P2Y12 Receptor Inhibitors in PCI.
  • Michigan Medicine. (n.d.).
  • Farid, N. A., et al. (2007). Determination of the active and inactive metabolites of prasugrel in human plasma by liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 21(11), 1699-1709.
  • National Center for Biotechnology Inform

Sources

Technical Support Center: Troubleshooting Inconsistent Results in trans-R-138727MP Platelet Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with trans-R-138727MP. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenges and inconsistent results encountered during in-vitro platelet assays involving this potent P2Y12 inhibitor. Our goal is to equip you with the knowledge to ensure the accuracy, reproducibility, and reliability of your experimental data.

Platelet function testing is notoriously sensitive to a multitude of pre-analytical variables.[1][2][3][4] Inconsistent results can arise from subtle deviations in protocol, leading to misinterpretation of data and potentially impacting research and development milestones.[1] This guide is structured to help you navigate these complexities by not just providing solutions, but by explaining the underlying scientific principles.

Troubleshooting Guide: A Causal Approach

This section addresses specific issues you may encounter during your platelet assays with this compound. Each problem is followed by a discussion of potential causes and a step-by-step guide to resolution.

Issue 1: Higher-Than-Expected Platelet Aggregation (Apparent Low Inhibition by this compound)

You've treated your platelet-rich plasma (PRP) or whole blood with this compound, but upon inducing aggregation with ADP, you observe a stronger aggregation response than anticipated, suggesting reduced efficacy of the inhibitor.

Potential Causes & Solutions:

  • Suboptimal Inhibitor Incubation Time or Temperature:

    • The "Why": this compound is an irreversible antagonist of the P2Y12 receptor.[5] Sufficient time is required for the active metabolite to bind covalently to the receptor and exert its inhibitory effect. The binding kinetics can be influenced by temperature.

    • Troubleshooting Steps:

      • Verify Incubation Time: Ensure you are incubating the platelets with this compound for the duration specified in your validated protocol. If you are developing a new assay, you may need to perform a time-course experiment to determine the optimal incubation period.

      • Control Incubation Temperature: Platelet assays should be conducted at 37°C to mimic physiological conditions.[6] Ensure your incubator, water bath, or aggregometer heating block is calibrated and maintaining the correct temperature.

  • Reagent Degradation:

    • The "Why": The stability of this compound in solution can be a critical factor. The thiol group in its structure can be susceptible to oxidation, leading to a loss of activity.[7] Similarly, the ADP agonist can degrade, leading to a weaker stimulus and potentially masking the true level of inhibition.

    • Troubleshooting Steps:

      • Freshly Prepare Reagents: Prepare this compound and ADP solutions fresh for each experiment from powdered stock. If using frozen stocks, avoid repeated freeze-thaw cycles.

      • Proper Storage: Store stock solutions as recommended by the manufacturer, typically at -20°C or -80°C in small aliquots.

      • Quality Control of ADP: Test the activity of your ADP solution on a control (untreated) platelet sample to ensure it induces a robust and expected aggregation response.

  • Pre-analytical Variables Leading to Platelet Activation:

    • The "Why": If platelets are activated during sample collection or processing before the addition of this compound, their response to ADP may be altered, and they may be less sensitive to inhibition.[3][8]

    • Troubleshooting Steps:

      • Phlebotomy Technique: Use a large gauge needle (e.g., 21-gauge or larger) for venipuncture to minimize shear stress on platelets.[9] The first few milliliters of blood should be discarded to avoid contamination with tissue factor from the puncture site.[10]

      • Anticoagulant Choice and Mixing: Use 3.2% sodium citrate as the anticoagulant.[11] Ensure the blood collection tube is filled to the correct volume to maintain the 9:1 blood-to-anticoagulant ratio.[12] Gently invert the tube 3-5 times to mix; vigorous shaking can cause platelet activation.[13]

      • Sample Transport and Storage: Transport and store blood samples at room temperature.[14] Avoid refrigeration or exposure to cold, as this can activate platelets.[10] Assays should ideally be performed within 2-4 hours of blood collection.[15]

Issue 2: Excessive Variability Between Replicates or Experiments

You are observing significant differences in platelet aggregation results for the same experimental conditions across different runs or even within the same experiment.

Potential Causes & Solutions:

  • Inconsistent Sample Handling:

    • The "Why": As highlighted previously, platelets are highly sensitive to their environment.[1][16] Minor variations in handling can lead to significant differences in results.[3]

    • Troubleshooting Steps:

      • Standardize Everything: Adhere strictly to a standardized protocol for every step, from blood collection to data analysis.[3] This includes consistent timing for each step, centrifugation speeds and times for PRP preparation, and incubation periods.[17]

      • Dedicated and Trained Personnel: Whenever possible, have the same experienced individual perform the assays to minimize operator-dependent variability.[18]

  • Instrument Performance:

    • The "Why": The performance of your aggregometer or platelet function analyzer is critical for obtaining consistent results.

    • Troubleshooting Steps:

      • Regular Calibration and Maintenance: Follow the manufacturer's guidelines for daily, weekly, and annual calibration and maintenance.

      • Quality Control Checks: Run quality control samples with known aggregation responses to verify instrument performance before each experiment. For instruments like the VerifyNow, this may involve running electronic quality control (EQC) or wet quality control (WQC) materials.[13]

  • Biological Variability:

    • The "Why": There is inherent biological variability in platelet function between individuals due to genetic and acquired factors.[16]

    • Troubleshooting Steps:

      • Consistent Donor Pool: If using donor blood, try to source it from a consistent pool of healthy volunteers who are medication-free (especially NSAIDs like aspirin) for at least two weeks prior to donation.[14][19]

      • Normalization: When comparing results across different donors or experiments, consider normalizing the data. For example, express the inhibited aggregation as a percentage of the maximal aggregation of the untreated control for that specific donor on that day.

Issue 3: No Platelet Aggregation in Both Control and Treated Samples

Neither your control (untreated) nor your this compound-treated samples show any aggregation in response to ADP.

Potential Causes & Solutions:

  • Inactive Agonist:

    • The "Why": The most common cause for a complete lack of aggregation is an inactive agonist (ADP).

    • Troubleshooting Steps:

      • Prepare Fresh ADP: As mentioned before, prepare a fresh solution of ADP and re-run the experiment.

      • Verify Agonist Concentration: Double-check the calculations for your ADP dilution to ensure it is at the correct final concentration to induce aggregation.

  • Inherited Platelet Disorders in Donor Blood:

    • The "Why": The blood donor may have an undiagnosed inherited platelet function disorder, such as Glanzmann's thrombasthenia or a P2Y12 receptor defect, which would result in a lack of aggregation to ADP.[15][20]

    • Troubleshooting Steps:

      • Test with Other Agonists: To investigate this possibility, try inducing aggregation with other agonists that act through different pathways, such as collagen, thrombin, or arachidonic acid.[20] If aggregation occurs with these agonists, it points to a specific defect in the ADP signaling pathway.

      • Screen Donors: If you are using a regular donor pool, it is advisable to have a baseline screening of their platelet function with a panel of agonists.

  • Incorrect Sample Preparation:

    • The "Why": Severe deviations in sample preparation can render platelets unresponsive.

    • Troubleshooting Steps:

      • Check PRP Preparation: If preparing platelet-rich plasma, ensure that the centrifugation speed and time were not excessive, which could pellet the platelets. Conversely, insufficient centrifugation may result in a low platelet count in the PRP.

      • Verify Anticoagulant: Confirm that the correct anticoagulant (3.2% sodium citrate) was used. Other anticoagulants like EDTA are not suitable for platelet aggregation studies as they chelate calcium, which is essential for aggregation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A: this compound is the active metabolite of the prodrug prasugrel.[21][22] It is a thienopyridine that acts as an irreversible antagonist of the P2Y12 receptor on the platelet surface.[5] The P2Y12 receptor is a key receptor for adenosine diphosphate (ADP). By blocking this receptor, this compound prevents ADP-induced platelet activation and subsequent aggregation.[23]

Q2: Why is it critical to handle blood samples for platelet assays so carefully?

A: Platelets are highly sensitive cells that exist in a resting, non-adherent state in circulation.[8] They can be easily activated by mechanical forces (shear stress), contact with foreign surfaces, and low temperatures.[3][10] Once activated, they undergo a shape change, release their granular contents, and become pro-aggregatory. This ex-vivo activation can lead to artifactually altered results in your assay, making it difficult to assess the true effect of your compound of interest.[1]

Q3: Can I use whole blood for my this compound assays, or do I need to prepare platelet-rich plasma (PRP)?

A: Both whole blood and PRP can be used, depending on the assay platform.

  • Light Transmission Aggregometry (LTA): This "gold standard" method typically requires PRP.[18][20]

  • Impedance Aggregometry and Point-of-Care Devices (e.g., VerifyNow): These platforms are designed for use with whole blood.[24][25] The choice depends on your research question and available instrumentation. Whole blood assays are considered more physiological as they include the influence of red and white blood cells on platelet function.[25]

Q4: What are some common interfering substances I should be aware of?

A: Numerous medications and even some foods can interfere with platelet function.[14] It is crucial that blood donors are free from these substances for at least 1-2 weeks. Common examples include:

  • Aspirin and other NSAIDs: These inhibit the cyclooxygenase-1 (COX-1) enzyme, blocking thromboxane A2 production.[5]

  • Other P2Y12 inhibitors: Such as clopidogrel or ticagrelor.

  • Glycoprotein IIb/IIIa inhibitors: (e.g., abciximab, eptifibatide) directly block the final common pathway of platelet aggregation.[26]

  • Certain foods and supplements: Including garlic, ginger, ginkgo biloba, and fish oil have been reported to have antiplatelet effects.[27]

Experimental Protocols & Data Presentation

Protocol 1: Preparation of Platelet-Rich Plasma (PRP)
  • Blood Collection: Draw whole blood into a 3.2% sodium citrate vacutainer tube using a 21-gauge needle or larger. Discard the first 2-3 mL. Gently invert the tube 3-5 times.

  • Resting Period: Let the blood sample rest at room temperature for 30 minutes to 1 hour. Do not exceed 2 hours before processing.

  • First Centrifugation: Centrifuge the whole blood at 200 x g for 15-20 minutes at room temperature with the brake off.[10]

  • PRP Collection: Carefully aspirate the upper, straw-colored layer (PRP) using a plastic pipette, being careful not to disturb the buffy coat (the layer of white blood cells and platelets). Transfer the PRP to a new plastic tube.

  • Platelet Count: Determine the platelet count in the PRP and adjust with platelet-poor plasma (PPP) if necessary to standardize the count (typically 200-300 x 10^9/L).

  • Resting PRP: Allow the PRP to rest for at least 30 minutes at room temperature before starting the assay.

Protocol 2: Light Transmission Aggregometry (LTA) Assay
  • Instrument Setup: Turn on the aggregometer and allow it to warm up to 37°C.

  • Baseline Calibration: Pipette platelet-poor plasma (PPP) into a cuvette to set the 100% aggregation baseline. Pipette PRP into another cuvette to set the 0% aggregation baseline.

  • Sample Preparation: Pipette your standardized PRP into a new cuvette with a magnetic stir bar. Place it in the incubation well.

  • Inhibitor Incubation: Add your desired concentration of this compound or vehicle control to the PRP. Incubate for the predetermined time (e.g., 15-30 minutes) at 37°C.

  • Aggregation Measurement: Move the cuvette to the assay well. Start recording the baseline for 1-2 minutes.

  • Add Agonist: Add ADP to the cuvette to achieve the desired final concentration (e.g., 5-20 µM).

  • Record Aggregation: Continue recording the change in light transmission for 5-10 minutes until the aggregation curve plateaus.

Table 1: Example Data Presentation for LTA Results
Treatment GroupAgonist (ADP, 20 µM)Max. Aggregation (%)Slope
Vehicle Control+85.275.1
This compound (1 µM)+12.510.3
This compound (10 µM)+5.84.2

Visualizations

Diagram 1: P2Y12 Signaling Pathway and Inhibition by this compound

P2Y12_Pathway cluster_platelet Platelet Membrane P2Y12 P2Y12 Receptor AC Adenylyl Cyclase P2Y12->AC Inhibits (Gi) GPIIbIIIa_inactive Inactive GPIIb/IIIa P2Y12->GPIIbIIIa_inactive Promotes activation of cAMP cAMP AC->cAMP Converts ATP to ATP ATP pVASP p-VASP cAMP->pVASP Activates PKA, leading to VASP VASP pVASP->GPIIbIIIa_inactive Inhibits activation of GPIIbIIIa_active Active GPIIb/IIIa GPIIbIIIa_inactive->GPIIbIIIa_active Activation Aggregation Platelet Aggregation GPIIbIIIa_active->Aggregation Mediates ADP ADP ADP->P2Y12 Binds to R138727MP This compound R138727MP->P2Y12 Irreversibly Blocks

Caption: P2Y12 signaling cascade and the inhibitory action of this compound.

Diagram 2: Troubleshooting Workflow for Inconsistent Platelet Assay Results

Troubleshooting_Workflow cluster_preanalytical Pre-Analytical Checks cluster_analytical Analytical Checks cluster_postanalytical Data & Biological Checks start Inconsistent Results Observed sample_collection Review Phlebotomy Technique & Anticoagulant start->sample_collection sample_handling Verify Sample Transport & Storage Conditions sample_collection->sample_handling sample_age Check Time from Draw to Assay sample_handling->sample_age reagents Check Reagent Prep (Freshness, Concentration) sample_age->reagents instrument Run Instrument QC & Check Calibration reagents->instrument protocol Audit Assay Protocol (Incubation, Temps) instrument->protocol data_analysis Review Data Analysis Parameters protocol->data_analysis donor_variability Consider Donor-Specific Factors / Biological Variability data_analysis->donor_variability resolution Problem Resolved donor_variability->resolution

Caption: A systematic workflow for troubleshooting inconsistent platelet assay results.

References

  • Standardizing Platelet Function Testing to Reduce Lab Variability - Bio/Data Corporation. (2025).
  • Variability in clinical laboratory practice in testing for disorders of platelet function: results of two surveys of the North American Specialized Coagulation Laboratory Association. (2005). Thrombosis and Haemostasis.
  • Variability of platelet indices and function: acquired and genetic factors. (n.d.). PubMed.
  • Platelet function testing: from routine to specialist testing. (n.d.). Frontiers Publishing Partnerships.
  • Technical Considerations for Platelet Aggregation and Related Problems. (n.d.). PubMed.
  • Platelet Function Tests: Preanalytical Variables, Clinical Utility, Advantages, and Disadvantages. (n.d.). PubMed.
  • Effective Platelet Aggregation Testing Starts with Preparation. (2025). Bio/Data Corporation.
  • Impact of sample volume and handling time during analysis on the in vitro quality measurements of platelet concentrates held in syringes. (n.d.). PubMed.
  • Platelet function testing. (n.d.).
  • Do blood collection methods influence whole-blood platelet function analysis?. (n.d.). PubMed.
  • VerifyNow Aspirin Platelet Reactivity Test - INSTRUCTIONS FOR USE. (n.d.).
  • Pre-analytical Variables In Routine Coagulation Testing: Setting the Stage for Accurate Results. (n.d.).
  • Prasugrel Intermediate Metabolite Modulates Platelet Inhibition by Negatively Interfering With an Active Metabolite: An Ex Vivo,. (2025).
  • Platelet Function Tests: Preanalytical Variables, Clinical Utility, Advantages, and Disadvantages. (2025). ResearchGate.
  • Impact of Test Conditions on ADP-Induced Platelet Function Results With the Multiplate Assay: Is Further Standardization Required?. (2017). PubMed.
  • Analysis of prasugrel by chromatography - Review. (2016).
  • Prasugrel. (n.d.). accessdata.fda.gov.
  • Pre-Analytical Variables. (2022). Practical-Haemostasis.com.
  • Preanalytical Variables in Coagulation Testing: Setting the Stage for Accurate Results. (2019).
  • Platelet Function Testing: Light Transmission Aggregometry. (2022). Practical-Haemostasis.com.
  • Test Code LAB3723 VerifyNow P2Y12 Assay. (n.d.). Seattle Children's Hospital.
  • Platelet Aggregation: Reference Range, Interpretation, Collection and Panels. (2025).
  • Not all light transmission aggregation assays are created equal: qualitative differences between light transmission and 96-well plate aggregometry. (n.d.). NIH.
  • Platelet Function: Light Transmission Aggregometry (LTA) – ECAT. (2022). Clotpedia.
  • User Manual. (n.d.).
  • VerifyNow P2Y12 and VerifyNow PRU Test. (2022). Practical-Haemostasis.com.
  • Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols. (n.d.). NCBI.
  • Light Transmission Aggregometry. (2014). The Hematologist | American Society of Hematology - ASH Publications.
  • Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications. (n.d.). MDPI.
  • Platelet aggregation test. (2023). UCSF Health.
  • P2Y 12 inhibitors: differences in properties and mechanisms of action and potential consequences for clinical use. (n.d.). Oxford Academic.
  • Antiplatelet Medications. (2022). StatPearls - NCBI Bookshelf - NIH.

Sources

how to prevent off-target effects of trans-R-138727MP in cell culture

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Off-Target Effects in Cell Culture

Welcome to the technical support center for trans-R-138727MP. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the use of this compound in cell culture, with a focus on preventing off-target effects.

A Note on Compound Identity:

Initial searches for "this compound" suggest a potential ambiguity in the compound's identity. The name closely resembles Tamapin , a peptide toxin also known as R-138727, which is a potent and selective blocker of small-conductance calcium-activated potassium (SK) channels, particularly the SK2 subtype[1][2]. Another possibility is that it refers to a trans-isomer of R-138727, the active metabolite of the antiplatelet drug Prasugrel, which inhibits the P2Y12 receptor[3]. Given the common concern of off-target effects with selective ion channel blockers in research, this guide will focus on Tamapin (R-138727) as the likely compound of interest. The principles and methods described herein are broadly applicable to mitigating off-target effects of other potent and selective small molecule inhibitors.

Understanding Tamapin and SK Channels

Tamapin is a 31-amino acid peptide isolated from the venom of the Indian red scorpion, Hottentotta tamulus[2]. It is a powerful tool for studying the physiological roles of SK channels due to its high affinity and selectivity. SK channels are activated by intracellular calcium and are crucial for regulating neuronal excitability and afterhyperpolarization[4][5]. There are three main subtypes of SK channels: SK1, SK2, and SK3.

Tamapin blocks the pore of the SK channel, preventing potassium ion conductance[1]. Its selectivity is key to its utility, but also the source of potential off-target effects.

Selectivity Profile of Tamapin
SK Channel SubtypeIC₅₀
SK2 (KCa2.2) 24 pM
SK3 (KCa2.3)1.7 nM
SK1 (KCa2.1)42 nM

As the table illustrates, Tamapin is exceptionally potent against the SK2 channel. However, at higher concentrations, it can also inhibit SK3 and SK1 channels, leading to potential off-target effects[4][6].

Troubleshooting Guide & FAQs

This section addresses common issues encountered when using Tamapin (this compound) in cell culture and provides actionable troubleshooting steps.

Question 1: I'm observing a phenotype that is inconsistent with SK2 channel inhibition. Could this be an off-target effect?

Answer: Yes, it is possible. While Tamapin is highly selective for SK2, at concentrations significantly above its IC₅₀ for SK2, it can inhibit SK1 and SK3 channels. The wide distribution of SK channels in different tissues means that inhibiting other subtypes could lead to unexpected phenotypes[7].

Troubleshooting Steps:

  • Confirm On-Target Engagement with a Dose-Response Experiment: The first step is to confirm that you are using a concentration of Tamapin that is appropriate for selectively inhibiting SK2 without engaging SK1 or SK3.

    • Detailed Methodology:

      • Cell Seeding: Plate your cells at an appropriate density in a multi-well plate and allow them to adhere overnight.

      • Compound Preparation: Prepare a serial dilution of Tamapin. A good starting range would be from 1 pM to 1 µM to cover the IC₅₀ values for all three SK channel subtypes.

      • Treatment: Treat the cells with the different concentrations of Tamapin for a duration relevant to your experimental endpoint.

      • Endpoint Measurement: Measure a downstream functional endpoint that is known to be regulated by SK2 channels in your cell type (e.g., changes in membrane potential, firing frequency, or a specific signaling pathway).

      • Data Analysis: Plot the response against the log of the Tamapin concentration to generate a dose-response curve and determine the EC₅₀ in your cellular system.

    • Interpretation: If the observed EC₅₀ in your assay is close to the reported IC₅₀ for SK2 (24 pM), it suggests your phenotype is likely due to on-target SK2 inhibition. If the EC₅₀ is in the nanomolar range, you may be observing off-target effects from SK1 or SK3 inhibition.

  • Orthogonal Validation with Genetic Knockdown: To confirm that the observed phenotype is indeed due to the inhibition of the intended target, use a genetic approach to reduce the expression of the SK2 channel.

    • Detailed Methodology:

      • Reagent Design: Design and validate siRNA or shRNA constructs that specifically target the gene encoding the SK2 channel (KCNN2).

      • Transfection/Transduction: Introduce the siRNA/shRNA into your cells. Include a non-targeting control.

      • Target Knockdown Confirmation: After 48-72 hours, confirm the knockdown of SK2 mRNA or protein levels using qPCR or Western blotting.

      • Phenotypic Analysis: Perform your primary assay on the SK2-knockdown cells and compare the results to the non-targeting control.

    • Interpretation: If the phenotype observed with SK2 knockdown is similar to the phenotype observed with Tamapin treatment, it strongly suggests that the effect of Tamapin is on-target.

Question 2: How can I be sure my observed effect isn't due to general cellular toxicity?

Answer: It is crucial to distinguish between a specific pharmacological effect and a non-specific toxic effect, especially at higher compound concentrations.

Troubleshooting Steps:

  • Perform a Cell Viability Assay: Run a cell viability assay in parallel with your primary experiment.

    • Detailed Methodology:

      • Cell Treatment: Treat your cells with the same concentrations of Tamapin used in your primary assay.

      • Assay Performance: Use a standard cell viability assay such as MTT, MTS, or a live/dead stain.

      • Data Analysis: Plot cell viability against the Tamapin concentration.

    • Interpretation: The concentration of Tamapin that causes a significant decrease in cell viability should be much higher than the concentration that produces your desired pharmacological effect. If these two concentrations overlap, your observed phenotype may be due to toxicity.

  • Use a Structurally Unrelated SK2 Inhibitor: If available, use another selective SK2 inhibitor with a different chemical structure.

Question 3: My cells do not express SK2 channels, but I still see an effect with Tamapin. What could be happening?

Answer: This strongly suggests an off-target effect or a non-specific interaction.

Troubleshooting Steps:

  • Confirm SK Channel Expression Profile: First, confirm the expression levels of all three SK channel subtypes (SK1, SK2, and SK3) in your cell line using qPCR or Western blotting.

  • Consider Other Ion Channels: While Tamapin is reported to be highly selective against other ion channels like intermediate-conductance (IK) and large-conductance (BK) potassium channels, at very high concentrations, interactions cannot be entirely ruled out[1].

  • Perform a "Rescue" Experiment: If your phenotype is due to the inhibition of a specific channel, activating that channel through another mechanism should "rescue" or reverse the phenotype.

    • Detailed Methodology:

      • Co-treatment: Treat your cells with Tamapin to induce the phenotype.

      • Activator Application: In a separate group, co-treat the cells with Tamapin and a known activator of the suspected off-target channel (e.g., a specific SK1 or SK3 activator, if available).

      • Phenotypic Analysis: Measure your experimental endpoint.

    • Interpretation: If the activator of the suspected off-target reverses the effect of Tamapin, it provides strong evidence for that off-target interaction.

Experimental Workflow Diagrams

Workflow for Validating On-Target Effects

G cluster_0 Initial Observation cluster_1 On-Target Validation cluster_2 Toxicity Assessment cluster_3 Conclusion observe_phenotype Observe Phenotype with Tamapin (this compound) dose_response Dose-Response Curve (EC₅₀ determination) observe_phenotype->dose_response viability_assay Cell Viability Assay (MTT/MTS) observe_phenotype->viability_assay genetic_knockdown Genetic Knockdown (siRNA/shRNA of SK2) dose_response->genetic_knockdown compare_phenotypes Compare Phenotypes genetic_knockdown->compare_phenotypes on_target On-Target Effect compare_phenotypes->on_target Phenotypes Match & No Toxicity off_target Off-Target/Toxic Effect compare_phenotypes->off_target Phenotypes Differ or Toxicity Observed viability_assay->compare_phenotypes

Caption: Workflow for validating on-target effects of Tamapin.

Troubleshooting Decision Tree for Off-Target Effects

Caption: Decision tree for troubleshooting off-target effects.

References

  • Tamapin - Grokipedia. (2026). Grokipedia.
  • Tamapin - Wikipedia. (n.d.). Wikipedia. Available at: [Link]

  • Pedarzani, P., et al. (2002). Tamapin, a venom peptide from the Indian red scorpion (Mesobuthus tamulus) that targets small conductance Ca2+-activated K+ channels and afterhyperpolarization currents in central neurons. Journal of Biological Chemistry, 277(48), 46101-9. Available at: [Link]

  • Tamapin, a venom peptide from the Indian red scorpion (mesobuthus tamulus) that targets small conductance Ca2+-activated K+ channels and afterhyperpolarization currents in central neurons - Sheffield Hallam University Research Archive. (2021). Sheffield Hallam University. Available at: [Link]

  • Tamapin, a Venom Peptide from the Indian Red Scorpion (Mesobuthus tamulus) That Targets Small Conductance Ca2+-activated K+ Channels and Afterhyperpolarization Currents in Central Neurons - ResearchGate. (2002). ResearchGate. Available at: [Link]

  • Lamy, E. (2015). Are SK Channels a Logical Target for Treating Ventricular Arrhythmias? First, do no harm… Journal of Atrial Fibrillation, 8(2), 1256. Available at: [Link]

Sources

Technical Support Center: Addressing Variability in Platelet Response to trans-R-138727MP

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for trans-R-138727MP. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of this compound in platelet function studies. Our goal is to equip you with the knowledge to anticipate, address, and interpret variability in platelet response to this potent P2Y12 inhibitor.

Introduction to this compound

This compound is the active metabolite of the prodrug prasugrel, a third-generation thienopyridine antiplatelet agent.[1][2] Unlike its parent compound, this compound does not require metabolic activation to exert its effects, making it an ideal tool for in vitro studies of P2Y12 receptor inhibition. It acts as an irreversible antagonist of the P2Y12 receptor on platelets, thereby inhibiting ADP-induced platelet activation and aggregation.[2][3]

Prasugrel is known for its rapid, consistent, and potent platelet inhibition compared to clopidogrel.[1][4] This consistency is partly due to a more efficient metabolic activation process that is less influenced by common genetic polymorphisms in cytochrome P450 (CYP) enzymes, particularly CYP2C19, which significantly affect clopidogrel's efficacy.[5][6][7][8][9] However, researchers may still encounter variability in platelet response to this compound in their experiments. This guide will explore the potential sources of this variability and provide systematic approaches to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Foundational Knowledge

Q1: What is the mechanism of action of this compound?

A1: this compound is an irreversible antagonist of the P2Y12 receptor, a key receptor for adenosine diphosphate (ADP) on the platelet surface. By binding to the P2Y12 receptor, it prevents ADP from initiating the downstream signaling cascade that leads to a conformational change in the glycoprotein IIb/IIIa receptor.[3][10] This, in turn, inhibits platelet aggregation and the formation of a stable thrombus.[3] Studies have suggested that this compound interacts with cysteine residues Cys97 and Cys175 on the P2Y12 receptor.[11]

cluster_platelet Platelet Membrane ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Binds to GPIIb_IIIa_inactive Inactive GPIIb/IIIa Receptor P2Y12->GPIIb_IIIa_inactive Activates trans_R This compound trans_R->P2Y12 Irreversibly Blocks GPIIb_IIIa_active Active GPIIb/IIIa Receptor GPIIb_IIIa_inactive->GPIIb_IIIa_active Conformational Change Aggregation Platelet Aggregation GPIIb_IIIa_active->Aggregation Mediates

Caption: P2Y12 Inhibition Pathway.

Q2: Why use the active metabolite, this compound, instead of the parent drug, prasugrel, in my in vitro assays?

A2: Prasugrel is a prodrug that requires a two-step metabolic conversion in the liver to become active.[3][12] This activation process, primarily mediated by CYP3A4 and CYP2B6, cannot be replicated in standard in vitro platelet assays.[12] Therefore, using the active metabolite, this compound, is essential to directly study the effects of the drug on platelet function in an in vitro setting. This eliminates the confounding factor of metabolic activation and allows for a more direct assessment of P2Y12 receptor inhibition.

Section 2: Troubleshooting Inconsistent Experimental Results

Q3: I am observing lower-than-expected inhibition of platelet aggregation with this compound in my assay. What are the potential causes?

A3: This is a common issue that can stem from several factors related to the compound itself, the experimental setup, or the biological variability of the platelets. Here is a systematic troubleshooting approach:

1. Compound Integrity and Preparation:

  • Solubility: this compound may have limited solubility in aqueous solutions. Ensure you are using the recommended solvent (e.g., DMSO) to prepare a stock solution and that it is fully dissolved before further dilution.[2] Precipitation of the compound will lead to a lower effective concentration.

  • Storage and Stability: Verify the storage conditions and expiration date of your compound. Repeated freeze-thaw cycles of the stock solution should be avoided. Consider preparing single-use aliquots.

  • Final Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in your assay is consistent across all conditions and is at a level that does not independently affect platelet function (typically ≤ 0.5%).

2. Assay Conditions:

  • Agonist Concentration: The concentration of the platelet agonist (e.g., ADP) used is critical. If the ADP concentration is too high, it may overcome the inhibitory effect of this compound. It is recommended to use an ADP concentration that induces a submaximal response (EC50 to EC80) to provide an adequate window for observing inhibition.

  • Incubation Time: As an irreversible inhibitor, this compound requires sufficient time to bind to the P2Y12 receptor. Ensure you are pre-incubating the platelets with the compound for an adequate duration before adding the agonist, as specified in established protocols.

  • Platelet Count: The number of platelets can influence the outcome of aggregation assays.[13] Standardize the platelet count in your platelet-rich plasma (PRP) or washed platelet preparations.

3. Biological Variability:

  • Donor-to-Donor Variation: Platelet reactivity can vary significantly between individuals due to genetic factors, underlying health conditions, and medications.[14][15] It is advisable to test platelets from multiple healthy, medication-free donors to confirm your findings.

  • Platelet "Health": The method of blood collection and platelet preparation can impact platelet function.[16] Avoid excessive mechanical stress during centrifugation and handling. Ensure that donors have not consumed medications known to affect platelet function (e.g., aspirin, NSAIDs) for at least two weeks prior to donation.[17][18][19]

Start Low Inhibition Observed Compound Check Compound Integrity (Solubility, Storage) Start->Compound Assay Review Assay Parameters (Agonist Conc., Incubation) Start->Assay Platelets Assess Biological Factors (Donor, Preparation) Start->Platelets Resolved Issue Resolved Compound->Resolved Assay->Resolved Platelets->Resolved cluster_prep Preparation cluster_assay LTA Assay Blood Collect Blood (3.2% Citrate) Centrifuge1 Centrifuge (150g, 20min) Blood->Centrifuge1 PRP Aspirate PRP Centrifuge1->PRP PPP Prepare PPP (High-Speed Spin) Centrifuge1->PPP Setup Setup Aggregometer (37°C) Blank Blank with PPP Setup->Blank Sample Add PRP to Cuvette Blank->Sample Incubate Add Inhibitor/Vehicle Incubate Sample->Incubate Agonist Add ADP Agonist Incubate->Agonist Record Record Aggregation Agonist->Record

Sources

Navigating the Stereochemical Maze: A Technical Guide to the Synthesis of trans-R-138727MP

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the stereoselective synthesis of trans-R-138727MP. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that researchers may encounter during the synthesis of this complex molecule. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to help you navigate the intricate challenges of stereocontrol in this specific synthesis.

Understanding the Molecule: this compound

This compound is a derivative of the active metabolite of Prasugrel, a potent antiplatelet agent.[1][2] Its structure presents significant stereochemical hurdles, primarily centered around a polysubstituted piperidine ring. The key challenges lie in achieving the desired trans configuration of the substituents on the piperidine ring and controlling the absolute stereochemistry at the chiral centers, particularly the R-configuration at the benzylic position.

The molecular formula for this compound is C₂₇H₂₈FNO₅S.[3]

Core Synthetic Challenges

The synthesis of this compound is not widely detailed in public literature, indicating its complexity and proprietary nature. However, based on the synthesis of its parent compound, Prasugrel, and general principles of piperidine synthesis, we can anticipate the key challenges.[4][5] The synthesis likely proceeds through a tetrahydropyridine intermediate, which is then reduced to the desired piperidine.

Diagram of the Core Challenge: Diastereoselective Reduction

Tetrahydropyridine\nPrecursor Tetrahydropyridine Precursor This compound This compound Tetrahydropyridine\nPrecursor->this compound Diastereoselective Reduction cis-Isomer (Impurity) cis-Isomer (Impurity) Tetrahydropyridine\nPrecursor->cis-Isomer (Impurity) Non-selective Reduction

Caption: The critical step in achieving the desired stereochemistry is the diastereoselective reduction of a tetrahydropyridine precursor.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My synthesis is yielding a mixture of cis and trans diastereomers with low selectivity for the trans isomer. What factors influence the diastereoselectivity of the reduction step?

Answer:

Achieving high trans selectivity in the reduction of a substituted tetrahydropyridine precursor is a common and significant challenge. The outcome is primarily dictated by the steric and electronic environment around the iminium ion intermediate formed during the reduction.

Troubleshooting Strategies:

  • Choice of Reducing Agent: The steric bulk of the hydride source is paramount.

    • Bulky Hydride Reagents: Reagents like Lithium tri-sec-butylborohydride (L-Selectride®) or Lithium triethylborohydride (Super-Hydride®) are significantly larger than sodium borohydride. Their bulky nature favors hydride delivery from the less hindered face of the iminium intermediate, which often leads to the desired trans product.

    • Directed Reductions: If your precursor contains a hydroxyl or other coordinating group, consider using a reagent that can be directed by this group. For example, the use of a bulky Lewis acid in conjunction with a reducing agent can create a rigid transition state that favors one diastereomer.[6]

  • Reaction Temperature: Lowering the reaction temperature (e.g., from room temperature to -78 °C) can enhance selectivity. At lower temperatures, the kinetic product is more likely to be favored, and the energy difference between the transition states leading to the cis and trans isomers becomes more significant.

  • Protecting Groups: The nature of the protecting group on the piperidine nitrogen can have a profound impact on the stereochemical outcome.

    • Bulky N-Substituents: A sterically demanding group on the nitrogen can influence the conformation of the iminium intermediate, shielding one face and directing the hydride attack to the other. Experiment with different protecting groups like Boc, Cbz, or a bulky tosyl group.[7]

Data Table: Effect of Reducing Agent on Diastereoselectivity (Hypothetical)

Reducing AgentTemperature (°C)Diastereomeric Ratio (trans:cis)
NaBH₄252:1
NaBH₄-784:1
L-Selectride®-78>15:1
Diisobutylaluminium hydride (DIBAL-H)-788:1
FAQ 2: How can I control the enantioselectivity to obtain the desired R-configuration at the benzylic carbon?

Answer:

Controlling the absolute stereochemistry at the benzylic position is a distinct challenge from achieving the trans diastereoselectivity. This typically requires an asymmetric synthesis strategy.

Troubleshooting Strategies:

  • Chiral Catalysis: The most elegant approach is to use a chiral catalyst during a key bond-forming step. For instance, an asymmetric hydrogenation of a precursor with a carbon-carbon double bond exocyclic to the piperidine ring could set the desired stereocenter. Rhodium or Iridium complexes with chiral phosphine ligands are commonly employed for such transformations.

  • Chiral Auxiliaries: A chiral auxiliary attached to the molecule can direct the stereochemical course of a reaction. This auxiliary is then cleaved in a subsequent step. While effective, this adds steps to the synthesis.

  • Chiral Resolution: If an enantioselective synthesis is not feasible, a racemic mixture can be separated.

    • Diastereomeric Salt Formation: Reacting the racemic mixture with a chiral resolving agent (e.g., a chiral carboxylic acid like tartaric acid) forms diastereomeric salts. These salts have different physical properties and can often be separated by crystallization.

    • Chiral HPLC: Preparative High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a powerful technique for separating enantiomers.[8][9][10][11][12]

Workflow for Chiral Resolution

Racemic Mixture Racemic Mixture Diastereomeric Salts Diastereomeric Salts Racemic Mixture->Diastereomeric Salts Add Chiral Resolving Agent Separated Diastereomers Separated Diastereomers Diastereomeric Salts->Separated Diastereomers Crystallization or Chromatography Desired Enantiomer Desired Enantiomer Separated Diastereomers->Desired Enantiomer Cleave Resolving Agent

Caption: A general workflow for the separation of enantiomers via chiral resolution.

FAQ 3: I am observing significant side reactions, including the formation of over-reduced products and starting material decomposition. How can I mitigate these issues?

Answer:

Side reactions are a common problem in complex syntheses. Careful control of reaction conditions is crucial.

Troubleshooting Strategies:

  • Stoichiometry of Reagents: Use the minimum effective amount of the reducing agent. An excess can lead to the reduction of other functional groups in the molecule. A slow addition of the reagent can also help to control the reaction.

  • Reaction Time and Quenching: Monitor the reaction closely by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Once the starting material is consumed, quench the reaction promptly to prevent further reactions.

  • Purity of Starting Materials: Ensure that your tetrahydropyridine precursor is of high purity. Impurities can sometimes catalyze decomposition or lead to unexpected side products.

FAQ 4: How can I confirm the stereochemistry of my final product?

Answer:

The unambiguous determination of the stereochemistry is critical. A combination of analytical techniques is often required.

Analytical Methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The coupling constants (J-values) between protons on the piperidine ring can provide valuable information about their relative stereochemistry. For a trans isomer, you would typically expect to see a large axial-axial coupling constant.

    • Nuclear Overhauser Effect (NOE) NMR: 2D NOESY or ROESY experiments can show through-space correlations between protons, which can be used to determine their relative spatial arrangement.[13][14][15][16]

  • Chiral High-Performance Liquid Chromatography (HPLC):

    • This is the gold standard for determining enantiomeric excess (ee) and diastereomeric ratio (dr). By using a suitable chiral stationary phase, you can separate all four possible stereoisomers and quantify their relative amounts.[8][10][11][12]

  • X-ray Crystallography:

    • If you can obtain a single crystal of your final product or a suitable derivative, X-ray crystallography provides definitive proof of its absolute and relative stereochemistry.

Experimental Protocol: Diastereoselective Reduction (Illustrative Example)

This is a generalized protocol and should be adapted based on your specific substrate and laboratory conditions.

  • Preparation:

    • Dry all glassware thoroughly in an oven and cool under a stream of dry nitrogen or argon.

    • Dissolve the tetrahydropyridine precursor (1.0 eq) in anhydrous THF in a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.

  • Cooling:

    • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Reducing Agent:

    • Slowly add a solution of L-Selectride® (1.2 eq, 1.0 M in THF) dropwise via a syringe over 30 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Reaction Monitoring:

    • Stir the reaction mixture at -78 °C. Monitor the progress of the reaction by TLC or LC-MS.

  • Quenching:

    • Once the reaction is complete, quench it by the slow, dropwise addition of a saturated aqueous solution of sodium bicarbonate at -78 °C.

  • Work-up:

    • Allow the mixture to warm to room temperature.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Analysis:

    • Purify the crude product by column chromatography on silica gel.

    • Determine the diastereomeric ratio by ¹H NMR and/or chiral HPLC.

Conclusion

The stereoselective synthesis of this compound is a challenging yet achievable goal. Success hinges on a rational approach to the selection of reagents and reaction conditions, with a particular focus on controlling the diastereoselectivity of the key reduction step and the implementation of an effective strategy for enantiomeric control. This guide provides a framework for troubleshooting common issues and making informed decisions in your synthetic endeavors.

References

  • Kiebist, J., et al. (2021). Biocatalytic Syntheses of Antiplatelet Metabolites of the Thienopyridines Clopidogrel and Prasugrel Using Fungal Peroxygenases. Journal of Fungi, 7(9), 743. Available at: [Link]

  • Li, G., et al. (2024). Regio- and Diastereoselective Synthesis of Polysubstituted Piperidines Enabled by Boronyl Radical-Catalyzed (4+2) Cycloaddition. Angewandte Chemie International Edition, e202409016. Available at: [Link]

  • Duttwyler, S., et al. (2012). Highly Diastereoselective Synthesis of Tetrahydropyridines by a C–H Activation–Cyclization–Reduction Cascade. Journal of the American Chemical Society, 134(31), 12952-12955. Available at: [Link]

  • Duttwyler, S., et al. (2012). Highly Diastereoselective Synthesis of Tetrahydropyridines by a C–H Activation–Cyclization–Reduction Cascade. Sci-Hub. Available at: [Link]

  • Duttwyler, S., et al. (2012). Highly diastereoselective synthesis of tetrahydropyridines by a C-H activation-cyclization-reduction cascade. PubMed. Available at: [Link]

  • Wang, C., et al. (2019). Diastereoselective Synthesis of Polysubstituted Piperidines through Visible-Light-Driven Silylative Cyclization of Aza-1,6-Dienes: Experimental and DFT Studies. Chemistry – A European Journal, 25(72), 16506-16510. Available at: [Link]

  • Krische, M. J., et al. (2011). A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. NIH Public Access. Available at: [Link]

  • Kiebist, J., et al. (2021). The metabolic pathway of prasugrel leading to its active metabolite. ResearchGate. Available at: [Link]

  • Duttwyler, S., et al. (2016). Highly Diastereoselective Synthesis of Tetrahydropyridines by a C–H Activation–Cyclization–Reduction Cascade. Journal of the American Chemical Society. Available at: [Link]

  • Zhu, G. F. (2018). Study On Synthesis Of Prasugrel. Globe Thesis. Available at: [Link]

  • Burgess, K., et al. (2010). Stereocontrol in N-Directed Hydroboration: Synthesis of Amino Alcohols Related to the Piperidine Alkaloids. NIH Public Access. Available at: [Link]

  • Duttwyler, S., et al. (2012). ChemInform Abstract: Highly Diastereoselective Synthesis of Tetrahydropyridines by a C—H Activation—Cyclization—Reduction Cascade. Sci-Hub. Available at: [Link]

  • Process for making prasugrel and its intermediates. Google Patents.
  • Ciufolini, M. A., et al. (2002). Stereoselective Synthesis of 2,5,6-Trisubstituted Piperidines. Organic Letters, 4(12), 2029-2031. Available at: [Link]

  • A comprehensive review on prasugrel: Industrial synthesis, impurity profiling, pharmacokinetics & FDA assessment. Taylor & Francis Online. Available at: [Link]

  • Babu, C. V. R., et al. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775-779. Available at: [Link]

  • Eliel, E. L., et al. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 98(11), 3583-3584. Available at: [Link]

  • Structure Elucidation. Karary University. Available at: [Link]

  • Stuart, C. D., et al. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. Available at: [Link]

  • Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. ResearchGate. Available at: [Link]

  • Goti, A., et al. (2012). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Molecules, 17(10), 12257-12271. Available at: [Link]

  • Nabika, T., et al. (2019). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 24(18), 3244. Available at: [Link]

  • O'Brien, P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1363-1370. Available at: [Link]

  • Matarashvili, I., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a Slovenská Farmacie, 56(4), 155-162. Available at: [Link]

  • Chiral HPLC Separations. Phenomenex. Available at: [Link]

  • Chiral Separations by High-Performance Liquid Chromatography. ResearchGate. Available at: [Link]

  • TRANS-1,4,5,8-tetraazodecalin crystals occurring in ethylenediamine: Structural elucidation and evolved gas analyses. ResearchGate. Available at: [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Validation of trans-R-138727MP's Inhibitory Effect on the P2Y12 Receptor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of trans-R-138727MP, the active metabolite of prasugrel, against other P2Y12 receptor antagonists. It is designed for researchers, scientists, and drug development professionals, offering detailed experimental methodologies and supporting data to facilitate a comprehensive evaluation of its potent and specific inhibitory effects.

The Central Role of the P2Y12 Receptor in Hemostasis and Thrombosis

The P2Y12 receptor is a G-protein coupled receptor (GPCR) located on the surface of platelets that is central to the process of thrombosis.[1] When vascular injury occurs, adenosine diphosphate (ADP) is released from damaged cells and activated platelets.[2][3] ADP binds to two key purinergic receptors on the platelet surface: P2Y1 and P2Y12.[4] While P2Y1 initiates a transient shape change and weak aggregation, the sustained and robust platelet aggregation required for thrombus formation is critically dependent on the activation of the P2Y12 receptor.[3][4]

Upon ADP binding, the P2Y12 receptor couples with the Gi protein, initiating a signaling cascade that inhibits adenylyl cyclase.[2] This leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn reduces the phosphorylation of key proteins like the Vasodilator-Stimulated Phosphoprotein (VASP), ultimately promoting the activation of the GPIIb/IIIa receptor and leading to stable platelet aggregation.[5][6] Given its pivotal role, the P2Y12 receptor is a primary target for antiplatelet therapies aimed at preventing atherothrombotic events in patients with acute coronary syndromes (ACS).[7]

cluster_platelet Platelet Interior cluster_membrane Platelet Membrane AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP VASP_P VASP-P (Phosphorylated) = Inactive Platelet State cAMP->VASP_P Promotes Phosphorylation VASP VASP (Dephosphorylated) = Active Platelet State VASP_P->VASP Dephosphorylation GPIIb_IIIa_inactive Inactive GPIIb/IIIa VASP->GPIIb_IIIa_inactive Promotes Activation GPIIb_IIIa_active Active GPIIb/IIIa GPIIb_IIIa_inactive->GPIIb_IIIa_active Aggregation Platelet Aggregation GPIIb_IIIa_active->Aggregation P2Y12 P2Y12 Receptor Gi Gi Protein P2Y12->Gi Activates Gi->AC Inhibits ADP ADP ADP->P2Y12 Binds Inhibitor This compound Inhibitor->P2Y12 Irreversibly Binds & Blocks

Caption: P2Y12 signaling pathway and site of inhibition.

This compound: A Potent, Irreversible P2Y12 Antagonist

This compound is the trans isomer of R-138727, the active metabolite of the thienopyridine prodrug prasugrel.[8] Unlike direct-acting inhibitors, prasugrel requires metabolic activation to exert its antiplatelet effect.[9][10] Following oral administration, prasugrel is rapidly absorbed and hydrolyzed by intestinal esterases to an intermediate thiolactone, which is then converted in a single, efficient step by cytochrome P450 enzymes (primarily CYP3A4 and CYP2B6) into the active metabolite, R-138727.[11]

This active metabolite is an irreversible antagonist of the P2Y12 receptor.[8] It forms a covalent disulfide bond with cysteine residues (specifically Cys97 and Cys175) on the receptor, permanently locking it in an inactive state for the life of the platelet.[12] This mechanism of action results in potent, rapid, and consistent inhibition of ADP-induced platelet aggregation.[9]

Comparative Landscape of Oral P2Y12 Inhibitors

The clinical and pharmacological profile of this compound (as the active form of prasugrel) is best understood in comparison to other widely used oral P2Y12 inhibitors. The choice between these agents often involves balancing ischemic risk reduction against the potential for bleeding complications.

FeatureThis compound (Prasugrel) Clopidogrel Ticagrelor
Class Thienopyridine[3]Thienopyridine[3]Cyclopentyl-triazolo-pyrimidine[13]
Prodrug Status Yes, requires metabolic activation.[9][10]Yes, requires a two-step metabolic activation.[14]No, it is a direct-acting agent.[3]
Mechanism Irreversible antagonist.[8][12]Irreversible antagonist.Reversible, non-competitive antagonist.[13]
Metabolism Efficient, one-step CYP activation.Less efficient, two-step CYP activation, notably influenced by CYP2C19 genetic polymorphisms.[14][15]Not a prodrug; active upon administration.[3]
Onset of Action Rapid (~30 minutes to 1 hour).[9][15]Slower (2-4 hours).Rapid (~30 minutes to 1 hour).[16]
Clinical Efficacy More potent than clopidogrel in reducing ischemic events (MI, stent thrombosis).[13][17][18]Effective, but less potent than prasugrel and ticagrelor, with significant inter-individual variability.[13][19]Superior to clopidogrel in reducing cardiovascular and all-cause mortality.[17][18]
Bleeding Risk Higher risk of major bleeding compared to clopidogrel.[13][17]Lower bleeding risk compared to newer agents.[18]Higher risk of major bleeding not related to coronary artery bypass grafting compared to clopidogrel.[13]

The superior potency of prasugrel over clopidogrel is not due to a higher affinity of its active metabolite for the P2Y12 receptor—the molar potency is identical—but rather to the more efficient and consistent generation of that active metabolite, this compound.[7][10]

Experimental Validation: Protocols and Methodologies

Validating the inhibitory effect of a compound like this compound requires robust and specific assays that can quantify its impact on platelet function. The following methods are considered industry standards for this purpose.

Light Transmission Aggregometry (LTA)

LTA is the historical gold standard for assessing platelet function.[4] It measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

Causality Behind the Protocol: The core principle is that as platelets clump together, the turbidity of the plasma decreases, allowing more light to pass through. By using ADP as the agonist, we directly stimulate the P2Y1/P2Y12 pathways. The degree of inhibition of this aggregation by a test compound provides a direct measure of its antiplatelet efficacy.[4]

cluster_prep Sample Preparation cluster_assay Aggregation Assay WB Whole Blood (3.2% Citrate) Centrifuge1 Centrifuge (Low Speed) 150-200g, 10-15 min WB->Centrifuge1 PRP Platelet-Rich Plasma (PRP) (Supernatant) Centrifuge1->PRP Centrifuge2 Centrifuge (High Speed) >2000g, 15 min Centrifuge1->Centrifuge2 Remaining Blood Cuvette Cuvette with PRP + Stir Bar (37°C) PRP->Cuvette PPP Platelet-Poor Plasma (PPP) (Supernatant) Centrifuge2->PPP Calibrate Calibrate: 0% T = PRP 100% T = PPP PPP->Calibrate Aggregometer Aggregometer Cuvette->Aggregometer Aggregometer->Calibrate Add_Agonist Add ADP (e.g., 10µM) Calibrate->Add_Agonist Measure Measure Light Transmission Over Time Add_Agonist->Measure Result Result: % Maximum Aggregation Measure->Result

Sources

A Comparative Guide to P2Y12 Inhibitors: trans-R-138727MP versus Clopidogrel's Active Metabolite

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of two potent P2Y12 receptor inhibitors: trans-R-138727MP, a derivative of the active metabolite of prasugrel, and the active metabolite of clopidogrel. As a Senior Application Scientist, this document is structured to deliver not just data, but a comprehensive understanding of the nuances in their mechanisms, pharmacokinetics, and the experimental methodologies crucial for their evaluation.

Introduction: The Critical Role of P2Y12 Inhibition in Antithrombotic Therapy

The P2Y12 receptor, a G protein-coupled receptor (GPCR) on the surface of platelets, plays a pivotal role in thrombosis and hemostasis.[1] Its activation by adenosine diphosphate (ADP) initiates a signaling cascade that leads to platelet aggregation and the formation of a thrombus.[1] Consequently, antagonism of the P2Y12 receptor is a cornerstone of antiplatelet therapy, particularly in patients with acute coronary syndromes or those undergoing percutaneous coronary intervention.[2][3]

Clopidogrel and prasugrel are thienopyridine prodrugs that, upon metabolic activation, irreversibly inhibit the P2Y12 receptor.[3][4] This guide focuses on a direct comparison of their respective active metabolites, providing the scientific community with a detailed analysis to inform research and development efforts in the field of antithrombotic agents.

Molecular Profile and Mechanism of Action

Both the active metabolite of clopidogrel and this compound are irreversible antagonists of the P2Y12 receptor. Their primary mechanism involves the formation of a disulfide bond with cysteine residues on the receptor, leading to a conformational change that prevents ADP from binding and initiating downstream signaling.[4]

Clopidogrel's Active Metabolite (CAM) is a thiol derivative generated through a two-step oxidative process in the liver, primarily mediated by cytochrome P450 (CYP) enzymes, including CYP2C19.[4] The significant genetic polymorphism in CYP2C19 can lead to variability in the generation of the active metabolite and, consequently, in the antiplatelet response among individuals.[5]

This compound , a derivative of prasugrel's active metabolite (R-138727), is also a thienopyridine. Prasugrel's bioactivation is more efficient than that of clopidogrel, involving a rapid hydrolysis by esterases to an intermediate metabolite, followed by a single CYP-mediated oxidation step to form the active metabolite, R-138727.[6] This metabolic pathway is less dependent on the polymorphic CYP2C19 enzyme, contributing to a more consistent and potent antiplatelet effect.[6] The "trans" designation refers to the stereochemistry of the molecule, and the "MP" appears to be a specific derivative as identified in chemical databases.

Signaling Pathway of P2Y12 Receptor and Inhibition

P2Y12_Signaling cluster_extracellular Extracellular Space cluster_membrane Platelet Membrane cluster_intracellular Intracellular Space ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Binds to CAM Clopidogrel Active Metabolite CAM->P2Y12 Irreversibly Inhibits tR138727MP This compound tR138727MP->P2Y12 Irreversibly Inhibits Gi Gi Protein P2Y12->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA VASP VASP (dephosphorylated) PKA->VASP GPIIbIIIa ↑ GPIIb/IIIa Activation VASP->GPIIbIIIa Aggregation Platelet Aggregation GPIIbIIIa->Aggregation

P2Y12 receptor signaling and points of inhibition.

Comparative Analysis: Key Performance Metrics

The following table summarizes the key characteristics of this compound and clopidogrel's active metabolite based on available data.

FeatureThis compound (from Prasugrel)Clopidogrel Active Metabolite (CAM)References
Prodrug PrasugrelClopidogrel[4][6]
Metabolic Activation Rapid hydrolysis and one-step CYP oxidationTwo-step CYP oxidation[4][6]
Key CYP Enzymes Primarily CYP3A4 and CYP2B6Primarily CYP2C19[4][5][6]
Genetic Polymorphism Impact Less significantSignificant (CYP2C19)[5]
Potency HigherLower[6]
Onset of Action FasterSlower[6]
Consistency of Effect More consistentMore variable[6]
Receptor Binding IrreversibleIrreversible[4]
Off-Target Effects Potential for off-target effects on neutrophils has been suggested for prasugrel metabolites.[7]Some studies suggest potential anti-inflammatory effects beyond P2Y12 inhibition.[2][8][9]

Experimental Protocols for Comparative Evaluation

To rigorously compare the performance of this compound and clopidogrel's active metabolite, a series of well-defined in vitro assays are essential. The following protocols are provided as a guide for researchers.

Platelet Aggregation Assays

Principle: Light Transmission Aggregometry (LTA) is the gold-standard method for assessing platelet function. It measures the change in light transmission through a platelet-rich plasma (PRP) sample as platelets aggregate in response to an agonist, such as ADP.[10]

LTA_Workflow cluster_prep Sample Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Blood Whole Blood Collection (3.2% Sodium Citrate) Centrifuge1 Centrifugation (Low Speed) to obtain Platelet-Rich Plasma (PRP) Blood->Centrifuge1 Centrifuge2 Centrifugation (High Speed) to obtain Platelet-Poor Plasma (PPP) Centrifuge1->Centrifuge2 Baseline Establish Baseline (using PPP as blank) Centrifuge2->Baseline PRP_sample PRP Sample Incubation with Inhibitor or Vehicle Aggregometer Placement in Aggregometer (37°C with stirring) PRP_sample->Aggregometer Aggregometer->Baseline Agonist Addition of ADP Baseline->Agonist Measurement Measure Light Transmission over time Agonist->Measurement Curve Generate Aggregation Curve Measurement->Curve IC50 Calculate % Inhibition and IC50 Curve->IC50

Workflow for Light Transmission Aggregometry.

Detailed Protocol for LTA:

  • Blood Collection: Draw whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate.

  • PRP and PPP Preparation:

    • Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain platelet-rich plasma (PRP).

    • Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes to obtain platelet-poor plasma (PPP).

  • Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.

  • Incubation: Pre-incubate aliquots of PRP with varying concentrations of this compound, clopidogrel's active metabolite, or a vehicle control for a specified time at 37°C.

  • Aggregation Measurement:

    • Place the PRP samples in an aggregometer cuvette with a stir bar at 37°C.

    • Set the baseline (0% aggregation) with PRP and 100% aggregation with PPP.

    • Initiate platelet aggregation by adding a submaximal concentration of ADP (e.g., 5-20 µM).

    • Record the change in light transmission for a set period (e.g., 5-10 minutes).

  • Data Analysis: Calculate the percentage of platelet aggregation inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the platelet aggregation).

Vasodilator-Stimulated Phosphoprotein (VASP) Phosphorylation Assay

Principle: The VASP phosphorylation assay is a highly specific method to assess the inhibition of the P2Y12 receptor signaling pathway.[11][12] P2Y12 receptor activation leads to the dephosphorylation of VASP. Therefore, inhibition of the P2Y12 receptor results in a higher level of phosphorylated VASP (P-VASP).[11] This can be measured using flow cytometry or ELISA.[13][14]

Detailed Protocol for VASP Phosphorylation Assay (Flow Cytometry):

  • Blood Collection: Collect whole blood in citrated tubes.

  • Incubation with Inhibitors: Incubate whole blood samples with various concentrations of this compound, clopidogrel's active metabolite, or vehicle control.

  • Stimulation and Fixation:

    • Treat the blood samples with prostaglandin E1 (PGE1) to stimulate VASP phosphorylation, followed by the addition of ADP to induce dephosphorylation via the P2Y12 pathway. A control sample is treated with PGE1 alone.

    • Fix the cells with a fixative solution (e.g., paraformaldehyde).

  • Permeabilization and Staining:

    • Permeabilize the platelets to allow intracellular staining.

    • Stain the platelets with a fluorescently labeled antibody specific for phosphorylated VASP (P-VASP) and a platelet-specific marker (e.g., CD41).

  • Flow Cytometry Analysis:

    • Acquire the samples on a flow cytometer.

    • Gate on the platelet population based on the platelet-specific marker.

    • Measure the mean fluorescence intensity (MFI) of the P-VASP signal in both the PGE1-only and PGE1+ADP treated samples.

  • Data Analysis: Calculate the Platelet Reactivity Index (PRI) using the following formula: PRI (%) = [(MFI PGE1) - (MFI PGE1+ADP)] / (MFI PGE1) x 100%. A lower PRI indicates greater P2Y12 inhibition.

Receptor Binding Affinity Assay

Principle: A competitive radioligand binding assay can be used to determine the binding affinity (Ki) of the inhibitors for the P2Y12 receptor. This assay measures the ability of the unlabeled inhibitor to displace a radiolabeled P2Y12 antagonist from the receptor.

Detailed Protocol for Receptor Binding Assay:

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human P2Y12 receptor (e.g., CHO or HEK293 cells).

  • Assay Setup: In a 96-well plate, combine the cell membranes, a radiolabeled P2Y12 antagonist (e.g., [³H]-2-MeS-ADP), and varying concentrations of the unlabeled competitor (this compound or clopidogrel's active metabolite).

  • Incubation: Incubate the mixture at room temperature to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

Conclusion and Future Directions

Both this compound and the active metabolite of clopidogrel are potent irreversible inhibitors of the P2Y12 receptor. However, the available evidence suggests that this compound, derived from prasugrel, exhibits a more favorable pharmacokinetic and pharmacodynamic profile, characterized by more efficient metabolic activation, higher potency, a faster onset of action, and more consistent platelet inhibition.[6] This is largely attributed to its distinct metabolic pathway that is less influenced by genetic polymorphisms.[5]

For researchers and drug development professionals, the choice of which inhibitor to use as a tool compound or as a benchmark for novel antiplatelet agents will depend on the specific research question. The experimental protocols outlined in this guide provide a robust framework for conducting head-to-head comparisons and elucidating the subtle yet significant differences between these and other P2Y12 inhibitors.

Future research should continue to explore the potential off-target effects of these compounds, as even minor differences in their interaction with other cellular components could have significant physiological implications.[2][7] A deeper understanding of the structure-activity relationships of these inhibitors will undoubtedly pave the way for the design of next-generation antiplatelet therapies with improved efficacy and safety profiles.

References

  • Off-Target Effects of P2Y12 Receptor Inhibitors: Focus on Early Myocardial Fibrosis Modulation. PubMed. Available at: [Link]

  • Off-Target Effects of P2Y12 Receptor Inhibitors: Focus on Early Myocardial Fibrosis Modulation. Semantic Scholar. Available at: [Link]

  • Non-P2Y12-mediated off-target effects of ticagrelor. (Top right):... ResearchGate. Available at: [Link]

  • Prasugrel Metabolites Inhibit Neutrophil Functions. PMC. Available at: [Link]

  • Off-Target Effects of P2Y12 Receptor Inhibitors: Focus on Early Myocardial Fibrosis Modulation. MDPI. Available at: [Link]

  • Prasugrel-d4 Metabolite R-138727. Axios Research. Available at: [Link]

  • Vasodilator-Stimulated Phosphoprotein (VASP) Assay. Thoracic Key. Available at: [Link]

  • Ticagrelor: Effects Beyond the P2Y12 Receptor. PubMed. Available at: [Link]

  • Cis R-138727 Prasugrel Metabolite MP Derivative (Mixture of Diastereomers). Available at: [Link]

  • Stago's VASP Assay Used For P2Y12 Biomarker Studies. Available at: [Link]

  • Cis R-138727 Prasugrel Metabolite MP Derivative (Mixture of Diastereomers )13CD3. ARTIS STANDARDS. Available at: [Link]

  • Prasugrel Intermediate Metabolite Modulates Platelet Inhibition by Negatively Interfering With an Active Metabolite: An Ex Vivo,. iris.unina.it. Available at: [Link]

  • Head-to-Head Comparison of Consensus-Recommended Platelet Function Tests to Assess P2Y12 Inhibition—Insights for Multi-Center Trials. NIH. Available at: [Link]

  • New ELISA-based VASP phosphorylation assay for high-throughput analysis of P2Y12 receptor inhibition.. ResearchGate. Available at: [Link]

  • VASP/P2Y12. Biocytex. Available at: [Link]

  • Clopidogrel variability: role of plasma protein binding alterations. PMC. Available at: [Link]

  • Clopidogrel Pathway, Pharmacokinetics. ClinPGx. Available at: [Link]

  • Unknowns Predominate in Variable Clopidogrel Response. TCTMD.com. Available at: [Link]

  • Phase 1 study of novel anti-platelet agent to overcome pharmacogenomic limitations of clopidogrel. Open Heart. Available at: [Link]

  • (PDF) The active metabolite of prasugrel inhibits adenosine diphosphate- and collagen-stimulated platelet procoagulant activities. ResearchGate. Available at: [Link]

  • The active metabolite of prasugrel inhibits ADP-stimulated thrombo-inflammatory markers of platelet activation: Influence of other blood cells, calcium, and aspirin. PubMed. Available at: [Link]

  • Structure and stereochemistry of the active metabolite of clopidogrel. ResearchGate. Available at: [Link]

  • P2Y12 Inhibition Assay. UChicago Medicine Medical Laboratories. Available at: [Link]

  • Structure of the human P2Y12 receptor in complex with an antithrombotic drug. PMC. Available at: [Link]

  • VerifyNow P2Y12 Assay. UW Medicine Laboratory Test Guide. Available at: [Link]

  • P2Y12 Receptor Inhibitor for Antiaggregant Therapies: From Molecular Pathway to Clinical Application. MDPI. Available at: [Link]

Sources

A Comparative Analysis of P2Y12 Receptor Antagonists: Ticagrelor and the Active Metabolite of Prasugrel (trans-R-138727MP)

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of antiplatelet therapy, the inhibition of the P2Y12 receptor is a cornerstone for the prevention of thrombotic events in patients with acute coronary syndromes (ACS). Among the potent P2Y12 inhibitors, ticagrelor and prasugrel represent significant advancements over earlier agents. This guide provides a detailed comparative analysis of ticagrelor and the active metabolite of prasugrel, R-138727, to which "trans-R-138727MP" is understood to refer. This analysis is intended for researchers, scientists, and drug development professionals, offering an in-depth look at their mechanisms of action, pharmacokinetics, pharmacodynamics, and the experimental methodologies used for their evaluation.

Introduction: A New Era of P2Y12 Inhibition

The P2Y12 receptor, a G protein-coupled receptor on the surface of platelets, plays a pivotal role in amplifying the platelet activation and aggregation cascade initiated by adenosine diphosphate (ADP). The development of P2Y12 inhibitors has been a critical step in reducing the risk of myocardial infarction and stroke. While clopidogrel was a landmark drug in this class, its limitations, including the need for metabolic activation and variable patient response, spurred the development of newer, more potent agents like ticagrelor and prasugrel.

Ticagrelor is a direct-acting, reversible antagonist of the P2Y12 receptor, belonging to the cyclopentyltriazolopyrimidine class. In contrast, prasugrel is a thienopyridine prodrug that requires in vivo metabolic activation to its active form, R-138727, which then irreversibly binds to the P2Y12 receptor.[1][2] This fundamental difference in their interaction with the P2Y12 receptor dictates their distinct pharmacological profiles.

Mechanism of Action: A Tale of Two Binding Modes

The primary distinction between ticagrelor and R-138727 lies in their mechanism of P2Y12 receptor inhibition.

Ticagrelor: As a direct-acting antagonist, ticagrelor does not require metabolic activation to exert its antiplatelet effect.[2] It binds to a site on the P2Y12 receptor that is distinct from the ADP binding site, acting as an allosteric antagonist.[3] This binding is reversible, meaning that as plasma concentrations of ticagrelor decrease, the drug dissociates from the receptor, and platelet function is restored.[4]

R-138727 (Active Metabolite of Prasugrel): Prasugrel is a prodrug that undergoes a two-step metabolic activation in the liver to form its active metabolite, R-138727.[3] This active metabolite is a thiol-containing compound that forms a covalent disulfide bond with a cysteine residue on the P2Y12 receptor, leading to irreversible inhibition.[5] This means that the platelet is inhibited for its entire lifespan (7-10 days), and recovery of platelet function is dependent on the generation of new platelets.

Signaling Pathway of P2Y12 Receptor Inhibition

cluster_0 Platelet cluster_1 Inhibitors ADP ADP P2Y12 Receptor P2Y12 Receptor ADP->P2Y12 Receptor Binds Gαi Gαi P2Y12 Receptor->Gαi Activates Adenylyl Cyclase Adenylyl Cyclase Gαi->Adenylyl Cyclase Inhibits Platelet Activation Platelet Activation Gαi->Platelet Activation Promotes cAMP cAMP Adenylyl Cyclase->cAMP Decreases cAMP->Platelet Activation Inhibits Ticagrelor Ticagrelor Ticagrelor->P2Y12 Receptor Reversible Allosteric Inhibition R-138727 R-138727 R-138727->P2Y12 Receptor Irreversible Covalent Binding

Caption: ADP-mediated platelet activation pathway and the inhibitory mechanisms of Ticagrelor and R-138727.

Comparative Pharmacokinetics

The pharmacokinetic profiles of ticagrelor and R-138727 are markedly different, largely due to ticagrelor being an active drug and prasugrel being a prodrug.

ParameterTicagrelorR-138727 (from Prasugrel)Reference(s)
Activation Direct-acting (no metabolic activation required)Prodrug; requires two-step hepatic metabolism[2][3]
Active Metabolite AR-C124910XX (also active)R-138727[6]
Time to Peak Plasma Concentration (Tmax) ~1.5 hours~0.5 hours[7]
Half-life (t1/2) ~7-8.5 hours~7.4 hours[3]
Binding Reversible, non-competitiveIrreversible, covalent[4][5]
Offset of Action Faster (dependent on drug clearance)Slower (dependent on platelet turnover)[4]

Ticagrelor: Ticagrelor is rapidly absorbed, with a median time to peak plasma concentration of about 1.5 hours. It is metabolized by CYP3A4 to an active metabolite, AR-C124910XX, which has a similar potency to the parent drug.[6] The elimination half-life of ticagrelor is approximately 7 to 8.5 hours.[3]

R-138727: Following oral administration of prasugrel, the active metabolite R-138727 is rapidly formed, reaching peak plasma concentrations in about 30 minutes. The mean elimination half-life of R-138727 is approximately 7.4 hours.[3][8]

Comparative Pharmacodynamics: Potency and Platelet Inhibition

Both ticagrelor and R-138727 are highly potent inhibitors of platelet aggregation. In vitro studies provide a direct comparison of their inhibitory activities.

AssayTicagrelorR-138727 (as Compound 105*)Reference(s)
P2Y12 Receptor Binding (IC50) 0.074 ± 0.038 µM (at 1 min)8.27 ± 2.91 µM (at 1 min)[5]
ADP-induced Platelet Aggregation (IC50) 0.005 ± 0.004 µM0.313 ± 0.12 µM[5]
P2Y12 Receptor Binding (Ki) 4.3 ± 1.3 nM (vs. [33P]2MeS-ADP)Not directly compared in the same study[1]

*Compound 105 is a chemical compound stated to be indistinguishable from the active metabolite of prasugrel.[5]

These in vitro data suggest that ticagrelor has a higher binding affinity for the P2Y12 receptor and is a more potent inhibitor of ADP-induced platelet aggregation compared to the active metabolite of prasugrel under these specific experimental conditions.[5]

Experimental Protocols for In Vitro Evaluation

To provide a practical guide for researchers, detailed protocols for key in vitro assays used to characterize P2Y12 inhibitors are outlined below.

Light Transmission Aggregometry (LTA)

LTA is the gold-standard method for assessing platelet aggregation. It measures the change in light transmission through a platelet-rich plasma (PRP) sample as platelets aggregate in response to an agonist.

Experimental Workflow for LTA

Blood_Collection Collect whole blood in sodium citrate tubes PRP_Preparation Centrifuge at 150-200 x g for 10-15 min to obtain Platelet-Rich Plasma (PRP) Blood_Collection->PRP_Preparation PPP_Preparation Centrifuge remaining blood at 1500-2000 x g for 15 min to obtain Platelet-Poor Plasma (PPP) PRP_Preparation->PPP_Preparation Incubation Incubate PRP with inhibitor (Ticagrelor or R-138727) or vehicle at 37°C PRP_Preparation->Incubation Aggregation_Measurement Measure aggregation in an aggregometer after adding ADP agonist PPP_Preparation->Aggregation_Measurement Set 100% aggregation Incubation->Aggregation_Measurement Data_Analysis Calculate percentage of maximal aggregation Aggregation_Measurement->Data_Analysis

Caption: Workflow for assessing platelet aggregation using Light Transmission Aggregometry (LTA).

Step-by-Step Protocol:

  • Blood Collection: Collect whole blood from healthy, drug-free donors into tubes containing 3.2% sodium citrate.

  • PRP and PPP Preparation:

    • Centrifuge the blood at 150-200 x g for 10-15 minutes at room temperature to obtain platelet-rich plasma (PRP).

    • Transfer the PRP to a new tube.

    • Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain platelet-poor plasma (PPP). PPP is used to set the 100% aggregation baseline.

  • Incubation:

    • Pre-warm PRP aliquots to 37°C.

    • Add varying concentrations of the P2Y12 inhibitor (ticagrelor or R-138727) or vehicle control to the PRP and incubate for a specified time (e.g., 10-30 minutes) at 37°C with stirring.

  • Aggregation Measurement:

    • Place the PRP cuvette in the aggregometer and set the baseline (0% aggregation).

    • Use the PPP cuvette to set the 100% aggregation point.

    • Add the agonist, ADP (typically 5-20 µM), to the PRP and record the change in light transmittance for a set duration (e.g., 5-10 minutes).

  • Data Analysis:

    • Determine the maximal platelet aggregation (MPA) as the percentage of light transmission.

    • Calculate the IC50 value (the concentration of inhibitor that produces 50% inhibition of platelet aggregation).

Vasodilator-Stimulated Phosphoprotein (VASP) Phosphorylation Assay

The VASP phosphorylation assay is a flow cytometry-based method that is highly specific for the P2Y12 receptor pathway. Inhibition of the P2Y12 receptor leads to an increase in phosphorylated VASP, which can be quantified.

Experimental Workflow for VASP Assay

Blood_Incubation Incubate whole blood with inhibitor (Ticagrelor or R-138727) or vehicle Stimulation Add PGE1 or PGE1 + ADP to blood samples Blood_Incubation->Stimulation Fixation_Permeabilization Fix and permeabilize platelets Stimulation->Fixation_Permeabilization Staining Stain with fluorescently labeled anti-VASP-P and platelet-specific antibodies Fixation_Permeabilization->Staining Flow_Cytometry Acquire data on a flow cytometer Staining->Flow_Cytometry Data_Analysis Calculate Platelet Reactivity Index (PRI) Flow_Cytometry->Data_Analysis

Caption: Workflow for the VASP phosphorylation assay using flow cytometry.

Step-by-Step Protocol:

  • Blood Incubation:

    • Collect whole blood into tubes containing 3.2% sodium citrate.

    • Incubate whole blood with varying concentrations of the P2Y12 inhibitor or vehicle control.

  • Stimulation:

    • In separate tubes, add either prostaglandin E1 (PGE1) alone or PGE1 in combination with ADP to the blood samples and incubate for 10 minutes at room temperature. PGE1 induces VASP phosphorylation, while ADP inhibits it via the P2Y12 receptor.

  • Fixation and Permeabilization:

    • Fix the platelets with a fixative solution (e.g., paraformaldehyde).

    • Permeabilize the platelet membrane with a permeabilization solution to allow antibodies to access intracellular proteins.

  • Staining:

    • Stain the cells with a fluorescently labeled monoclonal antibody specific for phosphorylated VASP (VASP-P).

    • Co-stain with a fluorescently labeled antibody against a platelet-specific surface marker (e.g., CD61) to identify the platelet population.

  • Flow Cytometry:

    • Acquire the samples on a flow cytometer.

    • Gate on the platelet population based on the platelet-specific marker.

    • Measure the mean fluorescence intensity (MFI) of the VASP-P signal.

  • Data Analysis:

    • Calculate the Platelet Reactivity Index (PRI) using the MFI of the PGE1-stimulated and the PGE1 + ADP-stimulated samples. A higher PRI indicates greater P2Y12 receptor inhibition.

Clinical Perspectives: Efficacy and Safety in Real-World Settings

While in vitro studies provide valuable mechanistic insights, clinical trials offer a broader perspective on the efficacy and safety of these agents. Numerous studies have compared prasugrel and ticagrelor in patients with ACS.

Meta-analyses of randomized controlled trials have generally shown that both prasugrel and ticagrelor are more effective than clopidogrel in reducing ischemic events, albeit with an increased risk of bleeding.[9][10] Head-to-head comparisons between prasugrel and ticagrelor have yielded more nuanced results. Some studies have suggested no significant difference in the composite endpoint of cardiovascular death, myocardial infarction, or stroke.[11][12] However, other real-world data have indicated potential differences in specific outcomes and patient populations.[4] For instance, one real-world study found a lower rate of net adverse clinical events with prasugrel compared to ticagrelor in ACS patients undergoing percutaneous coronary intervention.[4]

It is crucial to note that the choice between these potent P2Y12 inhibitors in a clinical setting is complex and depends on various factors, including the patient's ischemic and bleeding risk, clinical presentation, and other comorbidities.

Conclusion: Guiding Future Research and Development

Ticagrelor and R-138727 (the active metabolite of prasugrel) are both highly effective P2Y12 inhibitors that have significantly advanced the management of ACS. Their distinct mechanisms of action—reversible allosteric inhibition for ticagrelor and irreversible covalent binding for R-138727—result in different pharmacokinetic and pharmacodynamic profiles.

For researchers and drug development professionals, understanding these differences is paramount. The experimental protocols provided in this guide offer a framework for the in vitro characterization of novel P2Y12 inhibitors. Future research should continue to explore the nuances of these agents, including their effects on non-platelet P2Y12 receptors and their potential for personalized antiplatelet therapy. A deeper understanding of the structure-activity relationships and the molecular interactions with the P2Y12 receptor will undoubtedly pave the way for the development of even safer and more effective antiplatelet therapies.

References

  • Armstrong, D., Summers, C., Ewart, L., Nylander, S., Sidaway, J. E., & van Giezen, J. J. (2014). Characterization of the adenosine pharmacology of ticagrelor reveals a unique agonist-antagonist profile. Journal of Thrombosis and Haemostasis, 12(5), 714–723.
  • Dobesh, P. P. (2009). Pharmacokinetics and pharmacodynamics of prasugrel, a thienopyridine P2Y12 inhibitor. Pharmacotherapy: The Journal of Human Pharmacology and Drug Therapy, 29(9), 1089–1102.
  • Husted, S., Emanuelsson, H., Heptinstall, S., Sandset, P. M., & Wickens, M. (2009). Ticagrelor: the first reversibly binding oral P2Y12 receptor antagonist.
  • Hasegawa, M., Sugidachi, A., Ogawa, T., Isobe, T., Jakubowski, J. A., & Asai, F. (2005). Stereoselective inhibition of human platelet aggregation by R-138727, the active metabolite of CS-747 (prasugrel, LY640315), a novel P2Y12 receptor inhibitor. Thrombosis and Haemostasis, 94(3), 593–598.
  • Wallentin, L., Becker, R. C., Budaj, A., Cannon, C. P., Emanuelsson, H., Held, C., Horrow, J., Husted, S., James, S., Katus, H., Mahaffey, K. W., Scirica, B. M., Skene, A., Steg, P. G., Storey, R. F., & Harrington, R. A. (2009). Ticagrelor versus clopidogrel in patients with acute coronary syndromes. The New England Journal of Medicine, 361(11), 1045–1057.
  • Biocytex. (n.d.). VASP/P2Y12. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2009). Effient (prasugrel)
  • Alexopoulos, D., Galati, A., Xanthopoulou, I., Mavronasiou, E., Kassimis, G., Theodoropoulos, K. C., Makris, G., Damelou, A., Tsigkas, G., Hahalis, G., & Davlouros, P. (2012). Ticagrelor versus prasugrel in acute coronary syndrome patients with high on-clopidogrel platelet reactivity following percutaneous coronary intervention: a pharmacodynamic study. Journal of the American College of Cardiology, 60(3), 193–199.
  • Franchi, F., Rollini, F., Rivas, A., & Angiolillo, D. J. (2020). Comparison of Light Transmission Aggregometry With Impedance Aggregometry in Patients on Potent P2Y12 Inhibitors. Clinical and Applied Thrombosis/Hemostasis, 26, 1076029620968706.
  • Jakubowski, J. A., Payne, C. D., Brandt, J. T., Weerakkody, G. J., Farid, N. A., & Small, D. S. (2008). A comparison of the VerifyNow P2Y12 point-of-care device and light transmission aggregometry to monitor platelet function with prasugrel and clopidogrel: an integrated analysis. Journal of Cardiovascular Pharmacology, 52(4), 313–321.
  • Gurbel, P. A., Bliden, K. P., Butler, K., Tantry, U. S., Gesheff, T., Wei, C., Teng, R., & Antonino, M. J. (2009). Randomized double-blind assessment of the ONSET and OFFSET of the antiplatelet effects of ticagrelor versus clopidogrel in patients with stable coronary artery disease: the ONSET/OFFSET study.
  • Teng, R., & Butler, K. (2010). Pharmacokinetics, pharmacodynamics, and tolerability of ticagrelor in elderly versus younger subjects. European Journal of Clinical Pharmacology, 66(11), 1095–1104.
  • Heptinstall, S., Judge, H. M., & May, J. A. (2013). Ticagrelor inverse agonist activity at the P2Y12 receptor is non-reversible versus its endogenous agonist adenosine 5´-diphosphate. British Journal of Pharmacology, 170(6), 1251–1260.
  • Motovska, Z., Hlinomaz, O., Kala, P., Hromadka, M., Miklik, R., Varvarovsky, I., Dusek, J., Knot, J., Jarkovsky, J., & Grygier, M. (2019). Ticagrelor Versus Prasugrel in Acute Coronary Syndrome: Real-World Treatment and Safety. Journal of Cardiovascular Pharmacology and Therapeutics, 24(6), 519–526.
  • Patti, G., Pasceri, V., Vizzi, V., Ricottini, E., & Di Sciascio, G. (2010). Light transmittance aggregometry induced by different concentrations of adenosine diphosphate to monitor clopidogrel therapy: a methodological study. Journal of Thrombosis and Haemostasis, 8(11), 2534–2536.
  • Siller-Matula, J. M., & Jilma, B. (2020). Comparison of Light Transmission Aggregometry With Impedance Aggregometry in Patients on Potent P2Y12 Inhibitors. Clinical and Applied Thrombosis/Hemostasis, 26, 1076029620968706.
  • van Giezen, J. J., Sidaway, J., Glaves, P., Kirk, I., & Björkman, J. A. (2009). Ticagrelor binds to human P2Y(12) independently from ADP but antagonizes ADP-induced receptor signaling and platelet aggregation. Journal of Thrombosis and Haemostasis, 7(9), 1556–1565.
  • Valgimigli, M., Bueno, H., Byrne, R. A., Collet, J. P., Costa, F., Jeppsson, A., Jüni, P., Kastrati, A., Kolh, P., Mauri, L., Montalescot, G., Neumann, F. J., Petricevic, M., Roffi, M., Steg, P. G., Windecker, S., & Zamorano, J. L. (2017). 2017 ESC focused update on dual antiplatelet therapy in coronary artery disease developed in collaboration with EACTS: The Task Force for dual antiplatelet therapy in coronary artery disease of the European Society of Cardiology (ESC) and of the European Association for Cardio-Thoracic Surgery (EACTS). European Heart Journal, 39(3), 213–260.
  • Valgimigli, M., Gragnano, F., Branca, M., Franzone, A., Baber, U., Jang, Y., Hahn, J. Y., Zhao, Q., Windecker, S., Gibson, C. M., Watanabe, H., Kim, B. K., Song, Y. B., Zhu, Y., Vranckx, P., Mehta, S., Ando, K., Hong, S. J., Gwon, H. C., Serruys, P. W., Dangas, G. D., McFadden, E. P., Angiolillo, D. J., Heg, D., Calabrò, P., & Jüni, P. (2021). Ticagrelor or Clopidogrel Monotherapy vs Dual Antiplatelet Therapy After Percutaneous Coronary Intervention: A Systematic Review and Patient-Level Meta-Analysis. JAMA Cardiology, 6(10), 1121–1129.
  • van Giezen, J. J. J., Nilsson, L., Berntsson, P., Hoffmann, M., & Armstrong, D. (2009). Ticagrelor binds to human P2Y(12) independently from ADP but antagonizes ADP-induced receptor signaling and platelet aggregation. Journal of Thrombosis and Haemostasis, 7(9), 1556–1565.
  • Fong, L. C. W., Lee, N. H. C., Yan, A. T., & Ng, M. Y. (2022). Comparison of Prasugrel and Ticagrelor for Patients with Acute Coronary Syndrome: A Systematic Review and Meta-Analysis. Cardiology, 147(1), 1–13.
  • Bangalore, S., Toklu, B., & Kotwal, A. (2018). “Real-World” Comparison of Prasugrel With Ticagrelor in Patients With Acute Coronary Syndrome Treated With Percutaneous Coronary Intervention in the United States.
  • Gargiulo, G., Windecker, S., Vranckx, P., Gibson, C. M., Mehran, R., Valgimigli, M., & Leonardi, S. (2020). Meta-Analysis Comparing Potent Oral P2Y12 Inhibitors versus Clopidogrel in Patients with Atrial Fibrillation Undergoing Percutaneous Coronary Intervention. Drugs, 80(14), 1435–1448.
  • Navarese, E. P., Khan, S. U., Kołodziejczak, M., Kubica, J., Buccheri, S., Cannon, C. P., Gurbel, P. A., De Servi, S., Budaj, A., & Bartorelli, A. L. (2020). Oral P2Y12 Inhibitors in Acute Coronary Syndrome: Meta-Analysis.
  • Zeymer, U., & Arntz, H. R. (2016). Comparison of clinical outcomes between P2Y12-receptor inhibitors. Herz, 41(2), 126–132.
  • Heptinstall, S., Judge, H. M., & May, J. A. (2013). Ticagrelor inverse agonist activity at the P2Y12 receptor is non-reversible versus its endogenous agonist adenosine 5´-diphosphate. British Journal of Pharmacology, 170(6), 1251–1260.
  • Bachelot-Loza, C., Lecompte, T., & Gaussem, P. (2018). Deciphering biased inverse agonism of cangrelor and ticagrelor at P2Y12 receptor.

Sources

A Comparative Guide to the Pharmacokinetic Profiles of Prasugrel and its Active Metabolite, trans-R-138727MP

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the pharmacokinetic profiles of the antiplatelet prodrug, Prasugrel, and its pharmacologically active metabolite, trans-R-138727MP. Understanding the distinct journey of both the parent compound and its active form within the body is critical for researchers in pharmacology and drug development. This analysis is grounded in experimental data to elucidate the causality behind their pharmacokinetic behaviors, from absorption to elimination.

The Bioactivation Journey: From Prodrug to Potent Inhibitor

Prasugrel, a third-generation thienopyridine, is an inactive prodrug that requires metabolic activation to exert its therapeutic effect.[1][2] This bioactivation is a highly efficient, sequential two-step process that ensures the rapid formation of its active metabolite, which is responsible for the irreversible inhibition of the P2Y12 adenosine diphosphate (ADP) receptor on platelets.[3][4]

Step 1: Rapid Hydrolysis

Following oral administration, Prasugrel is rapidly and almost completely absorbed from the gut.[5][6] It then undergoes a swift hydrolysis reaction, primarily catalyzed by carboxylesterases (like hCE2) in the intestine and liver.[1][7] This initial step converts Prasugrel into an inactive intermediate thiolactone metabolite, R-95913.[5][7][8] Due to this rapid conversion, the parent drug, Prasugrel, is not detected in plasma following oral administration.[9]

Step 2: CYP-Mediated Oxidation

The intermediate metabolite, R-95913, is then oxidized in a single, efficient hepatic step by the cytochrome P450 (CYP) enzyme system.[10][11] This crucial conversion is primarily mediated by CYP3A and CYP2B6, with minor contributions from CYP2C9 and CYP2C19, to form the active metabolite, R-138727.[1][4][12] This metabolic pathway is notably more efficient than that of clopidogrel, leading to a more consistent and potent antiplatelet effect.[1][2][13]

G cluster_absorption Intestinal Lumen & Gut Wall cluster_metabolism Liver & Plasma cluster_action Systemic Circulation Prasugrel Prasugrel (Oral Prodrug) Thiolactone Intermediate Metabolite (R-95913) Prasugrel->Thiolactone Step 1: Hydrolysis (Carboxylesterases) ActiveMetabolite Active Metabolite (this compound) Thiolactone->ActiveMetabolite Step 2: Oxidation (CYP3A, CYP2B6) P2Y12 Platelet P2Y12 Receptor ActiveMetabolite->P2Y12 Irreversible Binding Inhibition Platelet Inhibition P2Y12->Inhibition

Caption: Bioactivation pathway of Prasugrel.

Comparative Pharmacokinetic Profiles

The fundamental difference between Prasugrel and this compound lies in their roles as a precursor and an active agent, respectively. This dictates their distinct pharmacokinetic characteristics, which are summarized below.

ParameterPrasugrel (Prodrug)This compound (Active Metabolite)Rationale & Significance
Absorption Rapid and extensive (>79%) absorption following oral administration.[9]Not directly absorbed; appears in plasma following the metabolism of Prasugrel.The high absorption of the prodrug is the first step toward ensuring sufficient levels of the active metabolite are generated.
Tmax (Time to Peak Plasma Concentration) Not applicable; rapidly metabolized and generally undetectable in plasma.[9]Approximately 30 minutes.[3][14][15]The rapid Tmax of the active metabolite explains Prasugrel's fast onset of antiplatelet action, a critical feature in acute coronary syndromes.[14][16]
Metabolism Undergoes rapid and efficient first-pass hydrolysis to an intermediate, R-95913.[1][7]Formed via CYP-mediated oxidation of the intermediate; subsequently converted to inactive metabolites before excretion.[10][11]Prasugrel's efficient metabolic activation is a key advantage, leading to higher bioavailability of the active form compared to other thienopyridines like clopidogrel.[1][17]
Protein Binding Not applicable.Highly bound to human serum albumin (approx. 98%).[18]High protein binding means only a small fraction is unbound and active, but it also creates a reservoir of the drug in circulation.
Elimination Half-life (t½) Extremely short and not clinically meaningful.Approximately 7.4 hours (range 2 to 15 hours).[3][9][19]This half-life allows for once-daily maintenance dosing and indicates that platelet function will take several days to recover after discontinuation, consistent with the lifespan of platelets.[3]
Excretion Not directly excreted.Metabolites are cleared from the body. Approximately 68% of the dose is excreted in the urine and 27% in the feces as inactive metabolites.[9][19]The clearance through both renal and fecal routes as inactive forms minimizes the risk of active drug accumulation.

Experimental Protocols: Quantifying Exposure and Effect

The analysis of Prasugrel's pharmacokinetics focuses almost exclusively on the quantification of its active metabolite, this compound, as the parent compound is transient.

Protocol 1: Quantification of this compound in Human Plasma via LC-MS/MS

The inherent reactivity of the thiol group in this compound necessitates a stabilization step for accurate quantification.

  • Blood Sampling: Collect whole blood samples from subjects at predefined time points post-dose (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Immediate Derivatization: To prevent ex vivo oxidation and disulfide bond formation, immediately stabilize the reactive thiol group. This is achieved by adding a derivatizing agent, such as N-ethyl maleimide (NEM), to the whole blood sample.[20]

  • Plasma Separation: Centrifuge the stabilized blood samples to separate the plasma.

  • Sample Extraction:

    • Add an internal standard (e.g., Trandolapril) to a known volume of plasma.[20]

    • Perform a liquid-liquid extraction using an appropriate organic solvent to isolate the derivatized analyte and internal standard from plasma proteins and other matrix components.

  • Analysis by LC-MS/MS:

    • Evaporate the organic solvent and reconstitute the residue in the mobile phase.

    • Inject the sample into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

    • Utilize a suitable column (e.g., Hypurity C18) for chromatographic separation.[20]

    • Employ electrospray ionization in positive ion mode and monitor specific mass transitions for the NEM-derivatized R-138727MP and the internal standard to ensure selectivity and sensitivity.

  • Data Quantification: Construct a calibration curve using standards of known concentrations to determine the concentration of this compound in the unknown samples.

G cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis A 1. Blood Collection (K2-EDTA) B 2. Thiol Stabilization (add NEM) A->B C 3. Centrifugation (Plasma Separation) B->C D 4. Liquid-Liquid Extraction C->D E 5. LC-MS/MS Analysis D->E Inject Extract F 6. Quantification E->F

Caption: Workflow for quantifying this compound.

Protocol 2: Pharmacodynamic Assessment of Platelet Inhibition

Pharmacodynamic assays measure the biological effect of this compound, serving as a surrogate for its activity.

  • Sample Collection: Collect blood samples in tubes containing sodium citrate.

  • Platelet Function Testing: Perform analysis within a validated timeframe after collection. Common methods include:

    • Light Transmission Aggregometry (LTA): Considered the gold standard. Platelet-rich plasma is stimulated with an agonist (e.g., ADP), and the change in light transmission is measured as platelets aggregate. Results are expressed as a percentage of maximum aggregation.[21]

    • VerifyNow P2Y12 Assay: A point-of-care, whole-blood assay that measures ADP-induced aggregation. Fibrinogen-coated beads agglutinate in response to platelet activation, and the instrument measures the change in optical density, reported in P2Y12 Reaction Units (PRU).[21][22]

    • Multiple Electrode Aggregometry (MEA): Measures the change in electrical impedance between two electrodes as platelets aggregate on them in a whole blood sample.[21]

  • Data Interpretation: A decrease in platelet aggregation or a lower PRU value from baseline indicates a successful inhibitory effect of this compound on the P2Y12 receptor.

Key Influencing Factors

While Prasugrel's pharmacokinetic profile is more consistent than older thienopyridines, certain intrinsic factors can influence exposure to its active metabolite.[17][23]

  • Body Weight: Exposure to this compound increases as body weight decreases.[23][24] Patients weighing less than 60 kg have demonstrated significantly higher exposure, which correlates with an increased bleeding risk.[9][25][26] This has led to recommendations for a lower maintenance dose (5 mg) in this population.[25][26]

  • Age: Patients aged 75 years and older have also shown higher exposure to the active metabolite, contributing to a less favorable benefit-risk profile in this group.[23]

  • Genetic Polymorphisms: A significant advantage of Prasugrel is that its activation is not meaningfully affected by common genetic variations in CYP enzymes, particularly CYP2C19, which is a major determinant of clopidogrel's efficacy.[4][14]

Conclusion

The pharmacokinetic profiles of Prasugrel and its active metabolite, this compound, are distinct yet intrinsically linked. Prasugrel serves as a rapidly absorbed and efficiently metabolized carrier, leading to the prompt appearance of the potent and active this compound in the bloodstream. The key to Prasugrel's clinical efficacy lies in the speed and consistency of this bioactivation, which results in a fast onset of action and reliable platelet inhibition. For researchers, the focus of pharmacokinetic studies rightfully centers on the active metabolite, as its concentration-time profile directly dictates the pharmacodynamic response and therapeutic outcome.

References

  • The Pharmacokinetics and Pharmacodynamics of Prasugrel and Clopidogrel in Healthy Japanese Volunteers - PMC - NIH. (n.d.). NIH.[Link]

  • Aslam, A., & Mohiuddin, S. S. (2023). Prasugrel. In StatPearls. StatPearls Publishing. [Link]

  • eCopy, Inc. (2008). NDA 22-307 Review. FDA. [Link]

  • Dobesh, P. P. (2009). Pharmacokinetics and pharmacodynamics of prasugrel, a thienopyridine P2Y12 inhibitor. Pharmacotherapy, 29(9), 1089-1102. [Link]

  • Price, M. J., & Valgimigli, M. (2017). The Rationale for and Clinical Pharmacology of Prasugrel 5 mg. American Journal of Cardiovascular Drugs, 17(2), 109–121. [Link]

  • Dansette, P. M., et al. (2012). Metabolic Activation of Prasugrel: Nature of the Two Competitive Pathways Resulting in the Opening of Its Thiophene Ring. Chemical Research in Toxicology, 25(5), 1058-1065. [Link]

  • Kazui, M., et al. (2010). The metabolic pathway of prasugrel leading to its active metabolite. Drug Metabolism and Disposition, 38(1), 92-99. [Link]

  • Francischetti, I., et al. (2019). Pathways of prasugrel metabolism. ResearchGate. [Link]

  • Prasugrel Therapy and CYP Genotype. (2017). In Medical Genetics Summaries. National Center for Biotechnology Information (US). [Link]

  • Dansette, P. M., et al. (2012). Metabolic activation of prasugrel: nature of the two competitive pathways resulting in the opening of its thiophene ring. Chemical Research in Toxicology, 25(5), 1058-1065. [Link]

  • Lau, W. C., & Gurbel, P. A. (2009). A Comparison of the Metabolism of Clopidogrel and Prasugrel. Expert Opinion on Drug Metabolism & Toxicology, 5(11), 1435-1445. [Link]

  • Angiolillo, D. J., et al. (2011). Beyond efficacy: pharmacokinetic differences between clopidogrel, prasugrel and ticagrelor. Expert Opinion on Drug Metabolism & Toxicology, 7(10), 1235-1249. [Link]

  • Absorption, metabolism and mechanism of action of prasugrel. (n.d.). ResearchGate. [Link]

  • Schrör, K., Siller-Matula, J. M., & Huber, K. (2012). Pharmacokinetic basis of the antiplatelet action of prasugrel. Fundamental & Clinical Pharmacology, 26(1), 39-46. [Link]

  • Dobesh, P. P. (2009). Pharmacokinetics and Pharmacodynamics of Prasugrel, a Thienopyridine P2Y12 Inhibitor. Pharmacotherapy, 29(9), 1089-1102. [Link]

  • Price, M. J., & Valgimigli, M. (2017). The Rationale for and Clinical Pharmacology of Prasugrel 5 mg. American Journal of Cardiovascular Drugs, 17(2), 109-121. [Link]

  • Dobesh, P. P. (2009). Pharmacokinetics and Pharmacodynamics of Prasugrel, a Thienopyridine P2Y12 Inhibitor. Pharmacotherapy, 29(9), 1089-1102. [Link]

  • Center for Drug Evaluation and Research. (2009). Pharmacology/Toxicology NDA Review and Evaluation. FDA. [Link]

  • Prasugrel - accessdata.fda.gov. (n.d.). FDA. [Link]

  • Prasugrel Pharmacology. (2019). Real Life Pharmacology. [Link]

  • Brandt, J. T., et al. (2009). Comparison of prasugrel and clopidogrel in patients with acute coronary syndrome undergoing percutaneous coronary intervention. Therapeutics and Clinical Risk Management, 5, 755–766. [Link]

  • Schrör, K., Siller-Matula, J. M., & Huber, K. (2012). Pharmacokinetic basis of the antiplatelet action of prasugrel. Semantic Scholar. [Link]

  • De Luca, G., et al. (2020). Prasugrel Intermediate Metabolite Modulates Platelet Inhibition by Negatively Interfering With an Active Metabolite: An Ex Vivo Study. JACC: Basic to Translational Science, 5(5), 478–489. [Link]

  • Nirogi, R., et al. (2012). Electrospray ionization LC-MS/MS validated method for the determination of the active metabolite (R-138727) of prasugrel in human plasma and its application to a bioequivalence study. Journal of Pharmaceutical and Biomedical Analysis, 66, 227-233. [Link]

  • eCopy, Inc. (2008). Clinical Pharmacology and Biopharmaceutics Review(s). FDA. [Link]

  • Pharmacokinetic Parameters of the Active Metabolites of Prasugrel and... (n.d.). ResearchGate. [Link]

  • Wrishko, R. E., et al. (2010). Integrated analysis of pharmacokinetic data across multiple clinical pharmacology studies of prasugrel, a new thienopyridine antiplatelet agent. Journal of Clinical Pharmacology, 50(10), 1146-1156. [Link]

  • The greater in vivo antiplatelet effects of prasugrel as compared to clopidogrel reflect more efficient generation of its active metabolite with similar antiplatelet activity to that of clopidogrel's active metabolite. (n.d.). ResearchGate. [Link]

  • Wiviott, S. D., & Antman, E. M. (2010). Prasugrel. Circulation, 122(4), 394–403. [Link]

  • Clopidogrel vs Prasugrel Comparison. (n.d.). Drugs.com. [Link]

  • A comparison of the metabolism of clopidogrel and prasugrel. (n.d.). ResearchGate. [Link]

  • Prasugrel - accessdata.fda.gov. (n.d.). FDA. [Link]

  • Lee, J. H., et al. (2014). Lower Loading Dose of Prasugrel Compared with Conventional Loading Doses of Clopidogrel and Prasugrel in Korean Patients Undergoing Elective Coronary Angiography: A Randomized Controlled Study Evaluating Pharmacodynamic Efficacy. Korean Circulation Journal, 44(6), 397–404. [Link]

  • pharmacokinetic profile of tetraprenyltoluquinone after single-dose oral administration in male mice. (n.d.). ResearchGate. [Link]

  • Tornero-Velez, R., et al. (2012). A pharmacokinetic model of cis- and trans-permethrin disposition in rats and humans with aggregate exposure application. Toxicological Sciences, 130(1), 33-47. [Link]

  • Parodi, G., et al. (2013). Comparison of prasugrel and ticagrelor loading doses in ST-segment elevation myocardial infarction patients: RAPID (Rapid Activity of Platelet Inhibitor Drugs) primary PCI study. Journal of the American College of Cardiology, 61(15), 1601-1606. [Link]

Sources

The Evolving Landscape of Antiplatelet Therapy: A Head-to-Head Comparison of trans-R-138727MP and Novel Agents

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of mitigating atherothrombotic events, the armamentarium of antiplatelet therapies is undergoing a significant evolution. For decades, the irreversible P2Y12 receptor antagonist clopidogrel was a cornerstone of treatment. The advent of prasugrel, a more potent thienopyridine, offered enhanced efficacy, albeit with an increased bleeding risk. The active metabolite of prasugrel, trans-R-138727MP, represents a key player in this class. However, the limitations of irreversible P2Y12 inhibition, including delayed onset of action and bleeding complications, have catalyzed the development of a new wave of antiplatelet agents with diverse mechanisms and potentially improved safety profiles.

This guide provides a comprehensive head-to-head comparison of this compound with a selection of novel antiplatelet agents that are redefining the therapeutic landscape. We will delve into their distinct mechanisms of action, compare their preclinical and clinical performance, and provide detailed experimental protocols for their evaluation, offering researchers, scientists, and drug development professionals a critical resource for navigating this dynamic field.

The Central Role of the P2Y12 Receptor: A Tale of Irreversible and Reversible Inhibition

The P2Y12 receptor, a G protein-coupled receptor on the platelet surface, is a critical mediator of adenosine diphosphate (ADP)-induced platelet activation and aggregation. Its inhibition remains a primary strategy in antiplatelet therapy.

This compound: The Active Metabolite of Prasugrel

Prasugrel is a prodrug that is rapidly metabolized to its active form, this compound. This active metabolite is an irreversible antagonist of the P2Y12 receptor, forming a covalent bond that permanently disables the receptor for the lifespan of the platelet.

  • Mechanism of Action: Irreversible binding to the P2Y12 receptor, leading to potent and sustained inhibition of ADP-induced platelet aggregation.

  • Pharmacokinetics: Following oral administration of prasugrel, this compound reaches peak plasma concentrations in approximately 30 minutes, with a median plasma half-life of about 4 hours[1].

  • Clinical Profile: Prasugrel has demonstrated superior efficacy to clopidogrel in reducing ischemic events in patients with acute coronary syndromes (ACS) undergoing percutaneous coronary intervention (PCI), but this comes at the cost of an increased risk of major bleeding[2].

Selatogrel: A Novel, Reversible, Subcutaneous P2Y12 Inhibitor

Selatogrel (formerly ACT-246475) represents a significant advancement in P2Y12 inhibition. It is a potent, reversible, and selective antagonist designed for subcutaneous administration, offering a rapid onset of action.[3][4][5]

  • Mechanism of Action: Reversibly binds to the P2Y12 receptor, allowing for a more controlled and potentially safer antiplatelet effect.

  • Pharmacokinetics and Pharmacodynamics: Preclinical studies in mice have shown that selatogrel inhibits platelet function within just 10 minutes of subcutaneous application[3][6]. Phase 2 clinical trials in patients with stable coronary artery disease and acute myocardial infarction (AMI) demonstrated a rapid onset of platelet inhibition, with significant effects observed as early as 15 minutes post-injection[7][8][9]. The antiplatelet effect is sustained for 4-8 hours and gradually returns to baseline by 24 hours[7].

  • Clinical Development: Selatogrel is being investigated for self-administration by patients at the onset of symptoms suggestive of an AMI[10]. Phase 2 studies have shown a favorable safety profile, with no major bleeding events reported[7][8][10].

AZD1283: A Potent but Discontinued Oral P2Y12 Antagonist

AZD1283 is a potent, reversible, and selective oral antagonist of the P2Y12 receptor.[11][12] Although its clinical development was halted due to pharmacokinetic challenges, its preclinical profile provides valuable comparative data[11].

  • Mechanism of Action: Reversible, competitive antagonism of the P2Y12 receptor.

  • Preclinical Efficacy: AZD1283 demonstrated potent inhibition of platelet aggregation in vitro and antithrombotic efficacy in animal models[12][13][14]. In a dog model, it induced a dose-dependent increase in blood flow and inhibition of ADP-induced platelet aggregation[13].

Signaling Pathway of P2Y12 Receptor Inhibition

P2Y12_Pathway cluster_platelet Platelet cluster_inhibitors Inhibitors ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Binds Gi Gi Protein P2Y12->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to GPIIbIIIa_inactive Inactive GPIIb/IIIa cAMP->GPIIbIIIa_inactive Maintains Inactive State GPIIbIIIa_active Active GPIIb/IIIa GPIIbIIIa_inactive->GPIIbIIIa_active Activation Aggregation Platelet Aggregation GPIIbIIIa_active->Aggregation Mediates trans_R_138727MP This compound (Irreversible) trans_R_138727MP->P2Y12 Irreversibly Blocks Selatogrel Selatogrel (Reversible) Selatogrel->P2Y12 Reversibly Blocks AZD1283 AZD1283 (Reversible) AZD1283->P2Y12 Reversibly Blocks

Caption: P2Y12 receptor signaling cascade and points of inhibition.

Beyond P2Y12: Targeting Novel Platelet Activation Pathways

The quest for safer antiplatelet therapies has led to the exploration of targets beyond the P2Y12 receptor. Two promising pathways are the collagen receptor Glycoprotein VI (GPVI) and the thrombin receptor Protease-Activated Receptor-1 (PAR-1).

Revacept: A Lesion-Directed GPVI Antagonist

Revacept is a novel, lesion-directed antithrombotic agent that targets GPVI, a key receptor for collagen-induced platelet activation.[15] It is a dimeric fusion protein of the extracellular domain of GPVI and the Fc part of human IgG1.

  • Mechanism of Action: Revacept competes with platelet GPVI for binding to exposed collagen at the site of vascular injury, thereby preventing platelet adhesion and activation without affecting circulating platelets.[16][17]

  • Preclinical and Clinical Data: In preclinical models, revacept effectively inhibited arterial thrombus formation without increasing bleeding time[15][16]. A Phase 1 study in healthy volunteers demonstrated that revacept was safe and well-tolerated, with a dose-dependent inhibition of collagen-induced platelet aggregation.[18] A Phase 2 trial in patients with stable ischemic heart disease undergoing PCI showed no reduction in myocardial injury but confirmed the drug's safety with no increase in bleeding events[17][19]. Another Phase 2 study in patients with symptomatic carotid stenosis suggested a potential clinical benefit with the 120 mg dose[20].

GPVI Signaling Pathway and Inhibition by Revacept

GPVI_Pathway cluster_vessel_wall Injured Vessel Wall cluster_platelet Platelet Collagen Exposed Collagen GPVI GPVI Receptor Collagen->GPVI Binds GPVI->Collagen Binding Blocked Syk Syk Kinase GPVI->Syk Activates Signaling_Cascade Downstream Signaling Syk->Signaling_Cascade Initiates Platelet_Activation Platelet Activation Signaling_Cascade->Platelet_Activation Revacept Revacept Revacept->Collagen Competitively Binds PAR1_Pathway cluster_platelet Platelet Thrombin Thrombin PAR1 PAR-1 Receptor Thrombin->PAR1 Cleaves & Activates Gq_G1213 Gq, G12/13 Proteins PAR1->Gq_G1213 Activates Signaling_Cascade Downstream Signaling Gq_G1213->Signaling_Cascade Initiates Platelet_Activation Platelet Activation Signaling_Cascade->Platelet_Activation PAR1_Antagonists PAR-1 Antagonists (e.g., Vorapaxar) PAR1_Antagonists->PAR1 Competitively Blocks LTA_Workflow cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis Blood_Collection 1. Whole Blood Collection (Sodium Citrate) PRP_Prep 2. Low-Speed Centrifugation (Platelet-Rich Plasma) Blood_Collection->PRP_Prep PPP_Prep 3. High-Speed Centrifugation (Platelet-Poor Plasma) PRP_Prep->PPP_Prep Count_Adjust 4. Platelet Count Adjustment PPP_Prep->Count_Adjust Pre_warm 5. Pre-warm PRP to 37°C Count_Adjust->Pre_warm Add_Compound 6. Add Test Compound/Vehicle Pre_warm->Add_Compound Add_Agonist 7. Add Agonist (e.g., ADP) Add_Compound->Add_Agonist Record_Aggregation 8. Record Light Transmission Add_Agonist->Record_Aggregation Calculate_Inhibition 9. Calculate % Inhibition Record_Aggregation->Calculate_Inhibition Determine_IC50 10. Determine IC50 Calculate_Inhibition->Determine_IC50

Caption: Step-by-step workflow for in vitro platelet aggregation analysis.

Conclusion and Future Directions

The landscape of antiplatelet therapy is moving towards agents with more refined mechanisms of action, aiming to uncouple antithrombotic efficacy from bleeding risk. While this compound, the active metabolite of prasugrel, offers potent and consistent P2Y12 inhibition, its irreversibility and associated bleeding potential have paved the way for novel agents.

Selatogrel, with its rapid, reversible, and subcutaneously administered P2Y12 inhibition, holds immense promise for the acute treatment of myocardial infarction. Agents targeting alternative pathways, such as revacept (GPVI) and PAR-1 antagonists, represent a paradigm shift towards more targeted therapies. Revacept's lesion-directed mechanism is particularly appealing for its potential to minimize systemic side effects.

The future of antiplatelet therapy will likely involve a more personalized approach, with the choice of agent tailored to the patient's specific clinical scenario, thrombotic risk, and bleeding propensity. Continued research and head-to-head clinical trials will be crucial in defining the optimal role of these novel agents in the management of atherothrombotic diseases.

References

  • A Preclinical Profile of AZD1283: A P2Y12 Receptor Antagonist for Thromboembolic Disorders. Benchchem.

  • Dobesh, P. P. (2009). Pharmacokinetics and pharmacodynamics of prasugrel, a thienopyridine P2Y12 inhibitor. Pharmacotherapy, 29(9), 1089-1102.

  • Hechler, B., et al. (2021). The P2Y12 Receptor Antagonist Selatogrel Dissolves Preformed Platelet Thrombi In Vivo. Journal of Clinical Medicine, 10(22), 5349.

  • Idorsia. (2019, September 3). Phase 2 data of selatogrel, Idorsia's highly-selective P2Y12 receptor antagonist, presented at ESC 2019. [Press release].

  • Harbi, M., et al. (2021). Novel antiplatelet strategies targeting GPVI, CLEC-2 and tyrosine kinases. Platelets, 32(1), 29-41.

  • Hechler, B., et al. (2021). The P2Y12 Receptor Antagonist Selatogrel Dissolves Preformed Platelet Thrombi In Vivo. Journal of Clinical Medicine, 10(22), 5349.

  • Andrews, R. K., Arthur, J. F., & Gardiner, E. E. (2014). Targeting GPVI as a novel antithrombotic strategy. Journal of Blood Medicine, 5, 113–123.

  • The Novel Antiplatelet Agent Revacept in Cardiovascular Medicine: The Promise of Efficacy Without Bleeding. (2021). Scientific Archives.

  • Al-Tamimi, M., et al. (2021). GPVI inhibition: Advancing antithrombotic therapy in cardiovascular disease. European Heart Journal, 42(33), 3148–3159.

  • BioWorld. (2019, September 17). Phase II data presented for selatogrel in patients with acute myocardial infarction.

  • Maxwell, Y. L. (2020, June 3). Injectable P2Y12 Inhibitor Selatogrel Shows Promise in Acute MI. TCTMD.

  • Jandrot-Perrus, M., et al. (2023). Targeting platelet GPVI with glenzocimab: a novel mechanism for inhibition. Blood, 141(15), 1857–1867.

  • Mayer, K., et al. (2021). Efficacy and Safety of Revacept, a Novel Lesion-Directed Competitive Antagonist to Platelet Glycoprotein VI, in Patients Undergoing Elective Percutaneous Coronary Intervention for Stable Ischemic Heart Disease: The Randomized, Double-blind, Placebo-Controlled ISAR-PLASTER Phase 2 Trial. JAMA Cardiology, 6(7), 753–761.

  • Al-Horani, R. A., & Afosah, D. K. (2022). Glenzocimab: A GPVI (Glycoprotein VI)-Targeted Potential Antiplatelet Agent for the Treatment of Acute Ischemic Stroke. Arteriosclerosis, Thrombosis, and Vascular Biology, 42(10), e230–e239.

  • U.S. Food and Drug Administration. (n.d.). Prasugrel Clinical Pharmacology and Biopharmaceutics Review.

  • BioWorld. (2010, March 24). Garnet begins dosing in phase II trial of GBT-009 for improved scar appearance.

  • Hechler, B., et al. (2021). The P2Y12 Receptor Antagonist Selatogrel Dissolves Preformed Platelet Thrombi In Vivo. Journal of Clinical Medicine, 10(22), 5349.

  • Dichgans, M., et al. (2022). Revacept, an Inhibitor of Platelet Adhesion in Symptomatic Carotid Stenosis: A Multicenter Randomized Phase II Trial. Stroke, 53(7), 2206–2215.

  • Franchi, F., & Angiolillo, D. J. (2012). PAR-1 inhibitors: a novel class of antiplatelet agents for the treatment of patients with atherothrombosis. Current Atherosclerosis Reports, 14(5), 459–467.

  • ClinicalTrials.gov. (2013, October 24). Study of GBT009 for Treatment of Incisional Wounds Following Breast Reconstruction Surgery.

  • Idorsia. (2019, September 3). Phase 2 data of selatogrel, Idorsia's highly-selective P2Y12 receptor antagonist, presented at ESC 2019. [Press release].

  • Farid, N. A., et al. (2007). Pharmacokinetic basis of the antiplatelet action of prasugrel. Journal of Clinical Pharmacology, 47(7), 896-906.

  • Taylor, N. (2018, December 18). Idorsia's selatogrel hits goals in phase 2 cardiovascular trials. Fierce Biotech.

  • Dingemanse, J., et al. (2021). Clinical pharmacology of selatogrel for self-administration by patients with suspected acute myocardial infarction. Expert Opinion on Drug Metabolism & Toxicology, 17(11), 1269-1280.

  • L. A. (2021, April 5). New Antithrombotic Revacept Fails to Reduce Myocardial Injury in PCI. TCTMD.

  • Ungerer, M., et al. (2011). Novel Antiplatelet Drug Revacept (Dimeric Glycoprotein VI-Fc) Specifically and Efficiently Inhibited Collagen-Induced Platelet Aggregation Without Affecting General Hemostasis in Humans. Circulation, 123(17), 1891-1899.

  • Austin, K. M., & Covic, L. (2016). Targeting PAR1: Now what?. Pharmacological Research, 104, 13-22.

  • AZD1283 - Potent P2Y12 Antagonist. APExBIO.

  • Kong, D., et al. (2019). Optimization of P2Y12 Antagonist Ethyl 6-(4-((Benzylsulfonyl)carbamoyl)piperidin-1-yl)-5-cyano-2-methylnicotinate (AZD1283) Led to the Discovery of an Oral Antiplatelet Agent with Improved Druglike Properties. Journal of Medicinal Chemistry, 62(6), 3088-3106.

  • R Discovery. (n.d.). Metabolite Of Prasugrel Research Articles.

  • Barbieri, L., et al. (2021). Prasugrel Intermediate Metabolite Modulates Platelet Inhibition by Negatively Interfering With an Active Metabolite: An Ex Vivo, In Vitro, and In Silico Study. Arteriosclerosis, Thrombosis, and Vascular Biology, 41(5), 1736–1749.

  • AZD1283 | P2Y12 Receptor Antagonist. MedchemExpress.

  • Valenti, R., & Verdoia, M. (2020). Selatogrel, a novel P2Y12 inhibitor: a review of the pharmacology and clinical development. Expert Opinion on Investigational Drugs, 29(10), 1075-1081.

  • Hamilton, J. R., & Hollenberg, M. D. (2015). Approval of the first protease-activated receptor antagonist: Rationale, development, significance, and considerations of a novel anti-platelet agent. Blood Reviews, 29(2), 103-111.

  • Kong, D., et al. (2019). Optimization of P2Y12 Antagonist Ethyl 6-(4-((Benzylsulfonyl)carbamoyl)piperidin-1-yl)-5-cyano-2-methylnicotinate (AZD1283) Led to the Discovery of an Oral Antiplatelet Agent with Improved Drug-Like Properties. Journal of Medicinal Chemistry, 62(6), 3088-3106.

  • Application Notes and Protocols for R-138727 In Vitro Platelet Aggregation Assay. Benchchem.

  • Thrombin receptor (PAR-1) antagonists as novel antithrombotic agents. (2011). Semantic Scholar.

  • CenterWatch. (2024). A Study of GFH009 in Combination With Zanubrutinib in Subjects With Relapsed or Refractory DLBCL.

  • Platelet aggregation evaluation. (n.d.). AIR Unimi.

  • TrialX. (2024, April 30). A Study of GFH009 in Combination With Zanubrutinib in Subjects With Relapsed or Refractory DLBCL.

  • Tsoupras, A., et al. (2019). Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro. MethodsX, 6, 156-163.

  • Platelet Aggregation. Meiler Lab.

  • Dobrovolskaia, M. A. (2017). Analysis of Platelet Aggregation by Light Transmission Aggregometry. In NCI Nanotechnology Characterization Laboratory Assay Cascade Protocols. National Cancer Institute.

Sources

A Comparative Guide to Validating the Specificity of trans-R-138727MP for the P2Y12 Receptor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an objective, data-driven comparison of trans-R-138727MP, the active metabolite of the antiplatelet agent prasugrel, against other key P2Y12 receptor antagonists.[1][2] Our focus is to dissect the experimental methodologies required to validate its specificity, offering researchers and drug developers a framework for assessing novel P2Y12 inhibitors. We will explore the causality behind experimental design, present comparative data, and provide detailed protocols for key validation assays.

The Central Role of P2Y12 in Hemostasis and the Imperative of Specificity

The P2Y12 receptor is a G protein-coupled receptor (GPCR) at the heart of platelet activation and thrombus formation.[3] Upon activation by its endogenous ligand, adenosine diphosphate (ADP), the receptor couples to the Gαi signaling pathway.[4][5] This initiates a cascade that inhibits adenylyl cyclase, reduces intracellular cyclic AMP (cAMP) levels, and ultimately leads to the amplification of platelet aggregation, a critical step in both physiological hemostasis and pathological thrombosis.[5][6]

Given its pivotal role, the P2Y12 receptor is a major therapeutic target for antiplatelet drugs used in the management of acute coronary syndromes.[7] However, ADP also interacts with other purinergic receptors, notably P2Y1. The P2Y1 receptor, coupled to Gαq, mediates the initial platelet shape change and weak, transient aggregation.[8] Therefore, the clinical and research value of a P2Y12 antagonist is intrinsically linked to its specificity. An ideal antagonist must potently inhibit the P2Y12 receptor while demonstrating minimal activity at P2Y1, P2Y13, and other related receptors to avoid off-target effects and ensure a clean pharmacological profile.

This guide will use this compound as a case study to demonstrate a robust validation workflow, comparing it with other prominent P2Y12 inhibitors that feature different mechanisms of action:

  • Ticagrelor: A direct-acting, reversible, allosteric antagonist.[9][10]

  • Cangrelor: An intravenous, direct-acting, reversible antagonist and ATP analog.[11][12]

  • Clopidogrel (Active Metabolite): An irreversible thienopyridine prodrug, serving as a benchmark.

The P2Y12 Signaling Pathway and Antagonist Intervention Points

Understanding the signaling pathway is fundamental to designing experiments that can effectively probe antagonist specificity. The diagram below illustrates the central role of P2Y12 in platelet activation and where different antagonists intervene.

P2Y12_Signaling cluster_extracellular Extracellular Space cluster_membrane Platelet Membrane cluster_intracellular Intracellular Space ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Activates Ticagrelor Ticagrelor (Reversible) Ticagrelor->P2Y12 Inhibits (Allosteric) Cangrelor Cangrelor (Reversible) Cangrelor->P2Y12 Inhibits R138727MP This compound (Irreversible) R138727MP->P2Y12 Inhibits Gi Gi Protein P2Y12->Gi Couples to AC Adenylyl Cyclase (AC) Gi->AC Inhibits Aggregation Platelet Aggregation Amplification Gi->Aggregation Promotes ATP_cAMP ATP -> cAMP VASP VASP AC->VASP Low cAMP leads to less P-VASP PVASP P-VASP (Inactive) VASP->PVASP Phosphorylation

Caption: P2Y12 receptor signaling cascade and points of antagonist inhibition.

Experimental Validation of Specificity: A Multi-Assay Approach

Validating the specificity of an antagonist like this compound is not achievable with a single experiment. It requires a tiered approach, moving from direct target engagement to functional and physiological outcomes.

Workflow for Specificity Validation

The following workflow provides a logical progression for characterizing a novel P2Y12 antagonist.

Validation_Workflow Start Start: Novel P2Y12 Antagonist (e.g., this compound) BindingAssay Tier 1: Binding Affinity & Selectivity (Radioligand Binding Assay) Start->BindingAssay FunctionalAssay Tier 2: Functional Potency (Adenylyl Cyclase / VASP Assay) BindingAssay->FunctionalAssay Confirm target engagement PhysioAssay Tier 3: Physiological Confirmation (Platelet Aggregation Assay) FunctionalAssay->PhysioAssay Confirm functional inhibition Conclusion Conclusion: Confirmed Specific P2Y12 Antagonist PhysioAssay->Conclusion Confirm physiological effect

Sources

Independent Verification of the Anti-thrombotic Effects of Prasugrel and its Active Metabolite, trans-R-138727MP: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the independent verification of the anti-thrombotic effects of the P2Y12 receptor antagonist, prasugrel, which exerts its activity through its active metabolite, trans-R-138727MP. We will delve into the mechanism of action, comparative preclinical and clinical data, and detailed experimental protocols to equip researchers with the necessary tools to objectively evaluate its performance against other key antiplatelet agents.

Introduction: The Imperative for Independent Verification in Anti-thrombotic Drug Development

The clinical landscape of antiplatelet therapy is dominated by agents targeting the P2Y12 receptor, a critical hub in platelet activation and thrombus formation. Prasugrel, a third-generation thienopyridine, has demonstrated significant efficacy in preventing thrombotic events in patients with acute coronary syndrome (ACS) undergoing percutaneous coronary intervention (PCI).[1] However, its introduction has also highlighted a trade-off between enhanced efficacy and an increased risk of bleeding.[2][3]

For researchers and drug development professionals, the independent verification of a drug's anti-thrombotic profile is paramount. It allows for a deeper understanding of its pharmacological properties, aids in the identification of patient populations most likely to benefit, and provides a rational basis for the development of novel agents with improved therapeutic windows. This guide will provide the foundational knowledge and practical methodologies for such an undertaking, focusing on prasugrel and its active metabolite, this compound, in comparison to other widely used P2Y12 inhibitors.

Mechanism of Action: A Tale of Two Metabolites

Prasugrel is a prodrug that requires metabolic activation to exert its antiplatelet effect. This process is a key differentiator from other P2Y12 inhibitors and is central to its pharmacological profile.

Bioactivation Pathway

The bioactivation of prasugrel is a two-step process that is more efficient than that of clopidogrel.[4]

  • Ester Hydrolysis: In the intestine, prasugrel is rapidly hydrolyzed by carboxylesterases to an inactive thiolactone intermediate.

  • CYP-Mediated Oxidation: This intermediate is then converted by cytochrome P450 enzymes (primarily CYP3A4 and CYP2B6, with minor contributions from CYP2C9 and CYP2C19) to the active metabolite, this compound.[4][5]

This efficient conversion leads to a more rapid onset of action and more consistent platelet inhibition compared to clopidogrel, whose activation is more heavily reliant on the polymorphic CYP2C19 enzyme.[4][6]

Prasugrel Prasugrel (Prodrug) Thiolactone Inactive Thiolactone Intermediate Prasugrel->Thiolactone Carboxylesterases (Intestine) R138727MP This compound (Active Metabolite) Thiolactone->R138727MP CYP450 (Liver) P2Y12 P2Y12 Receptor on Platelet R138727MP->P2Y12 Irreversible Binding Platelet_Activation Platelet Activation and Aggregation P2Y12->Platelet_Activation Inhibition

Caption: Bioactivation pathway of prasugrel to its active metabolite, this compound.

P2Y12 Receptor Inhibition

The active metabolite, this compound, is a potent and irreversible antagonist of the P2Y12 receptor.[7] It forms a covalent disulfide bond with a cysteine residue (C97) on the receptor, locking it in an inactive state.[8] This prevents ADP from binding and initiating the downstream signaling cascade that leads to platelet activation, degranulation, and aggregation. The antiplatelet effect of prasugrel persists for the lifespan of the platelet (7-10 days).[5]

Preclinical Evaluation: In Vitro and In Vivo Models

Independent verification of anti-thrombotic efficacy begins with robust preclinical models. These assays provide critical insights into the potency, selectivity, and mechanistic underpinnings of a drug's action before moving into clinical studies.

In Vitro Platelet Aggregometry

Light transmission aggregometry (LTA) is the gold-standard for assessing platelet function in vitro. It measures the change in light transmission through a platelet-rich plasma (PRP) sample as platelets aggregate in response to an agonist.

Experimental Protocol: Light Transmission Aggregometry

  • Blood Collection: Draw whole blood from healthy, drug-free donors into tubes containing 3.2% or 3.8% sodium citrate. The first few milliliters should be discarded to avoid activation from the venipuncture.

  • PRP Preparation: Centrifuge the whole blood at a low speed (e.g., 150-200 x g) for 10-15 minutes at room temperature to obtain platelet-rich plasma (PRP).

  • PPP Preparation: Further centrifuge the remaining blood at a high speed (e.g., 1500-2000 x g) for 15-20 minutes to obtain platelet-poor plasma (PPP), which is used as a reference (100% aggregation).

  • Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.

  • Incubation: Pre-incubate the PRP with varying concentrations of this compound or the active metabolites of comparator drugs (e.g., clopidogrel's active metabolite) for a specified time at 37°C.

  • Agonist Addition: Add a platelet agonist, such as ADP (typically 5-20 µM), to induce aggregation.

  • Measurement: Record the change in light transmission over time using an aggregometer.

  • Data Analysis: Calculate the percentage of platelet aggregation inhibition relative to a vehicle control. Determine the IC50 value (the concentration of inhibitor that produces 50% inhibition).

Rationale for Experimental Choices:

  • Citrate Anticoagulant: Chelates calcium, preventing coagulation while maintaining platelet viability for functional testing.

  • Standardized Platelet Count: Ensures that differences in aggregation are due to the drug's effect and not variations in platelet numbers.

  • ADP as Agonist: Directly probes the P2Y12-mediated pathway, providing a specific measure of the drug's target engagement.

In Vivo Thrombosis Models

Animal models are indispensable for evaluating the anti-thrombotic efficacy of a compound in a complex physiological system. The ferric chloride (FeCl3)-induced thrombosis model is a widely used and reproducible method.

Experimental Protocol: Ferric Chloride-Induced Carotid Artery Thrombosis Model (Mouse)

  • Animal Preparation: Anesthetize the mouse and surgically expose the common carotid artery.

  • Drug Administration: Administer prasugrel or a comparator drug orally at various doses and at a specified time before the procedure.

  • Baseline Blood Flow: Place a Doppler flow probe around the artery to measure baseline blood flow.

  • Thrombosis Induction: Apply a piece of filter paper saturated with a specific concentration of ferric chloride (e.g., 5-10%) to the adventitial surface of the artery for a defined period (e.g., 3 minutes).

  • Flow Monitoring: Continuously monitor blood flow until complete occlusion occurs (cessation of flow) or for a predetermined observation period.

  • Data Analysis: The primary endpoint is the time to vessel occlusion. A longer time to occlusion indicates a greater anti-thrombotic effect. The thrombus can also be excised and weighed.

Rationale for Experimental Choices:

  • Ferric Chloride: Induces oxidative injury to the vessel wall, leading to the exposure of subendothelial collagen and tissue factor, which initiates a platelet-rich thrombus formation process that mimics aspects of arterial thrombosis.

  • Doppler Flow Probe: Provides a real-time, quantitative measure of vessel patency and occlusion.

cluster_invitro In Vitro Verification cluster_invivo In Vivo Verification Whole_Blood Whole Blood Collection PRP_PPP PRP & PPP Preparation Whole_Blood->PRP_PPP LTA Light Transmission Aggregometry PRP_PPP->LTA IC50 IC50 Determination LTA->IC50 Animal_Model Animal Model (e.g., Mouse) Drug_Admin Drug Administration Animal_Model->Drug_Admin Thrombosis_Induction FeCl3-Induced Thrombosis Drug_Admin->Thrombosis_Induction Flow_Measurement Blood Flow Measurement Thrombosis_Induction->Flow_Measurement TTO Time to Occlusion Flow_Measurement->TTO

Caption: Workflow for preclinical verification of anti-thrombotic effects.

Comparative Performance Data

Independent verification necessitates a direct comparison with existing therapies. The following tables summarize key preclinical and clinical data comparing prasugrel with clopidogrel and ticagrelor.

Preclinical Comparative Data
ParameterPrasugrelTicagrelorReference
Ex Vivo Platelet Aggregation (Rat, ED50) 1.9 mg/kg8.0 mg/kg[9]
In Vivo Thrombus Formation (Rat, ED50) 1.8 mg/kg7.7 mg/kg[9]
Bleeding Time (Rat, ED200) 3.0 mg/kg13 mg/kg[9]

ED50: Effective dose for 50% inhibition. ED200: Dose that doubles the bleeding time.

These preclinical data from a rat model suggest that prasugrel is more potent than ticagrelor in inhibiting platelet aggregation and thrombus formation.[9]

Clinical Comparative Data: Platelet Reactivity
Assay (Patient Population)PrasugrelTicagrelorKey FindingReference
VerifyNow P2Y12 (STEMI patients) Higher platelet reactivityLower platelet reactivityTicagrelor shows stronger platelet inhibition at day 5.[10]
VerifyNow & VASP (ACS patients, Meta-analysis) Higher platelet reactivityLower platelet reactivityTicagrelor demonstrates more potent platelet inhibition.[11]
VerifyNow & VASP (Korean STEMI patients) Similar platelet inhibitionSimilar platelet inhibitionBoth drugs are effective in this population.[12]

STEMI: ST-segment elevation myocardial infarction; ACS: Acute Coronary Syndrome.

Clinical studies comparing platelet reactivity have shown that ticagrelor generally provides more potent and consistent platelet inhibition than prasugrel.[10][11] However, the clinical implications of these differences are still under investigation, and both drugs are highly effective at reducing platelet reactivity.[12]

Clinical Outcome Comparison: Efficacy and Safety
Outcome (vs. Clopidogrel)PrasugrelReference
Myocardial Infarction Significantly lower[1][3]
Stent Thrombosis Significantly lower[1][2]
Major Bleeding Significantly higher[2][3]

The landmark TRITON-TIMI 38 trial demonstrated the superior efficacy of prasugrel over clopidogrel in reducing ischemic events, albeit at the cost of increased major bleeding.[3]

Discussion: Synthesizing the Evidence for a Trustworthy Evaluation

The independent verification of prasugrel's anti-thrombotic effects reveals a profile of a highly potent P2Y12 inhibitor with a rapid and consistent onset of action. This is largely attributable to its efficient metabolic activation.

Expertise & Experience: Preclinical models, such as the FeCl3-induced thrombosis model, are crucial for establishing proof-of-concept and for dose-ranging studies. However, researchers must be cognizant of the translational limitations of animal models. The choice of species, the method of thrombosis induction, and the pharmacokinetic profile of the drug in that species can all influence the outcome.

Trustworthiness: The self-validating nature of the described protocols lies in the use of appropriate controls and standardized methodologies. For instance, in platelet aggregometry, the inclusion of a vehicle control and a known standard inhibitor allows for the normalization of results and ensures the reliability of the assay. In vivo models should include sham-operated animals and a positive control group treated with a well-characterized anti-thrombotic agent.

Authoritative Grounding: The data presented herein is a synthesis of peer-reviewed studies. When conducting independent verification, it is imperative to ground all mechanistic claims and protocol standards in authoritative sources. The provided reference list serves as a starting point for a deeper exploration of the literature.

Conclusion

The independent verification of the anti-thrombotic effects of prasugrel and its active metabolite, this compound, is a multi-faceted process that requires a combination of in vitro and in vivo methodologies. This guide provides a framework for researchers to design and execute studies that can objectively assess the performance of this agent against its key comparators. A thorough understanding of its mechanism of action, coupled with rigorous experimental design, will enable a trustworthy evaluation of its therapeutic potential and risks, ultimately contributing to the advancement of anti-thrombotic therapy.

References

  • Dobesh, P. P. (2009). Pharmacokinetics and pharmacodynamics of prasugrel, a thienopyridine P2Y12 inhibitor. Pharmacotherapy: The Journal of Human Pharmacology and Drug Therapy, 29(9), 1089-1102. [Link]

  • Sugidachi, A., Ogawa, T., Kurihara, A., Hagihara, K., Jakubowski, J. A., & Asai, F. (2012). A comparison of the pharmacological profiles of prasugrel and ticagrelor assessed by platelet aggregation, thrombus formation and haemostasis in rats. British Journal of Pharmacology, 167(7), 1533-1543. [Link]

  • Nawarsu, D. A., & Tantry, U. S. (2022). Prasugrel. In StatPearls [Internet]. StatPearls Publishing. [Link]

  • Asai, F., Jakubowski, J. A., Nagamura, H., Funakoshi, T., Sugidachi, A., & Ueno, M. (2010). The Pharmacokinetics and Pharmacodynamics of Prasugrel and Clopidogrel in Healthy Japanese Volunteers. Clinical Pharmacology & Therapeutics, 88(4), 514-519. [Link]

  • Weinzierl, A., & Steinhilber, D. (2011). Pharmacokinetic basis of the antiplatelet action of prasugrel. Fundamental & Clinical Pharmacology, 25(6), 665-672. [Link]

  • Effient (prasugrel) [prescribing information]. (2024). Daiichi Sankyo, Inc. and Eli Lilly and Company. [Link]

  • Alexopoulos, D., Galati, A., Xanthopoulou, I., Mavronasiou, E., Kassimis, G., Theodoropoulos, K. C., ... & Perperis, A. (2012). Randomized assessment of ticagrelor versus prasugrel antiplatelet effects in patients with ST-segment–elevation myocardial infarction. Circulation: Cardiovascular Interventions, 5(6), 797-804. [Link]

  • Michelson, A. D., Frelinger, A. L., Braunwald, E., Murphy, S. A., Angiolillo, D. J., Bates, E. R., ... & Wiviott, S. D. (2007). Comparison of the Effects of Prasugrel and High Dose Clopidogrel on In Vivo and In Vitro Platelet Activation: Results from PRINCIPLE-TIMI 44. Circulation, 116(Suppl_II), II_963. [Link]

  • Sugidachi, A., Ogawa, T., Kurihara, A., Hagihara, K., & Jakubowski, J. A. (2016). The active metabolite of prasugrel, R-138727, improves cerebral blood flow and reduces cerebral infarction and neurologic deficits in a non-human primate model of acute ischaemic stroke. European journal of pharmacology, 788, 132-139. [Link]

  • Zhang, D., Zhang, K., & Zhang, Y. (2022). Impact of Prasugrel and Ticagrelor on Platelet Reactivity in Patients With Acute Coronary Syndrome: A Meta-Analysis. Frontiers in Cardiovascular Medicine, 9, 876305. [Link]

  • Lee, Y. S., Jin, C. D., Kim, M. H., Guo, L. Z., Cho, Y. R., Park, K., ... & Kim, Y. D. (2015). Comparison of Prasugrel and Ticagrelor Antiplatelet Effects in Korean Patients Presenting With ST-Segment Elevation Myocardial Infarction. Circulation Journal, 79(7), 1531-1537. [Link]

  • Wang, Y., Zhang, Y., & Li, H. (2020). Comparison of platelet reactivity between prasugrel and ticagrelor in patients with acute coronary syndrome: a meta-analysis. BMC Cardiovascular Disorders, 20(1), 1-10. [Link]

  • Frelinger, A. L., Jakubowski, J. A., Li, Y., Barnard, M. R., Fox, M. L., Linden, M. D., & Michelson, A. D. (2007). The active metabolite of prasugrel inhibits ADP-stimulated thrombo-inflammatory markers of platelet activation: Influence of other blood cells, calcium, and aspirin. Thrombosis and haemostasis, 98(07), 192-200. [Link]

  • Frelinger, A. L., Jakubowski, J. A., Li, Y., Barnard, M. R., & Michelson, A. D. (2008). The active metabolite of prasugrel inhibits adenosine diphosphate-and collagen-stimulated platelet procoagulant activities. Journal of Thrombosis and Haemostasis, 6(2), 347-353. [Link]

  • Zhang, J., Zhang, K., Gao, Z. G., Paoletta, S., Zhang, D., Han, G. W., ... & Stevens, R. C. (2014). Structure of the human P2Y12 receptor in complex with an antithrombotic drug. Nature, 509(7498), 115-118. [Link]

  • Gurbel, P. A., Bliden, K. P., Antonino, M. J., & Tantry, U. S. (2007). Platelet inhibition with prasugrel (CS‐747) compared with clopidogrel in patients undergoing coronary stenting: the subset from the JUMBO study. Journal of interventional cardiology, 20(1), 37-43. [Link]

  • Minno, A. D., Magnani, M., Taus, F., Castelli, M., Franchi, F., Gargiulo, G., ... & Valgimigli, M. (2024). Prasugrel Intermediate Metabolite Modulates Platelet Inhibition by Negatively Interfering With an Active Metabolite: An Ex Vivo, In Vitro, and In Silico Study. Arteriosclerosis, Thrombosis, and Vascular Biology, 45(5), 792-804. [Link]

  • Frelinger, A. L., Jakubowski, J. A., Li, Y., Barnard, M. R., & Michelson, A. D. (2008). The active metabolite of prasugrel inhibits adenosine diphosphate- and collagen-stimulated platelet procoagulant activities. ResearchGate. [Link]

  • Chen, Y., Liu, Y., & Li, D. (2014). Novel Oral P2Y12 Inhibitor Prasugrel vs. Clopidogrel in Patients with Acute Coronary Syndrome: Evidence Based on 6 Studies. PLoS One, 9(4), e94899. [Link]

  • Angiolillo, D. J., & First, T. S. (2009). Comparison of prasugrel and clopidogrel in patients with acute coronary syndrome undergoing percutaneous coronary intervention. Vascular health and risk management, 5, 789. [Link]

  • Wiviott, S. D., Braunwald, E., McCabe, C. H., Montalescot, G., Ruzyllo, W., Gottlieb, S., ... & Antman, E. M. (2007). Prasugrel versus clopidogrel in patients with acute coronary syndromes. New England Journal of Medicine, 357(20), 2001-2015. [Link]

  • Zhang, K., Zhang, J., Gao, Z. G., Zhang, D., Zhu, L., Han, G. W., ... & Stevens, R. C. (2014). Agonist-bound structure of the human P2Y12 receptor. Nature, 509(7498), 119-122. [Link]

  • Paoletta, S., Sabbadin, D., & Moro, S. (2015). Modeling Ligand Recognition at the P2Y12 Receptor in Light of X-Ray Structural Information. Journal of chemical information and modeling, 55(1), 173-185. [Link]

  • Husted, S., van Giezen, J. J., & Emanuelsson, H. (2009). Ticagrelor binds to human P2Y (12) independently from ADP but antagonizes ADP-induced receptor signaling and platelet aggregation. Journal of thrombosis and haemostasis, 7(9), 1542-1551. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of trans-R-138727MP

Author: BenchChem Technical Support Team. Date: January 2026

This document is structured to provide not just procedural instructions, but also the scientific rationale behind each step, empowering you to make informed decisions in your laboratory.

Hazard Identification and Risk Assessment: The "Why" Behind Cautious Handling

trans-R-138727MP is a derivative of a pharmacologically active substance, and as such, it should be treated as a potentially hazardous compound.[1] In the absence of specific toxicity data, the precautionary principle dictates that we handle it with measures similar to those for other potent pharmaceutical compounds or cytotoxic drugs. The potential hazards, while not definitively established, may include biological activity if absorbed, as well as potential irritation to the skin, eyes, and respiratory tract.[3][4] Therefore, all waste containing this compound must be managed as hazardous chemical waste.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound or its waste, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). The goal is to prevent any direct contact with the chemical.

PPE ComponentSpecificationRationale
Gloves Nitrile or other chemically resistant gloves (double-gloving recommended)To prevent skin contact. Double-gloving provides an extra layer of protection in case of a tear or contamination of the outer glove.[5][6]
Eye Protection Safety glasses with side shields or chemical splash gogglesTo protect the eyes from splashes or aerosols that may be generated during handling and disposal procedures.
Lab Coat Standard laboratory coatTo protect skin and personal clothing from contamination.
Respiratory Protection Not typically required for small quantities in a well-ventilated area. Use a fume hood when handling powders or creating solutions.Handling of the solid compound or any procedure that could generate aerosols should be performed in a chemical fume hood to minimize inhalation exposure.[7]
Waste Segregation and Container Management: A Systematic Approach

Proper segregation and containment of chemical waste are fundamental to safe disposal.[8][9] Never mix incompatible waste streams, as this can lead to dangerous chemical reactions.

Experimental Workflow for Waste Segregation:

cluster_0 Waste Generation Point cluster_1 Waste Collection cluster_2 Final Disposal Pathway Start This compound Waste Generated Solid_Waste Contaminated Solids (Gloves, Weighing Paper, etc.) Start->Solid_Waste Solid Liquid_Waste Contaminated Liquids (Solvents, Reaction Mixtures) Start->Liquid_Waste Liquid Sharps_Waste Contaminated Sharps (Needles, Pipette Tips) Start->Sharps_Waste Sharps Solid_Container Designated Hazardous Solid Waste Container Solid_Waste->Solid_Container Liquid_Container Designated Hazardous Liquid Waste Container Liquid_Waste->Liquid_Container Sharps_Container Puncture-Resistant Sharps Container Sharps_Waste->Sharps_Container EHS_Pickup Arrange for Pickup by Environmental Health & Safety (EHS) Solid_Container->EHS_Pickup Liquid_Container->EHS_Pickup Sharps_Container->EHS_Pickup caption Figure 1. Waste Segregation Workflow

Caption: Figure 1. Decision-making workflow for the proper segregation of this compound waste streams.

Step-by-Step Disposal Procedures

The following protocols are designed to ensure the safe and compliant disposal of waste contaminated with this compound.

This category includes contaminated consumables such as gloves, weighing paper, pipette tips, and empty vials.

  • Collection: Place all solid waste contaminated with this compound into a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.[10]

  • Labeling: The container must be clearly labeled with a "Hazardous Waste" tag.[11] The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" and any other chemical constituents. Avoid abbreviations or formulas.[10]

    • The date the waste was first added to the container.

    • The specific hazards (e.g., "Potentially Bioactive," "Handle with Caution").

  • Storage: Keep the solid waste container closed at all times, except when adding waste.[8][9] Store it in a designated satellite accumulation area within the laboratory.

  • Disposal: Once the container is full, or in accordance with your institution's waste pickup schedule, arrange for its collection by your institution's Environmental Health and Safety (EHS) department.[11]

This includes solutions containing this compound, reaction mixtures, and solvent rinses.

  • Collection: Collect all liquid waste containing this compound in a dedicated, chemically compatible, and leak-proof container.[12][13] The original chemical container is often a good choice.[12]

  • Labeling: Affix a "Hazardous Waste" label to the container with the same detailed information as described for solid waste. List all chemical components and their approximate concentrations.

  • Storage: Ensure the container is tightly capped when not in use.[8][9] Store in a designated satellite accumulation area, using secondary containment (such as a plastic tub) to prevent spills.[9]

  • Disposal: Do not dispose of this waste down the drain.[11] Arrange for pickup by your institution's EHS department.

  • Initial Rinse: Rinse the glassware with a suitable solvent (e.g., ethanol or acetone) that will dissolve any residual this compound.

  • Rinsate Collection: This first rinseate is considered hazardous waste and must be collected in the designated hazardous liquid waste container.[9]

  • Subsequent Rinses: For highly potent compounds, it is good practice to collect the first three rinses as hazardous waste.[9] Subsequent rinses with soap and water can then be performed.

  • Disposal of Empty Containers: An empty container that has held this compound should be triple rinsed with a suitable solvent.[12] The rinsate must be collected as hazardous waste. After triple rinsing, the label on the container should be defaced, and it can then be disposed of as regular laboratory glass waste.[10][12]

Spill Management: Preparedness is Key

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and contamination.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or involves a volatile solvent, evacuate the immediate area.

  • Don PPE: Before attempting to clean up the spill, don the appropriate PPE as outlined in Section 2.

  • Containment: For liquid spills, use an absorbent material (e.g., spill pads or sand) to contain the spill. For solid spills, gently cover the powder with a damp paper towel to avoid generating dust.

  • Cleanup: Carefully collect the absorbed liquid or the covered solid and place it in the designated hazardous solid waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous solid waste.

  • Report: Report the spill to your laboratory supervisor and EHS department, as per your institution's policy.

Regulatory Compliance: Adherence to Federal and Institutional Guidelines

The disposal of hazardous waste is regulated by federal and state agencies, such as the Environmental Protection Agency (EPA).[14][15] Academic and research laboratories must adhere to specific regulations, which may include the development of a Laboratory Management Plan.[14] It is imperative to be familiar with and follow your institution's specific chemical hygiene and waste disposal plans, which are designed to be in compliance with these regulations.

By adhering to these procedures, you are not only ensuring your own safety and that of your colleagues but also upholding the principles of responsible scientific practice. The careful management of chemical waste is a direct reflection of our commitment to excellence in research.

References

  • MedchemExpress. (n.d.). trans-R-138727.
  • Utah Nanofab. (2013). Material Safety Data Sheet.
  • TRANS-20 A. (2022). SAFETY DATA SHEET TRANS-20 A.
  • Greenbook. (2023). TRANSLINE™.
  • Tri-iso. (n.d.). Safety Data Sheet.
  • Santa Cruz Biotechnology. (n.d.). trans R-138727MP.
  • CymitQuimica. (n.d.). TR-R070205 - this compound-hydrochloride-prasugrel-meta….
  • University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • US EPA. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • Weill Cornell Medicine EHS. (n.d.). EHS Program Manual 5.2 - Waste Disposal Procedure.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from Vanderbilt University Medical Center
  • Occupational Safety and Health Administration. (1986). Guidelines for Cytotoxic (Antineoplastic) Drugs.
  • Occupational Safety and Health Administration. (n.d.). Controlling Occupational Exposure to Hazardous Drugs.
  • Northwestern University Research Safety. (2023). Hazardous Waste Disposal Guide.
  • American Chemical Society. (n.d.). Regulation of Laboratory Waste.
  • US EPA. (2025). Steps in Complying with Regulations for Hazardous Waste.
  • Columbia University Research. (n.d.). Hazardous Chemical Waste Management Guidelines.
  • PubMed Central. (n.d.). Safe handling of cytotoxics: guideline recommendations.
  • Dartmouth Policy Portal. (n.d.). Hazardous Waste Disposal Guide - Research Areas.
  • GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly.
  • Health and Safety Executive. (n.d.). Safe handling of cytotoxic drugs in the workplace.
  • ASHP. (n.d.). Guidelines on Handling Hazardous Drugs.
  • PubChem. (n.d.). Prasugrel metabolite R-138727MP.
  • Labmix24. (n.d.). Prasugrel Metabolite Derivative (trans R-138727MP, Mixture of Diastereomers).

Sources

Essential Safety and Handling Protocols for the Potent P2Y12 Inhibitor: trans-R-138727MP

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Personal Protective Equipment, Operational Plans, and Disposal

In the dynamic landscape of drug discovery and development, the safety of our researchers is paramount. This guide provides essential, immediate safety and logistical information for handling trans-R-138727MP, a potent antiplatelet agent. As the trans isomer of R-138727, the active metabolite of Prasugrel, this compound requires meticulous handling protocols to mitigate potential health risks. In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach, grounded in the known hazards of its parent compound, Prasugrel, is essential.

Hazard Assessment: Understanding the Risks

Prasugrel, the parent compound of this compound, is classified as a hazardous substance. Safety data for Prasugrel indicates the following potential hazards:

  • Organ Toxicity: May cause damage to organs through single or repeated exposure.

  • Acute Oral Toxicity: Harmful if swallowed.

  • Skin and Eye Irritation: May cause skin and serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

Given that this compound is a direct, biologically active metabolite, it must be handled as a compound with a similar or potentially greater hazard profile. The primary routes of occupational exposure include inhalation of aerosols, dermal contact, and accidental ingestion.

Core Directive: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to create a robust barrier between the researcher and the compound. The following table outlines the minimum PPE requirements for handling this compound.

PPE ComponentSpecificationRationale
Hand Protection Double-gloving with nitrile glovesProvides a primary barrier against skin contact. Double-gloving offers additional protection in case of a tear or puncture in the outer glove.
Eye and Face Protection Chemical safety goggles and a face shieldProtects against splashes and aerosols, preventing contact with the eyes and mucous membranes of the face.
Body Protection A disposable, solid-front, back-tying laboratory coatPrevents contamination of personal clothing and skin. The solid front and back-tying design offer superior protection compared to standard lab coats.
Respiratory Protection A NIOSH-approved N95 or higher-rated respiratorEssential for weighing and handling the solid compound or when generating aerosols, to prevent inhalation of hazardous particles.

Donning and Doffing PPE: A Critical Procedure

The order of donning and doffing PPE is crucial to prevent cross-contamination.

Donning Sequence Diagram

G cluster_donning PPE Donning Sequence Gown Gown Respirator Respirator Gown->Respirator Goggles/Face Shield Goggles/Face Shield Respirator->Goggles/Face Shield Gloves (Outer) Gloves (Outer) Goggles/Face Shield->Gloves (Outer) Gloves (Inner) Gloves (Inner) Gloves (Inner)->Gown G cluster_doffing PPE Doffing Sequence Gloves (Outer) Gloves (Outer) Gown Gown Gloves (Outer)->Gown Goggles/Face Shield Goggles/Face Shield Gown->Goggles/Face Shield Respirator Respirator Goggles/Face Shield->Respirator Gloves (Inner) Gloves (Inner) Respirator->Gloves (Inner)

Caption: The recommended sequence for doffing PPE to minimize contamination after handling this compound.

Operational Plan: Safe Handling Procedures

Adherence to the following step-by-step procedures is mandatory when working with this compound.

1. Preparation and Engineering Controls:

  • All work with solid this compound must be conducted in a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.

  • The work surface should be covered with a disposable, absorbent bench liner to contain any potential spills.

  • Ensure that a chemical spill kit is readily accessible.

2. Weighing and Aliquoting:

  • Perform all weighing and aliquoting of the solid compound within the containment of a fume hood.

  • Use dedicated, disposable spatulas and weigh boats to prevent cross-contamination.

  • Handle the compound gently to avoid generating dust.

3. Solution Preparation:

  • When preparing solutions, add the solvent to the solid compound slowly to avoid splashing.

  • Cap vials and tubes securely before vortexing or mixing.

4. Post-Handling Decontamination:

  • Wipe down all surfaces and equipment that may have come into contact with the compound with a suitable deactivating solution (e.g., a freshly prepared 10% bleach solution), followed by a rinse with 70% ethanol and then deionized water.

  • All disposable materials, including bench liners, spatulas, and weigh boats, should be treated as hazardous waste.

Disposal Plan: Managing Hazardous Waste

The disposal of this compound and all associated contaminated materials must be handled with the utmost care to protect personnel and the environment.

1. Waste Segregation:

  • Solid Waste: Collect all solid waste, including unused compound, contaminated gloves, lab coats, and other disposable materials, in a clearly labeled, leak-proof hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams.

  • Sharps: Any contaminated sharps, such as needles or pipette tips, must be disposed of in a designated sharps container for hazardous chemical waste.

2. Labeling and Storage:

  • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the date of accumulation.

  • Store waste containers in a designated, secure, and well-ventilated satellite accumulation area, away from incompatible materials.

3. Final Disposal:

  • All waste generated from the handling of this compound must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Never dispose of this compound down the drain or in the regular trash.

By adhering to these rigorous safety protocols, researchers can confidently and safely advance their critical work with this compound, contributing to the future of cardiovascular therapeutics while ensuring a safe and compliant laboratory environment.

References

  • Cayman Chemical. (2025). Safety Data Sheet: Prasugrel. [URL not directly available, but accessible through the Cayman Chemical website]
  • Fisher Scientific. (2016). Safety Data Sheet: Prasugrel. [URL not directly available, but accessible through the Fisher Scientific website]
  • MedChemExpress. (2025). Safety Data Sheet: Prasugrel hydrochloride. [URL not directly available, but accessible through the MedChemExpress website]
  • PubChem. (n.d.). Prasugrel. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). Prasugrel metabolite R-138727MP. National Center for Biotechnology Information. [Link]

  • U.S. Food and Drug Administration. (2009). Pharmacology Review(s) - Prasugrel. [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Required Personal Protective Equipment Use in Campus Research Laboratories. [Link]

  • World Health Organization. (1999). Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies. [Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.